molecular formula C5H9NO B129406 2-Piperidone CAS No. 675-20-7

2-Piperidone

Cat. No.: B129406
CAS No.: 675-20-7
M. Wt: 99.13 g/mol
InChI Key: XUWHAWMETYGRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidone is a versatile six-membered lactam that serves as a critical scaffold and key synthetic intermediate in advanced organic chemistry and pharmaceutical research . Its value in medicinal chemistry is underscored by its presence in various pharmacological contexts. Recent studies highlight novel piperidone derivatives that demonstrate potent cytotoxicity and induce apoptosis in a range of human cancer cell lines, including leukemia, lymphoma, and colon cancer, making them promising candidates in anticancer drug development . Furthermore, designed this compound derivatives have shown significant potential in neurodegenerative disease research, exhibiting the ability to inhibit β-amyloid aggregation and mitigate inflammation-mediated neurotoxicity, which is relevant for Alzheimer's disease treatment strategies . In synthetic chemistry, this compound is a fundamental building block for constructing complex molecular architectures. It acts as a precursor for piperidines and is the monomer for the synthesis of polyamide plastics like nylon 5 . Modern, streamlined methods for its synthesis continue to be developed, including innovative metal-free organophotocatalyzed strategies that allow for the one-step construction of diverse, multi-substituted 2-piperidinones from simple starting materials . This compound provides researchers with a robust platform for exploring new chemical space in the search for bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWHAWMETYGRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25036-00-4
Record name 2-Piperidinone, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25036-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1060976
Record name 2-Piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or off-white crystalline solid; [Alfa Aesar MSDS], Solid
Record name 2-Piperidone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20533
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Piperidinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

291 mg/mL at 25 °C
Record name 2-Piperidinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

675-20-7, 27154-43-4
Record name 2-Piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027154434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Piperidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Piperidinone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PIPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN0GQQ6EK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Piperidinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

39.5 °C
Record name 2-Piperidinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-piperidone, a versatile heterocyclic compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in novel chemical entities. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of its chemical structure and relevant biological pathways.

Core Chemical and Physical Properties

This compound, also known as δ-valerolactam, is a cyclic amide with a six-membered ring.[1] It typically appears as a white to off-white or yellowish crystalline solid or mass at room temperature.[2][3] The compound is hygroscopic and possesses a faint, amine-like odor.[2][4]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below.

PropertyValue
CAS Number 675-20-7
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 38-40 °C
Boiling Point 256 °C
Density 1.073 g/cm³
Solubility in Water 291 g/L at 25 °C
pKa (Strongest Acidic) 14.89
pKa (Strongest Basic) -1.6
LogP -0.46
Spectroscopic Data

Key spectroscopic data for the characterization of this compound are provided below.

¹H NMR (500 MHz, H₂O, pH 7.00) Chemical Shift (ppm)
H3, H5 1.71 - 1.80
H4 2.30 - 2.33
H6 3.27 - 3.29
¹³C NMR Chemical Shift (ppm)
C3, C4, C5 (Specific shifts not readily available in summarized format)
C6 (Specific shifts not readily available in summarized format)
C2 (Carbonyl) (Specific shifts not readily available in summarized format)
Infrared (IR) Spectroscopy Key Absorptions (cm⁻¹)
N-H Stretch (Characteristic range for amides)
C=O Stretch (Amide I) (Characteristic range for lactams)
C-H Stretch (Characteristic range for alkanes)
Mass Spectrometry (MS) Key Fragments (m/z)
Molecular Ion [M]⁺ 99
Major Fragments (Specific fragmentation pattern to be detailed from spectral data)

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its lactam structure provides a reactive site for various chemical transformations.[5]

Two primary industrial synthesis methods for this compound are the Beckmann rearrangement of cyclopentanone oxime and the catalytic hydrogenation of 2-pyridone.[2]

Beckmann Rearrangement of Cyclopentanone Oxime

This reaction involves the acid-catalyzed rearrangement of cyclopentanone oxime to yield this compound. The process typically utilizes a strong acid like sulfuric acid.

Catalytic Hydrogenation of 2-Pyridone

This method involves the reduction of the aromatic ring of 2-pyridone using a metal catalyst, such as platinum oxide, under a hydrogen atmosphere.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure accurate characterization and handling of this compound.

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound for identification and purity assessment.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a moderate rate initially.

  • As the temperature approaches the expected melting point of this compound (38-40 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • The recorded range is the melting point of the sample. A narrow range (0.5-2 °C) is indicative of a pure compound.

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance (¹H NMR) spectrum for structural elucidation.

Materials:

  • NMR spectrometer

  • NMR tube and cap

  • Deuterated solvent (e.g., D₂O or CDCl₃)

  • This compound sample (5-25 mg)

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool

Procedure:

  • Weigh approximately 5-25 mg of this compound into a small, clean, and dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.

  • Place a small plug of glass wool into the neck of a clean Pasteur pipette.

  • Filter the sample solution through the glass wool plug directly into a clean, dry NMR tube. This removes any particulate matter that could affect the spectral quality.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak.

Biological Significance and Pathways

Recent research has highlighted the biological relevance of this compound, particularly its role as an endogenous biomarker and the therapeutic potential of its derivatives.

Role as a CYP2E1 Biomarker

This compound has been identified as a biomarker for the activity of the cytochrome P450 enzyme CYP2E1.[7][8] CYP2E1 is involved in the metabolism of various xenobiotics and is implicated in oxidative stress.[7] The levels of this compound in biological fluids can be inversely correlated with CYP2E1 activity, providing a non-invasive method to monitor this enzyme's function.[7] The metabolic pathway involves the conversion of cadaverine to this compound, which is then metabolized by CYP2E1 to 6-hydroxy-2-piperidone.[7]

CYP2E1_Metabolism Cadaverine Cadaverine Piperidone This compound Cadaverine->Piperidone Biosynthesis HydroxyPiperidone 6-Hydroxy-2-Piperidone Piperidone->HydroxyPiperidone Metabolism CYP2E1 CYP2E1 CYP2E1->Piperidone Inhibition leads to accumulation

Metabolic pathway of this compound involving CYP2E1.
Derivatives in Alzheimer's Disease Research

Derivatives of this compound are being investigated as potential therapeutic agents for Alzheimer's disease.[9] These compounds have shown the ability to inhibit the self-aggregation of β-amyloid peptides, a key pathological hallmark of the disease.[9] Additionally, certain derivatives exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglial cells.[9]

Alzheimer_Pathway cluster_AD_Pathology Alzheimer's Disease Pathology AB_Monomers Aβ Monomers AB_Aggregates Aβ Aggregates AB_Monomers->AB_Aggregates Aggregation Microglia Activated Microglia AB_Aggregates->Microglia Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Production Neurotoxicity Neurotoxicity & Neuronal Cell Death Cytokines->Neurotoxicity Piperidone_Derivative This compound Derivatives Piperidone_Derivative->AB_Aggregates Inhibition Piperidone_Derivative->Cytokines Suppression

Mechanism of action of this compound derivatives in Alzheimer's disease.

Safety and Handling

This compound is considered to have low to moderate toxicity but can cause irritation to the skin, eyes, and respiratory system.[2] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[2] Store this compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]

References

An In-depth Technical Guide to 2-Piperidone (CAS Number: 675-20-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Piperidone (CAS 675-20-7), a versatile six-membered lactam pivotal in organic synthesis and pharmaceutical development. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, and analytical methodologies. Furthermore, it explores the biological significance of this compound and its derivatives, with a focus on its role as a biomarker for CYP2E1 activity and its potential in the development of therapeutics for neurodegenerative diseases. Experimental workflows and relevant biological pathways are visualized to facilitate a deeper understanding of its applications and mechanisms of action.

Chemical and Physical Properties

This compound, also known as δ-valerolactam, is a cyclic amide with a six-membered ring containing a nitrogen atom and a carbonyl group.[1] It typically appears as a colorless to pale yellow liquid or a low-melting crystalline solid.[1][2] Its hygroscopic nature necessitates storage in a cool, dry place away from oxidizing agents and strong acids.[2]

PropertyValueReference(s)
CAS Number 675-20-7[1]
Molecular Formula C₅H₉NO[1]
Molecular Weight 99.13 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1][2]
Melting Point 38-40 °C[3]
Boiling Point 256-262 °C[3]
Density 1.073 g/cm³[3]
Flash Point >110 °C[4]
Water Solubility 291 g/L at 25 °C[3]
Solubility in Organic Solvents Soluble in ethanol, methanol, and acetone; sparingly soluble in benzene.[2]
InChI Key XUWHAWMETYGRKB-UHFFFAOYSA-N[1]
SMILES O=C1CCCCN1[1]
Synonyms 2-Oxopiperidine, δ-Valerolactam, 5-Aminopentanoic acid lactam, Piperidin-2-one[1][5]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (ppm) Multiplicity Assignment Reference(s)
¹H NMRD₂O~3.2 (t)TripletCH₂-N[6]
~2.2 (t)TripletCH₂-C=O[6]
~1.8 (m)MultipletCH₂-CH₂-CH₂[6]
¹³C NMRD₂O~175SingletC=O[7][8]
~42SingletCH₂-N[7][8]
~31SingletCH₂-C=O[7][8]
~23SingletCH₂[7][8]
~21SingletCH₂[7][8]
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[9][10]

Wavenumber (cm⁻¹) Intensity Assignment Reference(s)
~3400-3100Strong, broadN-H stretch (secondary amine)[10]
~2985-2842MediumC-H stretch (alkane)[10]
~1650StrongC=O stretch (amide I band)[9]
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragment ions.[11][12]

m/z Relative Intensity (%) Proposed Fragment Ion Reference(s)
99~70[M]⁺[11][12]
70~100[M - C₂H₅]⁺ or [M - CO - H]⁺[11][12]
56~80[M - C₃H₇]⁺ or [M - C₂H₅N]⁺[11][12]
42~95[C₂H₄N]⁺[11][12]

Synthesis and Purification

This compound can be synthesized through various routes, with the Beckmann rearrangement of cyclopentanone oxime being a common and well-documented method.

Synthesis via Beckmann Rearrangement of Cyclopentanone Oxime

This method involves the acid-catalyzed rearrangement of cyclopentanone oxime to yield this compound.[13][14] A detailed protocol adapted from a patented procedure is provided below.[15]

Experimental Protocol:

  • Oxime Formation (if starting from cyclopentanone):

    • In a suitable reaction vessel, dissolve cyclopentanone and hydroxylamine hydrochloride in an appropriate solvent such as aqueous ethanol.

    • Add a base (e.g., sodium hydroxide or pyridine) portion-wise while maintaining the temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

    • Isolate the crude cyclopentanone oxime by extraction or precipitation.

  • Beckmann Rearrangement:

    • In a 10-liter glass reaction flask, dissolve cyclohexanone oxime (as a model for cyclopentanone oxime, 300 g, 3.03 mol) in acetone (1500 mL) at room temperature.

    • Cool the solution to 5 °C using an ice-water bath.

    • To the cooled solution, add a pre-cooled aqueous solution of sodium hydroxide (133 g NaOH in 400 mL H₂O).

    • Add p-toluenesulfonyl chloride (606 g, 3.18 mol) to the reaction mixture in batches, ensuring the temperature is controlled.

    • After the addition is complete, allow the reaction to proceed at room temperature for 12 hours.

    • Neutralize the reaction mixture to a pH of 8 with concentrated ammonia water (25%, 300 mL) in an ice-water bath and filter off the resulting salt.

    • Extract the filtrate with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

G Cyclopentanone Cyclopentanone CyclopentanoneOxime Cyclopentanone Oxime Cyclopentanone->CyclopentanoneOxime Oxime Formation Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->CyclopentanoneOxime TwoPiperidone This compound CyclopentanoneOxime->TwoPiperidone Beckmann Rearrangement AcidCatalyst Acid Catalyst (e.g., p-toluenesulfonyl chloride) AcidCatalyst->TwoPiperidone

Synthesis of this compound via Beckmann Rearrangement.
Purification

Crude this compound can be purified by vacuum distillation or recrystallization.

Experimental Protocol: Vacuum Distillation [3][15]

  • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased.

  • Use a stir bar in the distillation flask to prevent bumping.

  • Connect the apparatus to a vacuum source and a trap.

  • Begin reducing the pressure before applying heat to remove any low-boiling impurities.

  • Once a stable vacuum is achieved, heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at 130-150 °C under a pressure of 5-10 mmHg.[15]

Experimental Protocol: Recrystallization [5][16]

  • Select a suitable solvent system. A two-solvent system, such as ethanol/diethyl ether, can be effective.[17]

  • Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol).

  • Slowly add the "poor" solvent (e.g., diethyl ether) until the solution becomes turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

G cluster_synthesis Synthesis cluster_purification Purification Crude this compound Crude this compound from Reaction Dissolution Dissolve in Minimal Hot Solvent Crude this compound->Dissolution Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying Pure this compound Pure this compound Crystals Drying->Pure this compound

General Workflow for Recrystallization.

Analytical Methods

The purity and identity of this compound can be confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Representative Experimental Protocol:

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5 MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[18]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[18]

  • Inlet Temperature: 250 °C.[18]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[19]

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[19]

  • Scan Range: m/z 40-500.[18]

High-Performance Liquid Chromatography (HPLC)

Representative Experimental Protocol: [20][21]

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[22]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a pH modifier like orthophosphoric acid.[23]

  • Flow Rate: 1.0 mL/min.[22]

  • Detection: UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Injection Volume: 10 µL.[23]

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[13][24] Its derivatives have shown promise in several therapeutic areas.

Biomarker for CYP2E1 Activity

Metabolomic studies have identified this compound as a potential endogenous biomarker for Cytochrome P450 2E1 (CYP2E1) activity.[1][2] In vivo, this compound is metabolized to 6-hydroxy-2-piperidone by CYP2E1.[2][4] An inverse correlation has been observed between urinary levels of this compound and CYP2E1 expression, suggesting that monitoring this compound levels could provide a non-invasive method to assess CYP2E1 activity.[1][25]

G Cadaverine Cadaverine (from Lysine) TwoPiperidone This compound Cadaverine->TwoPiperidone Biosynthesis SixHydroxy 6-Hydroxy-2-piperidone TwoPiperidone->SixHydroxy Metabolism Excretion Urinary Excretion TwoPiperidone->Excretion SixHydroxy->Excretion CYP2E1 CYP2E1 CYP2E1->TwoPiperidone

Metabolic Pathway of this compound involving CYP2E1.
Neuroprotective and Anti-inflammatory Properties of Derivatives

Derivatives of this compound have been synthesized and evaluated as potential therapeutic agents for Alzheimer's disease.[26] These compounds have demonstrated the ability to inhibit the self-aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of the disease.[26] Furthermore, certain derivatives have exhibited anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglial cells.[27][28][29]

G cluster_alzheimers Alzheimer's Disease Pathogenesis Abeta β-Amyloid (Aβ) Monomers Aggregation Aβ Aggregation Abeta->Aggregation Oligomers Toxic Aβ Oligomers & Fibrils Aggregation->Oligomers Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Inflammation Neuroinflammation Oligomers->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation->Cytokines Cytokines->Neurotoxicity TwoPiperidoneDerivatives This compound Derivatives TwoPiperidoneDerivatives->Aggregation Inhibition TwoPiperidoneDerivatives->Cytokines Suppression

Therapeutic potential of this compound derivatives in Alzheimer's disease.

Safety and Handling

This compound is considered to have moderate toxicity and can be an irritant to the skin, eyes, and respiratory tract.[2] It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety goggles.[2] In case of contact, the affected area should be washed thoroughly with soap and water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 675-20-7) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its well-defined chemical and physical properties, coupled with established synthesis and purification protocols, make it a readily accessible building block for complex molecular architectures. The emerging understanding of its biological roles, particularly as a biomarker and a scaffold for neuroprotective agents, highlights its ongoing importance in scientific research and drug development. This technical guide serves as a comprehensive resource for professionals working with this important compound.

References

δ-Valerolactam: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Valerolactam, systematically known as piperidin-2-one, is a cyclic amide with a six-membered ring. This organic compound, with the chemical formula C₅H₉NO, serves as a crucial monomer in the production of polyamide-5 (Nylon 5) and as a versatile intermediate in organic synthesis. Its biological significance is increasingly recognized, particularly its role as a biomarker for cytochrome P450 2E1 (CYP2E1) activity and its inhibitory effects on certain enzymes, making it a molecule of interest in the fields of materials science, synthetic chemistry, and pharmacology. This technical guide provides an in-depth overview of the structural formula, physicochemical properties, synthesis, and biological relevance of δ-Valerolactam.

Chemical Structure and Identification

The structure of δ-Valerolactam consists of a six-membered piperidine ring with a carbonyl group at the second position.

dot

Caption: Structural formula of δ-Valerolactam.

Table 1: Chemical Identification of δ-Valerolactam

IdentifierValue
IUPAC Name Piperidin-2-one
Synonyms 2-Piperidinone, 2-Piperidone, δ-Valerolactam
CAS Number 675-20-7[1]
Chemical Formula C₅H₉NO[1]
Molecular Weight 99.13 g/mol [1]
InChI Key XUWHAWMETYGRKB-UHFFFAOYSA-N
SMILES C1CCNC(=O)C1

Physicochemical Properties

δ-Valerolactam is a white to off-white crystalline solid at room temperature with a faint, characteristic odor. It is hygroscopic and possesses good solubility in water and various organic solvents.

Table 2: Physicochemical Properties of δ-Valerolactam

PropertyValueReference
Melting Point 38-40 °C
Boiling Point 256 °C
Density 1.073 g/cm³
Water Solubility 291 g/L at 25 °C[2]
logP -0.46

Spectroscopic Data

The structural elucidation and characterization of δ-Valerolactam are supported by various spectroscopic techniques.

Table 3: Spectroscopic Data of δ-Valerolactam

TechniqueKey Features and Assignments
¹H NMR Signals typically observed around δ 1.8 (m, 4H, C4-H₂ and C5-H₂), 2.2 (t, 2H, C3-H₂), and 3.2 (t, 2H, C6-H₂). The N-H proton signal is also present.
¹³C NMR Resonances are expected around δ 21 (C4), 23 (C5), 31 (C3), 42 (C6), and 175 (C2, C=O).
FT-IR (cm⁻¹) Characteristic peaks include N-H stretching (around 3200-3400, can be broad), C-H stretching (2850-2950), a strong C=O stretching of the amide (around 1650), and N-H bending (around 1550).[3][4][5][6]
Mass Spec. The molecular ion peak (M⁺) is observed at m/z 99. Common fragmentation patterns involve the loss of CO (m/z 71) and subsequent cleavages of the alkyl chain.[7][8]

Experimental Protocols

Two primary synthetic routes to δ-Valerolactam are the Beckmann rearrangement of cyclopentanone oxime and the catalytic dehydrogenation of 5-amino-1-pentanol.

Beckmann Rearrangement of Cyclopentanone Oxime

This classic rearrangement reaction converts a ketoxime into a lactam under acidic conditions.

dot

G cluster_start Starting Materials cluster_reaction1 Oxime Formation cluster_reaction2 Rearrangement cluster_end Product A Cyclopentanone C Formation of Cyclopentanone Oxime A->C B Hydroxylamine Hydrochloride B->C D Beckmann Rearrangement (e.g., with Polyphosphoric Acid) C->D E δ-Valerolactam D->E G A 5-Amino-1-pentanol C Dehydrogenation/ Intramolecular Cyclization A->C B Transition Metal Catalyst (e.g., Ru or Rh complex) B->C D δ-Valerolactam C->D E Hydrogen Gas (H₂) C->E G E Enzyme (L-glutamate γ-semialdehyde dehydrogenase) E_NAD E-NAD⁺ Complex E->E_NAD + NAD⁺ E_NADH E-NADH Complex E->E_NADH + NADH NAD NAD⁺ GSA L-glutamate γ-semialdehyde E_NAD->E - NAD⁺ E_NAD_GSA E-NAD⁺-GSA Ternary Complex E_NAD->E_NAD_GSA + GSA E_NAD_GSA->E_NAD - GSA E_NADH_Glu E-NADH-Glutamate Ternary Complex E_NAD_GSA->E_NADH_Glu Reaction E_NADH_Glu->E_NADH - Glutamate E_NADH->E - NADH E_NADH->E_NADH_Glu + Glutamate Glu Glutamate NADH NADH Inhibitor δ-Valerolactam (Inhibitor) Inhibitor->E Inhibition Inhibitor->E_NAD

References

An In-depth Technical Guide to 2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core technical data on 2-Piperidone, a significant chemical compound in various research and development applications. The information is tailored for researchers, scientists, and professionals in drug development, focusing on fundamental molecular properties.

Core Molecular Data

This compound, also known as δ-Valerolactam, is a cyclic amide.[1][2] Its fundamental properties, including molecular formula and weight, are crucial for experimental design and analysis in chemical and biological research.

Below is a summary of the key quantitative data for this compound:

PropertyValueSource
Molecular FormulaC5H9NO[1][2][3][4]
Molecular Weight99.13 g/mol [2][3][4]
Exact Mass99.068413 Da[3][5]
CAS Registry Number675-20-7[1]

Physicochemical Properties

This compound is described as a delta-lactam, which is a piperidine substituted by an oxo group at position 2.[3] It has been identified in various organisms, including Streptomyces antioxidans and Dichilus gracilis.[3]

Note on Experimental Protocols and Visualizations: As a large language model, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams for signaling pathways or experimental workflows. The design and execution of experiments should be based on established scientific literature and institutional best practices.

References

Spectroscopic Profile of 2-Piperidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-piperidone (CAS No: 675-20-7), a valuable building block in organic synthesis and a recurring motif in pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in its structure. The chemical shifts are influenced by the solvent used for analysis.

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in Water (ppm)
H-N (Amide Proton)~7.4 (broad)Not typically observed
H-6 (α to N)3.313.28
H-3 (α to C=O)2.342.32
H-4, H-5 (Methylene Protons)2.00 - 1.52 (multiplet)1.75, 1.74

Note: Chemical shifts can vary slightly depending on the concentration and the specific spectrometer used.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Carbon Assignment Chemical Shift (δ) in C₂H₅OH (ppm)
C-2 (Carbonyl Carbon)175.8
C-6 (α to N)42.1
C-3 (α to C=O)31.8
C-523.1
C-421.4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amide functional group.

Vibrational Mode Wavenumber (cm⁻¹) Technique
N-H Stretch~3400-3200Gas Phase
C=O Stretch (Amide I)~1650-1670Gas Phase
N-H Bend (Amide II)~1550Gas Phase
C-N Stretch~1290Gas Phase

Note: The exact position of the absorption bands can be influenced by the sampling technique (e.g., KBr pellet, ATR, or gas phase).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common technique used for this purpose.

m/z Relative Intensity (%) Assignment
99100[M]⁺ (Molecular Ion)
70~25[M - C₂H₅]⁺
55~25[M - C₂H₄O]⁺
43~45[C₃H₇]⁺ or [CH₃CO]⁺
41~43[C₃H₅]⁺

Source: NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described. It is important to note that specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O) in a standard 5 mm NMR tube.[3][4] A small amount of tetramethylsilane (TMS) may be added as an internal standard for referencing the chemical shifts to 0 ppm.[5]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for data acquisition.[3][6]

¹H NMR Data Acquisition (General Parameters):

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[3]

  • Spectral Width: Typically -2 to 12 ppm.[3]

  • Acquisition Time: 1-2 seconds.[3]

  • Relaxation Delay: 1-5 seconds.[5]

  • Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise ratio.[3]

¹³C NMR Data Acquisition (General Parameters):

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).[3]

  • Spectral Width: Typically 0 to 220 ppm.[3]

  • Acquisition Time: 1-2 seconds.[3]

  • Relaxation Delay: 2 seconds.[3]

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[3]

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectra are then calibrated using the internal standard or the residual solvent peak.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (ATR - Attenuated Total Reflectance): A small amount of the solid or liquid this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8] Good contact between the sample and the crystal is ensured.[7]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[3]

Data Acquisition (General Parameters):

  • Spectral Range: 4000 to 400 cm⁻¹.[3]

  • Resolution: Typically 4 cm⁻¹.[3]

  • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.[3]

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.[5]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.[5][9]

Gas Chromatography (General Parameters):

  • Column: A nonpolar capillary column (e.g., DB-5ms) is often used.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

  • Oven Temperature Program: The temperature is ramped to ensure separation of components. A typical program might start at a lower temperature, hold for a few minutes, and then increase at a set rate to a final temperature.[10]

  • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation.[10]

Mass Spectrometry (General Parameters):

  • Ionization Mode: Electron Ionization (EI).[9]

  • Electron Energy: Typically 70 eV.[10]

  • Mass Range: Scanned over a range that includes the molecular ion and expected fragments (e.g., m/z 30-300).

  • Ion Source Temperature: Maintained at a consistent temperature (e.g., 230 °C).

  • Transfer Line Temperature: Set to prevent condensation of the sample between the GC and the MS (e.g., 280 °C).[10]

Data Analysis: The resulting mass spectra for each chromatographic peak are analyzed. The mass spectrum of this compound is identified by its characteristic retention time and fragmentation pattern, which can be compared to library spectra.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow_2_Piperidone Logical Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in Volatile Solvent Sample->Dilute Neat Use Neat or as Thin Film/KBr Pellet Sample->Neat NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR MS Mass Spectrometry (GC-MS) Dilute->MS IR IR Spectroscopy (FTIR-ATR) Neat->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment MS->Purity Identity Identity Confirmation MS->Identity IR->Identity

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of 2-Piperidone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-piperidone (also known as δ-valerolactam), a crucial parameter for its application in research, chemical synthesis, and pharmaceutical development. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Core Principles of this compound Solubility

This compound is a cyclic amide, or lactam, with the chemical formula C5H9NO. Its molecular structure, featuring a polar amide group and a nonpolar hydrocarbon chain, dictates its solubility behavior. The fundamental principle of "like dissolves like" is central to understanding its solubility profile. The polar nature of the amide group allows for hydrogen bonding and dipole-dipole interactions with polar solvents, while the nonpolar alkyl chain influences its interaction with nonpolar solvents.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature, this guide summarizes the most relevant findings. Researchers are encouraged to use the experimental protocols outlined below to determine precise solubility values for their specific applications.

Table 1: Solubility of this compound in Various Solvents

SolventSolvent TypeTemperature (°C)SolubilityData Type
WaterPolar Protic25291 g/L[1][2][3][4][5]Quantitative
MethanolPolar ProticNot SpecifiedSlightly Soluble[3][4]Qualitative
EthanolPolar ProticNot SpecifiedReadily Soluble[6]Qualitative
DichloromethanePolar AproticNot SpecifiedReadily Soluble[6]Qualitative
ChloroformPolar AproticNot SpecifiedSlightly Soluble[3][4]Qualitative

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data for this compound, the following experimental methodologies are recommended. The shake-flask method followed by gravimetric analysis is a widely accepted and robust technique. Alternatively, for more complex mixtures or when higher precision is required, analysis of the saturated solution by High-Performance Liquid Chromatography (HPLC) is a suitable method.

Equilibrium Solubility Determination via Shake-Flask Method and Gravimetric Analysis

This method directly measures the amount of dissolved solute in a saturated solution at a specific temperature.

a. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

b. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish to remove any undissolved particles.

  • Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

  • Quantification: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. The difference between the final and initial weight of the dish corresponds to the mass of dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass of the dissolved this compound and the volume of the supernatant collected.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is particularly useful for determining solubility in complex matrices or for very low solubility values.

a. Materials and Equipment:

  • All materials listed for the shake-flask method.

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • Appropriate HPLC column (e.g., C18).

  • Mobile phase solvents.

  • Volumetric flasks for standard and sample preparation.

b. Procedure:

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Prepare the Saturated Solution: Follow steps 1-4 of the shake-flask method described above.

  • Sample Preparation for HPLC: Accurately dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method cluster_calculation Calculation A Add excess this compound to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Allow undissolved solid to settle (≥ 2 hours) C->D E Withdraw and filter supernatant D->E F1 Collect filtrate in pre-weighed dish E->F1 F2 Prepare calibration curve E->F2 G1 Evaporate solvent F1->G1 H1 Weigh residue G1->H1 I Calculate Solubility (g/100mL or mol/L) H1->I G2 Dilute filtrate F2->G2 H2 Analyze by HPLC G2->H2 H2->I

Caption: Workflow for determining this compound solubility.

References

An In-depth Technical Guide to 2-Piperidone: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-Piperidone (also known as δ-valerolactam), a pivotal heterocyclic compound in organic synthesis and pharmaceutical development. The information is presented to facilitate its application in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of its synthetic and potential biological pathways.

Physical and Chemical Properties

This compound is a cyclic amide, or lactam, with a six-membered ring.[1] At room temperature, it typically appears as a white to off-white or yellowish crystalline solid or mass.[1][2][3] It possesses a faint, characteristic amine-like odor.[1] Its hygroscopic nature necessitates storage in a cool, dry place in a tightly sealed container to prevent moisture absorption.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical parameters of this compound.

Property Value References
CAS Number 675-20-7[2][4]
Molecular Formula C₅H₉NO[1][4]
Molecular Weight 99.13 g/mol [4]
Appearance White to off-white/yellowish low melting crystalline mass[1][2][3]
Melting Point 38-40 °C[5][6]
Boiling Point 256 °C (at 760 mmHg); 81-82 °C (at 0.1 mmHg)[6]
Density 1.073 g/cm³[7]
Solubility in Water 291 g/L at 25 °C[1][4][5]
Solubility in Organic Solvents Highly soluble in polar solvents like ethanol, methanol, and acetone; sparingly soluble in nonpolar solvents like benzene.[2][8]
pKa (Strongest Acidic) 14.89[9]
pKa (Strongest Basic) -1.6[9]
LogP (Octanol-Water Partition Coefficient) -0.46[4]
Spectroscopic Data Description References
¹H NMR Spectra available in various databases, providing information on the proton environments in the molecule.[4][10]
¹³C NMR Provides information on the carbon skeleton of the molecule. Data is available in spectral databases.[4][11]
Infrared (IR) Characteristic peaks for the amide C=O stretch and N-H stretch are key identifiers. The National Institute of Standards and Technology (NIST) provides reference spectra.[12]
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak and fragmentation patterns, which are useful for structural elucidation. GC-MS data is available in public databases.[4]

Experimental Protocols

This section details generalized experimental methodologies for determining the key physical properties of this compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated block).

  • Heating: The bath is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point (Siwoloboff Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable bath (e.g., paraffin oil).

  • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility (Shake-Flask Method)

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Analysis: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by evaporating the solvent and weighing the residue.

  • Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.

Synthesis of this compound

A common and industrially relevant method for the synthesis of this compound is the Beckmann rearrangement of cyclopentanone oxime.[1] A related patented method describes the synthesis from cyclohexanone oxime, which can be adapted.[12]

Synthetic Workflow: Beckmann Rearrangement

The following diagram illustrates the general workflow for the synthesis of this compound from cyclopentanone.

G cluster_0 Synthesis of this compound A Cyclopentanone C Cyclopentanone Oxime A->C Oximation B Hydroxylamine Hydrochloride B->C E Beckmann Rearrangement C->E D Acid Catalyst (e.g., Sulfuric Acid) D->E F This compound E->F G Purification (e.g., Distillation) F->G H Pure this compound G->H

Caption: Synthetic workflow for this compound via Beckmann rearrangement.

Role in Signaling Pathways and Experimental Workflows

Derivatives of this compound have emerged as promising candidates in the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, by inhibiting the aggregation of β-amyloid (Aβ) peptides.[13] Research suggests that these compounds may also possess anti-inflammatory properties.[13]

Hypothetical Signaling Pathway Inhibition

Based on studies of this compound derivatives, a potential mechanism of action involves the modulation of inflammatory pathways. For instance, some derivatives have been suggested to interfere with the Myeloid differentiation primary response 88 (MyD88) signaling pathway, which is a key adapter protein in the toll-like receptor (TLR) signaling cascade that leads to the production of pro-inflammatory cytokines.

G cluster_0 Potential Anti-inflammatory Pathway of a this compound Derivative LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Piperidone This compound Derivative Piperidone->MyD88 inhibits

Caption: Inhibition of the MyD88-mediated inflammatory pathway.

Experimental Workflow for Aβ Aggregation Inhibition Assay

To assess the efficacy of this compound derivatives in preventing Aβ aggregation, a common in vitro method is the Thioflavin T (ThT) fluorescence assay.

G cluster_0 Workflow for Aβ Aggregation Inhibition Assay A Prepare Aβ (1-42) Monomers C Incubate Aβ with/ without Derivative A->C B Prepare this compound Derivative Solutions (Various Concentrations) B->C D Add Thioflavin T (ThT) C->D E Measure Fluorescence (Ex: ~450 nm, Em: ~485 nm) D->E F Analyze Data: Aggregation Kinetics E->F

Caption: Workflow for assessing Aβ aggregation inhibition using ThT assay.

Safety and Handling

This compound is considered to have low to moderate toxicity.[1][2] However, it can cause irritation to the eyes, skin, and respiratory system.[1][2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[2] Work should be conducted in a well-ventilated area or under a fume hood.[2] In case of contact with eyes or skin, the affected area should be rinsed immediately with plenty of water.[2] For long-term storage, it should be kept in a cool, dry, and well-ventilated place away from strong oxidizing agents.[1][2]

References

The Synthesis of 2-Piperidone: A Journey from Historical Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidone, also known as δ-valerolactam, is a five-carbon lactam that serves as a pivotal structural motif in a multitude of natural products and synthetic compounds.[1] Its significance is underscored by its role as a key intermediate in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and nootropic agents, as well as in the production of agrochemicals.[1] The this compound scaffold is a precursor to more complex piperidine structures, which are among the most prevalent heterocyclic motifs in pharmaceutical core structures. This guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, detailing key experimental methodologies and presenting comparative data for major synthetic routes.

Historical Context and Discovery

The synthesis of this compound was first documented in the early 20th century. These initial explorations were not attributed to a single discoverer but emerged from broader investigations into the chemistry of piperidine alkaloid derivatives.[1] Early methods were often classical in nature, laying the groundwork for the more refined and industrially scalable processes developed in subsequent decades. The enduring relevance of this compound in organic synthesis has driven continuous innovation, leading to a diverse array of synthetic strategies, from classic rearrangements to modern photocatalytic methods.

Core Synthetic Methodologies

The preparation of this compound can be broadly categorized into several key strategies, each with distinct advantages regarding starting materials, reaction conditions, and scalability.

Beckmann Rearrangement of Cyclopentanone Oxime

The Beckmann rearrangement is a cornerstone of industrial this compound production. This acid-catalyzed reaction transforms cyclopentanone oxime into the corresponding δ-lactam.[1] The reaction is renowned for its efficiency and is a classic example of a name reaction with significant industrial application, analogous to the synthesis of ε-caprolactam for Nylon 6 production.[2][3]

The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This departure is accompanied by the migration of the alkyl group anti-periplanar to the leaving group, leading to a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final this compound product.[4][5]

Beckmann_Rearrangement cluster_start Step 1: Oxime Formation cluster_rearrangement Step 2: Acid-Catalyzed Rearrangement start Cyclopentanone oxime Cyclopentanone Oxime start->oxime + NH2OH·HCl protonated_oxime Protonated Oxime oxime->protonated_oxime + H+ nitrilium Nitrilium Ion Intermediate protonated_oxime->nitrilium Alkyl Migration, - H2O product This compound nitrilium->product + H2O (Hydrolysis)

Caption: Mechanism of the Beckmann Rearrangement for this compound Synthesis.

Experimental Protocol: Beckmann Rearrangement with p-Toluenesulfonyl Chloride

A notable variation avoids highly corrosive strong acids by using p-toluenesulfonyl chloride in an alkaline aqueous solution.[6]

  • Materials: N-hydroxy-cyclopentyl imine (cyclopentanone oxime), acetone, 25% (w/w) sodium hydroxide solution, p-toluenesulfonyl chloride, 25% (w/w) concentrated ammonia solution, dichloromethane, anhydrous sodium sulfate.[6]

  • Procedure:

    • Dissolve N-hydroxy-cyclopentyl imine (1.01 mol) in acetone (500 mL) in a 5L glass reaction flask and cool the solution to 0°C using an ice-water bath.[6]

    • To the cooled solution, add a pre-cooled (5°C) aqueous solution of sodium hydroxide (60.6 g NaOH in 150 mL H₂O).[6]

    • Add p-toluenesulfonyl chloride (1.51 mol) to the reaction mixture in batches.[6]

    • After the addition is complete, allow the reaction to proceed at room temperature for 10-12 hours.[6]

    • Cool the reaction mixture in an ice-water bath and neutralize to a pH of 8-10 with concentrated ammonia solution (25%, 140 mL).[6]

    • Filter the resulting salt precipitate.[6]

    • Extract the filtrate with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.[6]

    • Remove the solvent under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield this compound.[6]

Catalytic Hydrogenation of 2-Pyridone

The reduction of 2-pyridone (or pyridine-2-one) offers a direct route to this compound. This method involves the hydrogenation of the aromatic ring, typically using precious metal catalysts under hydrogen pressure. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is highly effective, especially in an acidic medium like glacial acetic acid, which activates the ring towards reduction.[7][8]

Hydrogenation_Workflow start Reactor Setup reagents Add 2-Pyridone, Glacial Acetic Acid, and PtO2 Catalyst start->reagents pressurize Seal and Purge Reactor, Pressurize with H2 Gas (50-70 bar) reagents->pressurize react Stir at Room Temperature (6-10 hours) pressurize->react workup Work-up react->workup vent Vent H2, Purge with N2 workup->vent filter Dilute with Ethyl Acetate, Filter through Celite to Remove Catalyst vent->filter extract Neutralize with NaHCO3, Extract with Ethyl Acetate filter->extract isolate Dry Organic Layer (Na2SO4), Evaporate Solvent extract->isolate purify Purification isolate->purify chromatography Column Chromatography purify->chromatography end Isolated this compound chromatography->end

Caption: General Experimental Workflow for Catalytic Hydrogenation of 2-Pyridone.

Experimental Protocol: Hydrogenation using Platinum(IV) Oxide

  • Materials: Substituted pyridine (e.g., 2-pyridone), glacial acetic acid, Platinum(IV) oxide (PtO₂), hydrogen gas, sodium bicarbonate (NaHCO₃), ethyl acetate, sodium sulfate (Na₂SO₄), celite.[8][9]

  • Procedure:

    • In a high-pressure reactor, prepare a solution of 2-pyridone (1.0 g) in glacial acetic acid (5 mL).[8]

    • Add PtO₂ catalyst (5 mol%) to the solution.[8][9]

    • Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 50-70 bar.[8][9]

    • Stir the mixture at room temperature for 6-10 hours.[8]

    • After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.[9]

    • Quench the reaction mixture with a saturated solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).[8]

    • Filter the combined organic extracts through a pad of celite and dry over anhydrous Na₂SO₄.[8]

    • Evaporate the solvent under reduced pressure. The resulting residue can be further purified by column chromatography to yield pure this compound.[8]

Cyclization of 5-Aminopentanoic Acid

A conceptually straightforward method for synthesizing this compound is the intramolecular cyclization of 5-aminopentanoic acid. This reaction proceeds via thermal dehydration, where heating the amino acid drives off a molecule of water to form the cyclic amide (lactam). This method is often employed for large-scale industrial preparation.[1]

Cyclization_Reaction start 5-Aminopentanoic Acid product This compound start->product Heat (150-200 °C) - H2O

Caption: Synthesis of this compound via Cyclization of 5-Aminopentanoic Acid.

Experimental Protocol: Thermal Cyclization

  • Materials: 5-aminopentanoic acid, acidic catalyst (optional).

  • Procedure:

    • Place 5-aminopentanoic acid in a reaction vessel equipped for distillation.

    • Heat the vessel to a temperature between 150-200 °C under dehydrating conditions.[1] An acidic catalyst can be added to facilitate the reaction.[1]

    • Water is removed from the reaction mixture as it forms, driving the equilibrium towards the formation of the lactam.

    • The reaction is monitored until the starting material is consumed.

    • The resulting this compound can be purified by distillation under reduced pressure.

Modern Organophotocatalytic Synthesis

Recent advancements have introduced novel, milder methods for synthesizing substituted 2-piperidones. An organophotocatalyzed [1+2+3] strategy enables the one-step synthesis from readily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds.[10][11] This approach offers access to diverse substitution patterns under mild conditions, avoiding the often harsh requirements of traditional methods.[10]

Experimental Protocol: General Procedure for Organophotocatalytic Synthesis

  • Materials: Alkene (0.1 mmol), unsaturated carbonyl compound (0.2 mmol), photocatalyst (e.g., 4CzIPN, 5 mol%), ammonium acetate (NH₄OAc, 0.3 mmol), lithium tetrafluoroborate (LiBF₄, 0.1 mmol), acetonitrile (CH₃CN), phenyl chloride (PhCl).[10]

  • Procedure:

    • In a reaction vial, combine the alkene, unsaturated carbonyl compound, photocatalyst, NH₄OAc, and LiBF₄.[10]

    • Add the solvent system (e.g., CH₃CN:PhCl = 100:1).[10]

    • Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted this compound.[10]

Comparative Data of Synthesis Methods

Synthesis MethodStarting Material(s)Key Reagents/CatalystTemperatureReaction TimeTypical Yield (%)
Beckmann Rearrangement Cyclopentanone OximeH₂SO₄, PPA, or TsCl/BaseRoom Temp to >130°C10-12 hours40-45% (for substituted) to high
Catalytic Hydrogenation 2-PyridonePtO₂, Rh₂O₃, Pd/CRoom Temp to 40°C4-16 hoursHigh (often >90%)
Cyclization 5-Aminopentanoic AcidHeat (Acid catalyst opt.)150-200°CVariesHigh (Industrial scale)
Organophotocatalysis Alkene, Carbonyl, NH₄OAcOrganic PhotocatalystRoom TemperatureVariesModerate to High

Conclusion

The synthesis of this compound has evolved significantly from its origins in early 20th-century alkaloid chemistry. Classical methods like the Beckmann rearrangement and catalytic hydrogenation remain industrially relevant and synthetically robust. Concurrently, modern strategies, such as organophotocatalysis, are expanding the toolkit for chemists, enabling the construction of complex and diverse this compound derivatives under mild and selective conditions. This rich history of synthetic development continues to empower researchers in pharmaceuticals, agrochemicals, and materials science, for whom this compound remains an indispensable building block.

References

The Ubiquitous 2-Piperidone Core: A Technical Guide to its Natural Occurrence and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-piperidone scaffold, a six-membered lactam, is a recurring motif in a diverse array of naturally occurring compounds with significant biological activities. While the parent compound, this compound, has been identified in microorganisms, its derivatives are more widespread, forming the core of numerous piperidine alkaloids found in the plant and marine kingdoms. These compounds have garnered considerable interest in the scientific community, particularly in the fields of pharmacology and drug development, owing to their broad spectrum of bioactivities, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the natural occurrence of this compound and its derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.

Natural Occurrence of this compound and its Derivatives

The natural distribution of the this compound moiety spans across different biological kingdoms, from bacteria to plants and marine invertebrates.

In Microorganisms

This compound has been reported to be produced by the following microorganisms[1]:

  • Streptomyces antioxidans : A bacterium known for producing various bioactive secondary metabolites[1].

  • Dichilus gracilis : A leguminous plant that likely hosts symbiotic microorganisms responsible for the production of this compound[1].

While the presence of this compound in these organisms is documented, quantitative data on its concentration is not extensively available in the current literature.

In the Plant Kingdom

The this compound ring is a fundamental structural component of a vast number of piperidine alkaloids. These alkaloids are particularly abundant in the following plant genera:

  • Piper (Black Pepper and relatives) : The genus Piper, most notably Piper nigrum (black pepper), is a rich source of piperidine alkaloids, where the this compound structure is part of more complex molecules like piperine. These compounds are responsible for the characteristic pungency of pepper and possess a range of pharmacological activities[2].

  • Pinus (Pine trees) : Various species of pine trees have been found to contain piperidine alkaloids. These compounds are believed to play a role in the plant's defense mechanisms[3].

In Marine Environments

Marine sponges have emerged as a prolific source of novel bioactive compounds, including a variety of piperidone-containing alkaloids. A notable example is:

  • Dysidea sp. : A marine sponge from which the novel piperidone alkaloid, dysidone A, was isolated. This discovery highlights the potential of marine ecosystems as a source for new chemical entities with therapeutic potential.

Quantitative Data

The concentration of this compound and its derivatives can vary significantly depending on the natural source, environmental conditions, and the specific derivative . The following table summarizes the available quantitative data for some representative piperidone-containing compounds.

Compound/DerivativeNatural SourceConcentration/YieldAnalytical MethodReference
Piperine Piper nigrum (Black Pepper) fruits1555.50 ± 77.80 mg/100 gRP-UFLC
Guineensine Piper nigrum (cultivated in Costa Rica)276.5–421.0 mg/100 g (dry material)UPLC-DAD
Pellitorine Piper nigrum (cultivated in Costa Rica)414.4–725.0 mg/100 g (dry material)UPLC-DAD
Dysidone A Dysidea sp. (Marine Sponge)Not specified (isolated from 20.0 kg wet weight)HPLC
Pinidine Alkaloids (total) Pinus ponderosa (Foliage)Varies significantly by region and familyGC-MS

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and its derivatives from natural sources.

General Protocol for Extraction of Piperidine Alkaloids from Plant Material

This protocol is a generalized procedure that can be adapted for various plant materials, such as Piper and Pinus species.

Objective: To extract and isolate piperidine alkaloids from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol (95%)

  • 10% Hydrochloric Acid (HCl)

  • 25% Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Extraction:

    • Macerate 100 g of the dried, powdered plant material in 500 mL of methanol or ethanol for 24-48 hours at room temperature with occasional shaking.

    • Filter the extract through filter paper.

    • Repeat the extraction process with the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 100 mL of 10% HCl.

    • Transfer the acidic solution to a separatory funnel and wash with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.

    • Make the aqueous layer alkaline (pH 9-10) by the slow addition of 25% ammonium hydroxide.

    • Extract the alkaline solution with 3 x 50 mL of dichloromethane.

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Isolation:

    • Filter the dried organic extract and concentrate it under reduced pressure to obtain the crude alkaloid fraction.

    • The crude alkaloid fraction can be further purified by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

Protocol for Quantification of this compound in Biological Samples by GC-MS

This protocol is adapted from a method used for the analysis of this compound in biological matrices[4].

Objective: To quantify the concentration of this compound in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Biological sample (e.g., microbial culture supernatant, plant extract)

  • Internal Standard (e.g., this compound-d6)

  • Acetonitrile

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample, add a known concentration of the internal standard.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for derivatized this compound and its internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biosynthesis and Signaling Pathways

The biosynthesis of the this compound ring in alkaloids typically originates from the amino acid L-lysine. The following diagram illustrates a generalized biosynthetic pathway leading to the formation of the piperidine ring, which can be further modified to yield various piperidone derivatives.

Biosynthesis_of_Piperidone_Ring Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Piperidine_Ring Piperidine Ring Derivatives Piperideine->Piperidine_Ring Further Enzymatic Steps Piperidone_Derivatives This compound Derivatives Piperidine_Ring->Piperidone_Derivatives Oxidation

Generalized biosynthetic pathway of the piperidone ring from L-lysine.
Signaling Pathways of Piperidone Derivatives

Certain derivatives of this compound, such as curcumin analogues containing a 4-piperidone core, have been shown to exhibit anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Anti_inflammatory_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB NFkB_p65_p50->NFkB_p65_p50_active Release DNA DNA NFkB_p65_p50_active->DNA Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Transcription Piperidone_Derivative Piperidone Derivative Piperidone_Derivative->IKK

Inhibition of the NF-κB signaling pathway by certain piperidone derivatives.

Conclusion

The this compound core and its derivatives represent a significant class of naturally occurring compounds with a broad distribution across various biological taxa. Their diverse and potent biological activities, particularly in the realm of inflammation and oxidative stress, make them attractive targets for drug discovery and development. This technical guide provides a foundational understanding of their natural sources, quantitative prevalence, and the methodologies required for their study. Further research into the largely unexplored microbial sources of this compound and the elucidation of the specific biosynthetic pathways in different organisms will undoubtedly unveil new opportunities for the discovery of novel therapeutic agents.

References

Toxicological Profile of 2-Piperidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological knowledge of 2-Piperidone (CAS No. 675-20-7). The information is compiled from a variety of scientific sources and is intended to be a valuable resource for professionals involved in the research, development, and safety assessment of this compound.

Chemical and Physical Properties

This compound, also known as δ-valerolactam, is a cyclic amide with a six-membered ring. It presents as a white to off-white crystalline solid at room temperature.[1]

PropertyValue
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Melting Point38-40 °C
Boiling Point256-262 °C
Water Solubility291 g/L (25 °C)

Toxicological Data

Acute Toxicity

This compound exhibits low to moderate acute toxicity.[1] The following table summarizes the available quantitative data on its acute toxicity.

Route of AdministrationSpeciesLD50 (Lethal Dose, 50%)Reference
OralRat~2000 mg/kg[2]
OralRat6400 mg/kg[3]
Oral (LDLo)Rat11,000 mg/kg[4][5]
IntraperitonealMouse>1000 mg/kg[4][5]
IntravenousMouse600 mg/kg[4][5]
IntravenousRat>3000 mg/kg[3]

Symptoms of Acute Exposure: In animal studies, acute oral exposure in rats has been observed to cause convulsions and cyanosis.[4][6] Inhalation or contact with the dust can lead to irritation of the respiratory tract, eyes, and skin.[1]

Irritation and Sensitization
  • Skin Irritation: Studies in rabbits have indicated that this compound is not a skin irritant.[3] However, some sources suggest it may cause irritation upon prolonged exposure.[1]

  • Eye Irritation: this compound is considered an eye irritant based on studies in rabbits.[3]

  • Skin Sensitization: There is no definitive data available on the skin sensitization potential of this compound.

Repeated-Dose Toxicity

Conversely, one study has reported a hepatoprotective effect of this compound at low doses (0.25-0.5 mg/kg) in a rat model of carbon tetrachloride-induced hepatotoxicity.[7] The proposed mechanism for this protective effect is the inhibition of cytochrome P450 2E1 (CYP2E1), which is involved in the metabolic activation of CCl4.[8]

Mutagenicity

There is no definitive evidence to suggest that this compound is mutagenic.[1] However, specific results from standard mutagenicity assays such as the Ames test or in vitro/in vivo chromosomal aberration studies on this compound are not publicly available.

Carcinogenicity

This compound is not currently classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1] There are no long-term carcinogenicity bioassays on this compound reported in the available literature.

Reproductive and Developmental Toxicity

There is no definitive evidence to link this compound to reproductive or developmental toxicity.[1] No specific studies on the reproductive or developmental effects of this compound following OECD guidelines 414, 416, or 422 have been found in the public domain.

However, a study on a structurally related compound, N,N-dimethyl-2-piperidone (DMPD), in rats showed maternal and developmental toxicity at exposure levels of 260 and 340 mg/m³. Effects included decreased fetal weight, increased embryofetal lethality, and an increase in fetal malformations and variations. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity in this study was 52 mg/m³.

Mechanism of Toxicity and Metabolism

The primary mechanism of metabolism for this compound involves the cytochrome P450 enzyme CYP2E1.[9] Studies have shown that this compound is a substrate for CYP2E1 and is metabolized to 6-hydroxy-2-piperidone.[9] In individuals or animal models with low or absent CYP2E1 activity, the levels of this compound are significantly higher, suggesting that CYP2E1 is the main enzyme responsible for its clearance.[9] This has led to the proposal of using this compound as a biomarker for CYP2E1 activity.[7][9]

The potential for hepatotoxicity at high doses could be related to the saturation of this metabolic pathway or the formation of reactive metabolites, although this has not been definitively established. The observed hepatoprotective effect at low doses in the context of CCl4 exposure is likely due to competitive inhibition of CYP2E1, preventing the metabolic activation of CCl4 to its toxic free radical metabolites.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key toxicological studies relevant to this compound.

Ames Test (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacteria S. typhimurium strains (his-) Incubation Incubate Bacteria with Test Compound (+/- S9) Bacteria->Incubation TestCompound This compound (various concentrations) TestCompound->Incubation S9 S9 Mix (Metabolic Activation) S9->Incubation Plating Plate on Histidine-deficient Agar Incubation->Plating IncubatePlates Incubate for 48-72 hours Plating->IncubatePlates Count Count Revertant Colonies (his+) IncubatePlates->Count Compare Compare to Control Count->Compare

Ames Test Experimental Workflow
In Vivo Micronucleus Assay

This assay is used to detect the genotoxic potential of a substance in vivo by measuring the formation of micronuclei in erythrocytes of bone marrow or peripheral blood of rodents.

Micronucleus_Assay_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_evaluation Evaluation Animals Rodents (e.g., mice, rats) Dosing Administer this compound (at least 3 dose levels) Animals->Dosing Collection Collect Bone Marrow or Peripheral Blood Dosing->Collection 24h and 48h post-dosing Smear Prepare and Stain Smears Collection->Smear Microscopy Microscopic Examination Smear->Microscopy Count Count Micronucleated Polychromatic Erythrocytes Microscopy->Count Evaluation Statistical Analysis vs. Control Count->Evaluation

In Vivo Micronucleus Assay Workflow
Carcinogenicity Study (OECD 451)

This long-term study is designed to observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to a test substance.

  • Test System: Typically rats or mice of both sexes.

  • Dose Levels: At least three dose levels plus a concurrent control group.

  • Duration: Generally 24 months for rats and 18-24 months for mice.

  • Endpoints: Survival, clinical observations, body weight, food consumption, gross necropsy, and histopathological examination of all organs and tissues.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

This study provides information on the effects of repeated exposure on general toxicity and on male and female reproductive performance.

  • Test System: Typically rats.

  • Dosing: Daily administration to males for a minimum of four weeks and to females throughout the study.

  • Endpoints:

    • Parental Animals: Clinical observations, body weight, food consumption, hematology, clinical chemistry, gross necropsy, and histopathology. Reproductive parameters include estrous cycles, mating behavior, fertility, and gestation length.

    • Offspring: Viability, body weight, and developmental landmarks.

Signaling Pathway

The primary elucidated pathway involving this compound is its metabolism by CYP2E1.

CYP2E1_Metabolism Piperidone This compound CYP2E1 CYP2E1 (Cytochrome P450 2E1) Piperidone->CYP2E1 Metabolism Metabolite 6-Hydroxy-2-piperidone CYP2E1->Metabolite Excretion Urinary Excretion Metabolite->Excretion

CYP2E1-Mediated Metabolism of this compound

Conclusion

The available toxicological data for this compound suggests low to moderate acute toxicity and eye irritation potential. There is limited information on its chronic, reproductive, and carcinogenic effects, with no definitive studies publicly available to confirm these endpoints. The primary metabolic pathway for this compound involves the CYP2E1 enzyme, which has implications for its potential as a biomarker for this enzyme's activity and for potential drug-drug interactions. Further comprehensive studies following established international guidelines are necessary to fully characterize the toxicological profile of this compound.

References

An In-Depth Technical Guide to 2-Piperidone: Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidone (CAS No. 675-20-7), also known as δ-Valerolactam, is a heterocyclic organic compound classified as a lactam.[1] It presents as a white to off-white crystalline solid at room temperature.[1][2] Due to its chemical structure, this compound serves as a valuable building block and intermediate in the synthesis of various pharmaceutical agents, including analgesics and antipsychotics, as well as in the agrochemical industry.[1][3] Given its application in research and development, a thorough understanding of its safety profile and handling requirements is critical to ensure the well-being of laboratory personnel.

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, consolidating data from multiple safety data sheets and toxicological resources.

Hazard Identification and Classification

This compound is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, its classification can vary depending on the source and impurities. Aggregated data from the European Chemicals Agency (ECHA) indicates that while a minority of notifications report it as not meeting GHS hazard criteria, the majority classify it as an irritant.[2]

GHS Classification Summary

The most frequently reported GHS classifications are summarized below.

Hazard ClassCategorySignal WordGHS Pictogram
Skin Corrosion/Irritation2WarningGHS07
Serious Eye Damage/Eye Irritation2 / 2AWarningGHS07
Specific Target Organ Toxicity (Single Exposure)3WarningGHS07
Acute Toxicity (Oral)4WarningGHS07

Sources:[2][4][5][6][7]

Hazard and Precautionary Statements
TypeCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.[2][7]
H319Causes serious eye irritation.[2][7]
H335May cause respiratory irritation.[2][7]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7]
(Prevention)P264Wash face, hands and any exposed skin thoroughly after handling.[4][7]
P271Use only outdoors or in a well-ventilated area.[4][7]
P280Wear protective gloves/eye protection/face protection.[2][7]
Precautionary P302 + P352IF ON SKIN: Wash with plenty of water.[2][7]
(Response)P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
P319Get medical help if you feel unwell.[7]
P332 + P317If skin irritation occurs: Get medical help.[7]
P362 + P364Take off contaminated clothing and wash it before reuse.[2][7]
Precautionary P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2][7]
(Storage)P405Store locked up.[4][7]
Precautionary P501Dispose of contents/container to an approved waste disposal plant.[2][4]
(Disposal)

Sources:[2][4][7]

Toxicological Properties

The toxicological properties of this compound have not been fully investigated, but available data indicates low to moderate acute toxicity.[1][8] The primary hazards are related to irritation upon exposure.[1]

Acute Toxicity Data
Route of ExposureType of TestSpecies ObservedDose/DurationToxic Effects Noted
OralLDLoRat11 gm/kgBehavioral (convulsions), Respiratory (cyanosis).[9][10]
IntraperitonealLD50Mouse>1 gm/kgBehavioral (somnolence).[9]
IntravenousLD50Mouse600 mg/kgLethal dose value reported.[9]

Source:[9]

Other Toxicological Effects
  • Irritation : Prolonged or repeated exposure can cause irritation to the skin, eyes, and respiratory system.[1] Inhalation of dust may lead to respiratory tract irritation.[1]

  • Chronic Exposure : Data on chronic exposure is limited. However, animal studies suggest potential hepatotoxic effects at high doses.[1]

  • Carcinogenicity and Mutagenicity : this compound is not currently classified as a carcinogen by major regulatory bodies like IARC or the U.S. EPA, and there is no definitive evidence linking it to mutagenicity or reproductive toxicity.[1]

Experimental Protocols for Safety Assessment

The determination of the toxicological data presented above follows internationally recognized experimental guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (LDLo/LD50) : Protocols such as OECD Guideline 425 (Up-and-Down Procedure) are used. This method involves administering the substance to a small number of animals one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required to estimate the acute oral toxicity. Observations include changes in skin, fur, eyes, and behavior, with a particular focus on tremors, convulsions, and coma.[11]

  • Skin Irritation/Corrosion : OECD Guideline 404 is a standard protocol. A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.

  • Eye Irritation/Corrosion : OECD Guideline 405 involves applying the test substance into one eye of a test animal. The eye is then observed for a set period for signs of corneal opacity, iritis, conjunctival redness, and swelling.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol [2]
Appearance White to off-white crystalline solid[1][2]
Melting Point 38-40 °C[9]
Boiling Point 256-262 °C[9]
Flash Point 133 - 147 °C[8][9]
Autoignition Temp. 335 °C[8]
Solubility in Water 291 g/L (at 25 °C)[2][9]
Incompatible Agents Strong oxidizing agents, acids, and bases.[1][8]
Hazardous Decomp. Emits toxic fumes of Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO₂) when heated to decomposition.[4][8]

Sources:[1][2][4][8][9]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Personal Protective Equipment (PPE)
AreaSpecification
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
Skin Wear appropriate, chemically resistant gloves (e.g., nitrile, neoprene) and protective clothing or a lab coat to prevent skin exposure.[8][12]
Respiratory In case of inadequate ventilation or when handling large quantities, use a NIOSH or European Standard EN 149 approved respirator. Follow OSHA respirator regulations in 29 CFR 1910.134.[8][12]

Sources:[8][12]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7][12]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation location.[4][13]

General Handling Practices
  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust or vapors.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[14]

Storage Conditions
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][8]

  • Keep containers tightly closed when not in use.[8]

  • To maintain long-term stability, store at temperatures below 25 °C and protect from moisture.[1]

Emergency Procedures

First Aid Measures
Exposure RouteProcedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][8]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Flush skin for at least 15 minutes. Get medical attention if irritation persists.[4][8]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4][8]
Ingestion Clean mouth with water. Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Get medical attention.[4][8]

Sources:[4][8]

Fire Fighting Measures
  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4][8][15]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][8]

  • Specific Hazards : When heated to decomposition, it emits toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[8]

Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing dust and contact with the substance.[4][15]

  • Containment and Cleanup : For small spills, sweep up or absorb the material with an inert substance (e.g., sand, silica gel, vermiculite).[4][8] Place the material into a suitable, clean, dry, closed container for disposal.[8] Prevent the product from entering drains.[15]

Mandatory Visualizations

G Workflow for Handling a this compound Spill spill Spill Occurs assess Assess Risk (Size, Location) spill->assess evacuate Evacuate Immediate Area Alert Personnel assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Labeled, Sealed Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via Approved Procedures decon->dispose report Report Incident dispose->report

Caption: Logical workflow for responding to an accidental spill of this compound.

G First Aid Response Logic for this compound Exposure start Exposure Occurs route Identify Exposure Route start->route inhalation Inhalation route->inhalation Lungs skin Skin Contact route->skin Skin eye Eye Contact route->eye Eyes ingestion Ingestion route->ingestion Mouth action_inhale Move to Fresh Air Keep at Rest If not breathing, give artificial respiration inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water for 15 min skin->action_skin action_eye Rinse with Water for 15 min Remove Contact Lenses Continue Rinsing eye->action_eye action_ingest Clean Mouth with Water Do NOT Induce Vomiting Give 2-4 cups of water if conscious ingestion->action_ingest medical Seek Immediate Medical Attention action_inhale->medical action_skin->medical if irritation persists action_eye->medical action_ingest->medical

Caption: Decision-making flowchart for first aid response to this compound exposure.

References

2-Piperidone: A Technical Guide to Commercial Availability, Supply, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for 2-Piperidone (CAS No. 675-20-7), a pivotal building block in pharmaceutical and chemical synthesis. This document details its availability, lists key suppliers, and outlines experimental protocols for its synthesis, purification, and analysis, offering a vital resource for professionals in research and development.

Commercial Availability and Suppliers

This compound, also known as δ-valerolactam, is readily available from a multitude of global suppliers, including manufacturers in China, India, and the United States, as well as distributors across Europe and North America. It is offered in various quantities, from grams for research purposes to metric tons for industrial applications.

The purity of commercially available this compound typically ranges from 98% to over 99%, with analytical methods such as Gas Chromatography (GC) often cited to confirm purity. The compound is generally supplied as a white to light yellow crystalline solid or powder. Pricing is competitive and varies based on quantity, purity, and supplier. For bulk quantities, direct inquiries to manufacturers are recommended to obtain customized quotes.

A summary of representative suppliers and their typical offerings is presented in the table below.

Supplier RegionSupplier TypeTypical PurityAvailable Quantities
Global/OnlineManufacturer/Distributor≥98%Grams to Kilograms
ChinaManufacturer≥99%Kilograms to Tons
IndiaManufacturer≥99%Kilograms to Tons
North AmericaDistributor≥98%Grams to Kilograms
EuropeDistributor≥98%Grams to Kilograms

This table is a summary of typical offerings and is not exhaustive. Researchers should contact specific suppliers for detailed specifications and availability.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and quality control analysis of this compound, compiled from publicly available literature and patent documentation.

Synthesis of this compound via Beckmann Rearrangement

This protocol is based on the well-established Beckmann rearrangement of cyclopentanone oxime.

Materials:

  • Cyclopentanone

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Cyclopentanone Oxime:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

    • Add cyclopentanone to the solution.

    • Slowly add a solution of sodium bicarbonate in water while stirring.

    • Continue stirring at room temperature for 2-3 hours.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain cyclopentanone oxime.

  • Beckmann Rearrangement:

    • Carefully add concentrated sulfuric acid to a flask cooled in an ice bath.

    • Slowly add the cyclopentanone oxime to the sulfuric acid with vigorous stirring, maintaining a low temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120°C for 30-60 minutes.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a concentrated sodium hydroxide solution.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield crude this compound.

Purification by Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum pump and gauge

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Heat the flask gently to melt the solid.

  • Apply vacuum and slowly increase the temperature.

  • Collect the fraction that distills at the boiling point of this compound (approximately 135-138°C at 10 mmHg).

  • The purified this compound will solidify in the receiving flask upon cooling.

Quality Control and Analytical Procedures

A robust quality control workflow is essential to ensure the purity and identity of synthesized or procured this compound.

Workflow:

Caption: Quality control workflow for this compound.

Methodologies:

  • Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL of a 1 mg/mL solution in dichloromethane. Purity is determined by the area percentage of the main peak.

  • Spectroscopic Analysis for Identity Confirmation:

    • ¹H NMR (400 MHz, CDCl₃): δ ~3.25 (t, 2H), 2.45 (t, 2H), 1.85 (m, 4H), 6.5 (br s, 1H).

    • ¹³C NMR (100 MHz, CDCl₃): δ ~172.0, 42.0, 31.0, 23.0, 21.5.

    • FT-IR (ATR): ν ~3280 (N-H stretch), 1650 (C=O stretch) cm⁻¹.

    • GC-MS (EI): Molecular ion (M⁺) at m/z = 99, with characteristic fragmentation patterns.

Signaling Pathways and Biological Relevance

This compound has been identified as a biomarker for the activity of Cytochrome P450 2E1 (CYP2E1). CYP2E1 is a crucial enzyme in the metabolism of a wide range of xenobiotics, including many drugs and procarcinogens. The following diagram illustrates the general role of CYP2E1 in xenobiotic metabolism, which can lead to detoxification or, in some cases, bioactivation to toxic metabolites.

CYP2E1_Metabolism Xenobiotic Xenobiotic (e.g., Drug, Procarcinogen) CYP2E1 CYP2E1 Enzyme (Endoplasmic Reticulum) Xenobiotic->CYP2E1 Metabolism Metabolite Oxidized Metabolite CYP2E1->Metabolite Detoxification Detoxification and Excretion Metabolite->Detoxification Phase II Conjugation Bioactivation Bioactivation Metabolite->Bioactivation Toxic_Metabolite Reactive/Toxic Metabolite Bioactivation->Toxic_Metabolite Cellular_Damage Cellular Damage Toxic_Metabolite->Cellular_Damage

Caption: Role of CYP2E1 in xenobiotic metabolism.

Supply Chain Overview

The commercial supply chain for this compound typically begins with the synthesis of raw materials and proceeds through manufacturing, distribution, and finally to the end-users in research and industry.

Supply_Chain cluster_0 This compound Supply Chain Raw_Materials Raw Material Suppliers Manufacturer This compound Manufacturer Raw_Materials->Manufacturer Procurement Distributor Distributor/ Stockist Manufacturer->Distributor Distribution End_User End-User (Research/Industry) Manufacturer->End_User Direct Sales (Bulk) Distributor->End_User Sales

Caption: Commercial supply chain of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Piperidone from Cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2-piperidone, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the oximation of cyclopentanone to yield cyclopentanone oxime, which subsequently undergoes a Beckmann rearrangement to form the final product, this compound (also known as δ-valerolactam).

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: Oximation of Cyclopentanone

Step 2: Beckmann Rearrangement of Cyclopentanone Oxime

Experimental Protocols

Protocol 1: Synthesis of Cyclopentanone Oxime

This protocol is adapted from a literature procedure for the synthesis of alicyclic oximes.[1]

Materials:

  • Cyclopentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Distilled water

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Prepare a solution of hydroxylamine hydrochloride by dissolving 5.0 g (71.94 mmol) in 10 mL of distilled water.

  • Prepare a solution of potassium hydroxide by dissolving 3.0 g (53.48 mmol) in 5 mL of distilled water.

  • In a round-bottomed flask equipped with a magnetic stirrer, combine the hydroxylamine hydrochloride solution and the potassium hydroxide solution.

  • Stir the resulting mixture at room temperature.

  • To this stirring solution, add 5.60 g (66.67 mmol) of cyclopentanone.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, cyclopentanone oxime, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) followed by washing of the organic phase with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization to afford cyclopentanone oxime as a crystalline solid.

Protocol 2: Synthesis of this compound via Beckmann Rearrangement

This protocol is based on a method utilizing p-toluenesulfonyl chloride in an alkaline aqueous solution.[2]

Materials:

  • Cyclopentanone oxime

  • Acetone

  • Sodium hydroxide (NaOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Concentrated ammonia solution (25%)

  • Dichloromethane (or other suitable hydrophobic solvent)

  • Anhydrous sodium sulfate

  • Reaction flask (e.g., 10-liter glass reaction flask for the given scale)

  • Mechanical stirrer

  • Ice-water bath

  • Apparatus for vacuum distillation

Procedure:

  • In a suitable reaction flask, dissolve 300 g (3.03 mol) of cyclopentanone oxime in 1500 mL of acetone at room temperature.

  • Cool the solution to 5°C using an ice-water bath.

  • Separately prepare a solution of sodium hydroxide by dissolving 133 g of NaOH in 400 mL of water and cool it to 5°C.

  • Add the cold sodium hydroxide solution to the cyclopentanone oxime solution.

  • To the stirring reaction mixture, add 606 g (3.18 mol) of p-toluenesulfonyl chloride in batches, maintaining the temperature at or below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Cool the reaction mixture in an ice-water bath and neutralize it to a pH of 8 by adding concentrated ammonia solution (25%, approx. 300 mL).

  • Filter the mixture to remove the precipitated salts.

  • Extract the filtrate with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude this compound.

  • Purify the crude product by vacuum distillation, collecting the fraction at 130°C under 10 mmHg.[2] The purified product is a brownish, transparent crystalline solid with a melting point of 42-43°C.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from cyclopentanone.

StepReactionReagentsConditionsYieldPurityReference
1OximationCyclopentanone, NH₂OH·HCl, KOH, H₂ORoom TemperatureModerate to Good-[1]
1Oximation (Industrial)Cyclopentanone, Hydroxylamine Sulfate, NH₃75-80°C98.7%Excellent[3]
2Beckmann RearrangementCyclopentanone Oxime, NaOH, p-TsCl, Acetone, H₂O0-5°C then RT~75% (based on similar reaction)>99% (GC)[2]
PurificationVacuum Distillation-130°C @ 10 mmHg->99.4% (GC)[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from cyclopentanone.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_rearrangement Rearrangement and Product Formation cluster_purification Purification and Analysis Cyclopentanone Cyclopentanone Oximation Oximation Reaction Cyclopentanone->Oximation Reagents_Oximation NH2OH.HCl, KOH Reagents_Oximation->Oximation Cyclopentanone_Oxime Cyclopentanone Oxime Oximation->Cyclopentanone_Oxime Beckmann Beckmann Rearrangement Cyclopentanone_Oxime->Beckmann Reagents_Beckmann p-TsCl, NaOH Reagents_Beckmann->Beckmann Crude_Piperidone Crude this compound Beckmann->Crude_Piperidone Purification Vacuum Distillation Crude_Piperidone->Purification Pure_Piperidone Pure this compound Purification->Pure_Piperidone Analysis GC, NMR, IR Pure_Piperidone->Analysis

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the mechanism of the Beckmann rearrangement of cyclopentanone oxime.

Beckmann_Rearrangement cluster_activation Oxime Activation cluster_rearrangement_migration Rearrangement and Migration cluster_hydrolysis_product Hydrolysis and Tautomerization Oxime Cyclopentanone Oxime Activated_Oxime O-Tosyl Oxime Intermediate Oxime->Activated_Oxime Reaction with TsCl TsCl p-Toluenesulfonyl Chloride TsCl->Activated_Oxime Nitrilium_Ion Nitrilium Ion Intermediate Activated_Oxime->Nitrilium_Ion Loss of TsO- Migration [1,2]-Alkyl Shift Nitrilium_Ion->Migration Water_Attack Nucleophilic attack by H2O Migration->Water_Attack Imidic_Acid Imidic Acid Intermediate Water_Attack->Imidic_Acid Tautomerization Tautomerization Imidic_Acid->Tautomerization Piperidone This compound Tautomerization->Piperidone

Caption: Mechanism of the Beckmann rearrangement.

References

Application Notes and Protocols for the Synthesis of 2-Piperidone via Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement is a powerful and widely utilized chemical transformation in organic synthesis for the conversion of ketoximes into amides. In the context of heterocyclic chemistry, this rearrangement provides an efficient route for the synthesis of lactams, which are pivotal structural motifs in many natural products and pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of 2-piperidone (also known as δ-valerolactam) through the Beckmann rearrangement of cyclopentanone oxime. This compound serves as a key intermediate in the synthesis of various therapeutic agents and other fine chemicals.

Traditionally, the Beckmann rearrangement is catalyzed by strong protic acids such as concentrated sulfuric acid or polyphosphoric acid. However, these classical methods often necessitate harsh reaction conditions and can lead to the formation of significant amounts of byproducts, posing challenges for purification and environmental concerns. Consequently, extensive research has been dedicated to the development of milder and more selective catalytic systems, including Lewis acids and heterogeneous catalysts, to promote this transformation under more benign conditions.

These notes will cover the reaction mechanism, a comparative summary of different catalytic systems, detailed experimental protocols for both the synthesis of the cyclopentanone oxime precursor and its subsequent rearrangement to this compound, and visualizations of the key processes.

Data Presentation: Comparative Analysis of Catalytic Systems

The following table summarizes quantitative data from various reported methods for the Beckmann rearrangement of cyclopentanone oxime to this compound, allowing for a direct comparison of different catalytic approaches.

Catalyst/Reagent SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
p-Toluenesulfonyl chloride / NaOHAcetone/WaterRoom Temperature10 - 12~23-25[1]
Decationated Y Zeolite (with Pd)Vapor Phase--High Conversion[2]

Experimental Protocols

Protocol 1: Synthesis of Cyclopentanone Oxime

This protocol outlines the synthesis of the cyclopentanone oxime precursor from cyclopentanone.

Materials:

  • Cyclopentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

Procedure: [3]

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride (5.0 g, 71.94 mmol) in 10 mL of deionized water.

  • In a separate beaker, prepare a solution of potassium hydroxide (3.0 g, 53.48 mmol) in 5 mL of deionized water and add it to the flask.

  • To the stirred solution, add cyclopentanone (5.60 g, 66.67 mmol).

  • Heat the reaction mixture to reflux. Add small portions of ethanol (approximately 5 mL at a time) until the boiling solution becomes clear.

  • Continue refluxing for an additional hour.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the acidic solution by the dropwise addition of a 1N KOH solution until a neutral pH is achieved.

  • Reflux the neutralized mixture for an additional 30 minutes, then cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of an ice-water slurry to precipitate the cyclopentanone oxime.

  • Collect the white precipitate by filtration, wash with cold deionized water (3 x 10 mL), and air-dry to obtain the final product.

Protocol 2: Beckmann Rearrangement of Cyclopentanone Oxime to this compound using p-Toluenesulfonyl Chloride

This protocol details the rearrangement of cyclopentanone oxime to this compound under alkaline conditions.[1]

Materials:

  • Cyclopentanone oxime (referred to as N-hydroxyl-cyclopentyl imine in the reference)

  • Acetone

  • Sodium hydroxide (NaOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Concentrated aqueous ammonia (25%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • In a 5-liter glass reaction flask, dissolve cyclopentanone oxime (100 g, 1.01 mol) in acetone (500 mL) at room temperature.

  • Cool the solution to 0°C using an ice-water bath.

  • Separately, prepare a solution of sodium hydroxide (60.6 g) in 150 mL of water and cool it to 5°C. Add this to the reaction mixture.

  • Add p-toluenesulfonyl chloride (288 g, 1.51 mol) to the reaction mixture in portions, ensuring the temperature is maintained.

  • After the addition is complete, allow the reaction to stir at room temperature for 10 hours.

  • Cool the reaction mixture in an ice-water bath and neutralize to a pH of 10 by adding concentrated aqueous ammonia (25%, ~140 mL).

  • Filter the mixture to remove the precipitated salts.

  • Extract the filtrate with dichloromethane multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by vacuum distillation, collecting the fraction at 130°C under 5 mmHg to obtain this compound.

Mandatory Visualizations

Reaction Mechanism of the Beckmann Rearrangement

The Beckmann rearrangement of cyclopentanone oxime proceeds through a series of well-defined steps, initiated by the activation of the oxime's hydroxyl group.

Beckmann_Rearrangement_Mechanism cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Activation of Hydroxyl Group cluster_step3 Step 3: Rearrangement and Nitrilium Ion Formation cluster_step4 Step 4: Hydration and Tautomerization Cyclopentanone Cyclopentanone CyclopentanoneOxime Cyclopentanone Oxime Cyclopentanone->CyclopentanoneOxime Hydroxylamine + Hydroxylamine (NH2OH) CyclopentanoneOxime_ref Cyclopentanone Oxime ActivatedOxime Activated Oxime Intermediate NitriliumIon Nitrilium Ion Intermediate ActivatedOxime->NitriliumIon ActivatedOxime_ref Activated Oxime Intermediate CyclopentanoneOxime_ref->ActivatedOxime Protonation or Lewis acid coordination CyclopentanoneOxime_ref->ActivatedOxime Catalyst + Acid Catalyst (e.g., H+) ImidicAcid Imidic Acid Intermediate NitriliumIon->ImidicAcid NitriliumIon_ref Nitrilium Ion Intermediate ActivatedOxime_ref->NitriliumIon [1,2]-Alkyl Shift, Loss of Leaving Group (H2O) Piperidone This compound ImidicAcid->Piperidone Tautomerization NitriliumIon_ref->ImidicAcid Nucleophilic attack by water Water + H2O Experimental_Workflow cluster_synthesis Synthesis of Cyclopentanone Oxime cluster_rearrangement Beckmann Rearrangement Start Cyclopentanone + Hydroxylamine HCl + Base Reaction1 Reaction Mixture in Solvent (e.g., Ethanol/Water) Start->Reaction1 Reflux1 Reflux Reaction1->Reflux1 Workup1 Neutralization and Precipitation Reflux1->Workup1 Oxime Cyclopentanone Oxime Workup1->Oxime Oxime_input Cyclopentanone Oxime Oxime->Oxime_input Proceed to Rearrangement Reaction2 Reaction Mixture in Solvent (e.g., Acetone/Water) Oxime_input->Reaction2 Catalyst + Catalyst/Reagent (e.g., TsCl/NaOH) Catalyst->Reaction2 Stirring Stirring at Defined Temperature Reaction2->Stirring Workup2 Neutralization and Extraction Stirring->Workup2 Purification Vacuum Distillation Workup2->Purification Product This compound Purification->Product

References

Application Notes and Protocols for the Catalytic Synthesis of 2-Piperidone from 5-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic synthesis of 2-piperidone (also known as δ-valerolactam) from 5-aminopentanoic acid. This intramolecular cyclization, or lactamization, is a crucial transformation for producing a key building block in the pharmaceutical and chemical industries.

Introduction

This compound is a valuable heterocyclic compound widely utilized as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. The catalytic cyclization of 5-aminopentanoic acid represents a direct and atom-economical route to this important lactam. The reaction proceeds via an intramolecular condensation, eliminating a molecule of water. The efficiency of this process is highly dependent on the reaction conditions and the choice of catalyst. This document outlines thermal and acid-catalyzed methods for this transformation.

Reaction Scheme:

Catalytic Systems and Reaction Conditions

The synthesis of this compound from 5-aminopentanoic acid is typically achieved through thermal dehydration, often facilitated by a catalyst to improve reaction rates and yields. Both homogeneous and heterogeneous catalysts have been explored for this transformation. High temperatures are generally required to drive the equilibrium towards the product by removing water.

Thermal Cyclization (Uncatalyzed)

The simplest method involves heating 5-aminopentanoic acid at high temperatures. The reaction proceeds without a catalyst, but typically requires more forcing conditions and may result in lower yields and purity due to side reactions.

Acid-Catalyzed Cyclization

The use of an acid catalyst can significantly enhance the rate of lactamization. The catalyst protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the distal amino group.

Mechanism of Acid-Catalyzed Intramolecular Amide Formation

reaction_mechanism sub 5-Aminopentanoic Acid (Zwitterionic Form) activated Protonated Carboxylic Acid sub->activated Protonation H_plus H⁺ (Acid Catalyst) H_plus->activated tetrahedral Tetrahedral Intermediate activated->tetrahedral Intramolecular Nucleophilic Attack proton_transfer Proton Transfer tetrahedral->proton_transfer Tautomerization elimination Water Elimination proton_transfer->elimination product This compound elimination->product water H₂O elimination->water catalyst_regen H⁺ (Catalyst Regenerated) elimination->catalyst_regen Deprotonation

Caption: Acid-catalyzed intramolecular cyclization of 5-aminopentanoic acid to this compound.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various conditions reported for the synthesis of this compound from 5-aminopentanoic acid. Please note that direct comparison can be challenging due to variations in experimental setups.

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)SolventYield (%)Reference
None (Thermal)N/A180-2601-4Neat or High-boiling solventModerateGeneral Knowledge
Zeolite H-ZSM-5Varies200-3002-6Gas PhaseHighGeneral Knowledge
Alumina (Al₂O₃)Varies250-3501-5Gas PhaseGood to HighGeneral Knowledge
Sulfuric Acid (H₂SO₄)Catalytic150-2002-8High-boiling solventGoodGeneral Knowledge
Phosphoric Acid (H₃PO₄)Catalytic180-2203-10NeatGoodGeneral Knowledge

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Safety Precaution: These experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Protocol 1: Thermal Cyclization of 5-Aminopentanoic Acid

Objective: To synthesize this compound by uncatalyzed thermal dehydration of 5-aminopentanoic acid.

Materials:

  • 5-aminopentanoic acid

  • High-boiling point solvent (e.g., xylene, diphenyl ether) (optional)

  • Round-bottom flask

  • Dean-Stark apparatus or short-path distillation head

  • Heating mantle with a temperature controller

  • Condenser

  • Receiving flask

Procedure:

  • Place 5-aminopentanoic acid into a round-bottom flask. If a solvent is used, add it to the flask.

  • Set up the apparatus for distillation (either with a Dean-Stark trap to collect water or a short-path distillation setup to remove water as it forms).

  • Heat the reaction mixture to 180-260 °C. The exact temperature will depend on whether a solvent is used and its boiling point.

  • Maintain the temperature and continue heating for 1-4 hours, or until no more water is collected.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

Protocol 2: Acid-Catalyzed Cyclization of 5-Aminopentanoic Acid

Objective: To synthesize this compound using an acid catalyst to facilitate the cyclization of 5-aminopentanoic acid.

Materials:

  • 5-aminopentanoic acid

  • Acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid)

  • High-boiling point solvent (e.g., toluene, xylene)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Heating mantle with a temperature controller

  • Condenser

  • Magnetic stirrer and stir bar

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 5-aminopentanoic acid and the high-boiling solvent.

  • Carefully add a catalytic amount of the acid catalyst (e.g., 1-5 mol%) to the stirring mixture.

  • Set up the flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux and maintain it for 2-10 hours. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted below.

experimental_workflow start Start reactants Charge Reactor with 5-Aminopentanoic Acid (& Catalyst/Solvent) start->reactants reaction Heat to Reaction Temperature (e.g., 180-260°C) with Water Removal reactants->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring completion Reaction Complete? monitoring->completion completion->reaction No workup Work-up (Cooling, Neutralization, Extraction) completion->workup Yes purification Purification (Vacuum Distillation or Recrystallization) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Greener Routes to 2-Piperidone: Application Notes and Protocols for Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the green synthesis of 2-Piperidone. Traditional methods for the synthesis of this important lactam, a key intermediate in pharmaceutical and materials science, often rely on harsh reagents and energy-intensive conditions. The following protocols offer more environmentally benign alternatives, focusing on principles of green chemistry such as the use of safer solvents, catalytic processes, and improved atom economy.

Organophotocatalytic [1+2+3] Cyclization for Substituted 2-Piperidones

This novel approach utilizes visible light and an organic photocatalyst to construct the this compound scaffold from simple, readily available starting materials at room temperature. This method is characterized by its operational simplicity, mild reaction conditions, and the ability to generate diverse substituted 2-piperidones.[1]

Application Notes:

This protocol is particularly advantageous for the synthesis of structurally diverse this compound derivatives. The reaction is tolerant of a wide range of functional groups on both the alkene and the unsaturated carbonyl compound. The use of an inorganic ammonium salt as the nitrogen source is a key feature, avoiding the handling of more hazardous ammonia surrogates. The reaction proceeds via a radical mechanism, initiated by the photocatalyst, leading to the sequential formation of two C-N bonds and one C-C bond in a single step.

Quantitative Data Summary:
EntryAlkene (1)Acceptor (2)Yield (%)Diastereomeric Ratio (dr)
1StyreneMethyl acrylate85>20:1
24-MethylstyreneEthyl acrylate82>20:1
34-Chlorostyrenen-Butyl acrylate75>20:1
4CyclohexeneMethyl acrylate53N/A
Experimental Protocol:

Materials:

  • Alkene (1) (0.1 mmol, 1.0 equiv)

  • Unsaturated carbonyl compound (2) (0.2 mmol, 2.0 equiv)

  • Ammonium acetate (NH₄OAc) (0.3 mmol, 3.0 equiv)

  • Lithium tetrafluoroborate (LiBF₄) (0.1 mmol, 1.0 equiv)

  • Photocatalyst (e.g., 4CzIPN) (1-5 mol%)

  • Acetonitrile (CH₃CN) and Chlorobenzene (PhCl) (100:1, 10.0 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction tube, add the alkene (1), unsaturated carbonyl compound (2), ammonium acetate, lithium tetrafluoroborate, and the photocatalyst.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the acetonitrile/chlorobenzene solvent mixture via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Reaction Workflow:

organophotocatalysis cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup and Purification reactants Alkene, Acceptor, NH4OAc, LiBF4, Photocatalyst setup Mix in reaction tube under inert atmosphere reactants->setup solvent CH3CN/PhCl solvent->setup irradiation Irradiate with Blue LED (Room Temperature) setup->irradiation concentrate Concentrate irradiation->concentrate purify Flash Chromatography concentrate->purify product Pure this compound Derivative purify->product chemoenzymatic cluster_oxidation Chemical Oxidation cluster_resolution Enzymatic Resolution cluster_separation Separation start_mol N-benzyl-4-hydroxy-piperidine oxidation Dual C-H Oxidation start_mol->oxidation reagents_ox TEMPO+, NaClO2, NaOCl in CH3CN reagents_ox->oxidation racemate Racemic this compound Derivative oxidation->racemate resolution Enzymatic Kinetic Resolution racemate->resolution enzyme CAL-B, Acyl Donor in Toluene enzyme->resolution separation Chromatographic Separation resolution->separation enant_s (S)-Enantiomer separation->enant_s enant_r (R)-Enantiomer separation->enant_r beckmann cluster_oximation Oxime Formation cluster_rearrangement Greener Rearrangement cluster_product Product Formation start_mol Cyclopentanone oximation React with Hydroxylamine start_mol->oximation oxime Cyclopentanone Oxime oximation->oxime mechanochem Mechanochemical (Solvent-free) oxime->mechanochem alkaline Alkaline Aqueous Conditions oxime->alkaline product This compound mechanochem->product alkaline->product

References

Application Notes and Protocols for the Photocatalytic Synthesis of 2-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-piperidone scaffold is a prevalent structural motif in a wide array of natural products and pharmaceutically active compounds. Traditional synthetic routes to these valuable heterocycles often involve multi-step procedures with limited functional group tolerance. This application note details a modern, efficient, and mild approach for the synthesis of multi-substituted this compound derivatives utilizing visible-light photocatalysis. The highlighted method is an organophotocatalyzed [1+2+3] strategy that allows for the one-step construction of diverse 2-piperidinones from readily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds.[1] This approach offers high chemoselectivity and is tolerant of a broad range of functional groups.[1]

Reaction Principle

The core of this synthetic strategy is a visible-light-mediated radical cascade reaction. An organophotocatalyst, upon irradiation with visible light, initiates a series of single-electron transfer (SET) events. This process generates radical intermediates from the starting materials, which then participate in a cascade of carbon-carbon and carbon-nitrogen bond formations, ultimately leading to the desired this compound ring system. The reaction proceeds at room temperature under mild conditions, making it an attractive alternative to traditional, more forcing methods.

Experimental Protocols

This section provides detailed experimental procedures for the photocatalytic synthesis of this compound derivatives based on the organophotocatalyzed [1+2+3] strategy.

Materials and Equipment
  • Reactants: Alkenes, unsaturated carbonyl compounds (e.g., acrylates, acrylamides), ammonium acetate (NH₄OAc).

  • Photocatalyst (PC): A suitable organophotocatalyst (e.g., as described in the cited literature).

  • Additive: Lithium tetrafluoroborate (LiBF₄).

  • Solvent: Acetonitrile (CH₃CN) and Chlorobenzene (PhCl).

  • Reaction Vessel: Oven-dried Schlenk tube.

  • Light Source: Blue LED lamp (e.g., 460 nm).

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system).

  • Inert atmosphere: Nitrogen or Argon gas.

General Experimental Procedure
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (0.1 mmol, 1.0 equiv), the unsaturated carbonyl compound (0.2 mmol, 2.0 equiv), the organophotocatalyst (5 mol%), ammonium acetate (0.3 mmol, 3.0 equiv), and lithium tetrafluoroborate (0.1 mmol, 1.0 equiv).

  • Solvent Addition: Under an inert atmosphere, add a solvent mixture of acetonitrile and chlorobenzene (100:1, 10.0 mL).

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiation: Place the Schlenk tube at a fixed distance from a blue LED lamp and ensure the reaction is cooled to maintain room temperature (e.g., using a fan). Irradiate the reaction mixture with vigorous stirring for the specified reaction time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired this compound derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various this compound derivatives using the described photocatalytic method.

Table 1: Scope of Unsaturated Carbonyl Acceptors
EntryAlkeneAcceptorProductYield (%)dr
1StyreneMethyl acrylate3-Methoxycarbonyl-5-phenyl-2-piperidone85>20:1
2StyreneEthyl acrylate3-Ethoxycarbonyl-5-phenyl-2-piperidone82>20:1
3StyreneN,N-Dimethylacrylamide3-(Dimethylcarbamoyl)-5-phenyl-2-piperidone75>20:1
44-MethylstyreneMethyl acrylate3-Methoxycarbonyl-5-(p-tolyl)-2-piperidone88>20:1
54-ChlorostyreneMethyl acrylate5-(4-Chlorophenyl)-3-methoxycarbonyl-2-piperidone78>20:1

Reaction conditions: Alkene (0.1 mmol), acceptor (0.2 mmol), photocatalyst (5 mol%), NH₄OAc (0.3 mmol), LiBF₄ (0.1 mmol) in CH₃CN:PhCl (100:1) under blue LED irradiation.

Table 2: Scope of Alkene Substrates
EntryAlkeneAcceptorProductYield (%)dr
14-MethoxystyreneMethyl acrylate5-(4-Methoxyphenyl)-3-methoxycarbonyl-2-piperidone91>20:1
24-FluorostyreneMethyl acrylate5-(4-Fluorophenyl)-3-methoxycarbonyl-2-piperidone80>20:1
32-MethylstyreneMethyl acrylate3-Methoxycarbonyl-5-(o-tolyl)-2-piperidone7210:1
4IndeneMethyl acrylateFused tricyclic this compound65>20:1
5α-MethylstyreneMethyl acrylate3-Methoxycarbonyl-5-methyl-5-phenyl-2-piperidone703:1

Reaction conditions: Alkene (0.1 mmol), acceptor (0.2 mmol), photocatalyst (5 mol%), NH₄OAc (0.3 mmol), LiBF₄ (0.1 mmol) in CH₃CN:PhCl (100:1) under blue LED irradiation.

Mandatory Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the organophotocatalyzed [1+2+3] synthesis of 2-piperidones.

Caption: Proposed mechanism for the photocatalytic synthesis of 2-piperidones.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound derivatives.

experimental_workflow start Start setup Reaction Setup: - Add reactants, photocatalyst, additive to Schlenk tube - Add solvent under inert atmosphere start->setup degas Degas reaction mixture setup->degas irradiate Irradiate with blue LED (Room Temperature, Stirring) degas->irradiate monitor Monitor reaction progress (TLC/LC-MS) irradiate->monitor workup Reaction Work-up: - Concentrate under reduced pressure monitor->workup Reaction Complete purify Purification: - Flash column chromatography workup->purify characterize Characterization: - NMR, HRMS purify->characterize end End characterize->end

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Synthesis of Cenicriviroc Utilizing 2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cenicriviroc (CVC) is a potent oral dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), which has been investigated for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). This document provides a detailed application note and protocol for the synthesis of Cenicriviroc, with a specific focus on the strategic use of 2-piperidone as a key starting material. The synthetic pathway, experimental procedures, and associated data are presented to guide researchers in the replication and potential optimization of this process.

Introduction

Cenicriviroc's mechanism of action involves the simultaneous blockade of CCR2 and CCR5, key chemokine receptors implicated in the inflammatory and fibrogenic pathways that drive the progression of liver disease. The synthesis of this complex molecule involves a multi-step process, beginning with the functionalization of the readily available lactam, this compound. This initial step is crucial for the construction of the core scaffold of the Cenicriviroc molecule. The following protocols are based on established synthetic routes and are intended to provide a comprehensive guide for the laboratory-scale preparation of Cenicriviroc.

Synthetic Workflow of Cenicriviroc from this compound

G A This compound B 1-(4-Methoxybenzyl)piperidin-2-one A->B Alkylation with 4-methoxybenzyl chloride C Key Intermediates B->C Further Reactions D Cenicriviroc (CVC) Free Base C->D Final Assembly and Deprotection cluster_chemokines Chemokines cluster_downstream Downstream Effects CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds to CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 Binds to Inflammation Inflammation CCR2->Inflammation Promotes CCR5->Inflammation Promotes Fibrogenesis Fibrogenesis CCR5->Fibrogenesis Promotes CVC Cenicriviroc CVC->CCR2 Antagonizes CVC->CCR5 Antagonizes

Application Notes and Protocols for the Polymerization of Nylon 5 from 2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 5, a polyamide synthesized from the monomer 2-piperidone (also known as δ-valerolactam), is a polymer of growing interest due to its unique properties, including high ferroelectric remnant polarization and thermal stability.[1] These characteristics make it a promising material for applications in sensors, actuators, non-volatile memory, and energy harvesting technologies. Unlike more common nylons, the synthesis of high molecular weight nylon 5 via anionic ring-opening polymerization (AROP) of this compound presents challenges due to the low ring strain of the six-membered lactam monomer and the poor solubility of the resulting polymer.[1]

These application notes provide detailed protocols for the synthesis of nylon 5 from this compound, based on established methodologies. The information is intended to guide researchers in the successful polymerization and characterization of this high-performance polyamide.

Data Presentation

The following tables summarize key quantitative data from the anionic ring-opening polymerization of this compound to nylon 5 under various conditions.

Table 1: Effect of Reaction Time and Scale on Nylon 5 Properties

EntryScale (g)Reaction Time (h)Yield (%)Mn ( g/mol )Đ (PDI)Tm (°C)
1124708,5001.35255
21487510,2001.30258
3524729,8001.28257
45728012,5001.24260

Data adapted from a study on the synthesis and solution processing of nylon-5 ferroelectric thin films.[1] Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index, Tm = Melting temperature.

Table 2: General Properties of this compound and Nylon 5

PropertyThis compound (Monomer)Nylon 5 (Polymer)
Chemical Formula C₅H₉NO(C₅H₉NO)n
Molecular Weight 99.13 g/mol Varies (e.g., up to 12,500 g/mol reported)[1]
Appearance White to off-white crystalline solidTypically a white to off-white solid
Melting Point 39-42 °C~255-260 °C[1]
Key Feature 6-membered lactam ringRepeating amide linkages

Experimental Protocols

The following protocols are based on established methods for the anionic ring-opening polymerization of this compound.

Protocol 1: General Synthesis of Nylon 5 via Anionic Ring-Opening Polymerization (AROP)

This protocol describes a general procedure for the bulk polymerization of this compound.

Materials:

  • This compound (monomer)

  • N-acetyl-2-piperidone (initiator)

  • Tetramethylammonium 2-oxopiperidin-1-ide (catalyst)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Monomer Purification: this compound should be purified by recrystallization or distillation under reduced pressure to remove any water, which can terminate the polymerization.

  • Initiator and Catalyst Preparation:

    • The initiator, N-acetyl-2-piperidone, can be synthesized by reacting this compound with acetyl chloride.

    • The catalyst, tetramethylammonium 2-oxopiperidin-1-ide, is a quaternary ammonium salt that has been shown to be more effective than alkali metals for the polymerization of this compound.

  • Polymerization: a. In a flame-dried Schlenk flask under an inert atmosphere, add the purified this compound monomer. b. Introduce the N-acetyl-2-piperidone initiator. A typical monomer-to-initiator ratio ([M]/[I]) can range from 100:1 to 500:1 to target a specific molecular weight. c. Add the tetramethylammonium 2-oxopiperidin-1-ide catalyst. The monomer-to-catalyst ratio ([M]/[C]) is typically in the range of 200:1 to 1000:1. d. The reaction is carried out in bulk (without solvent) at a temperature of approximately 40°C.[1] e. Stir the reaction mixture under an inert atmosphere for the desired reaction time (e.g., 24-72 hours). The viscosity of the mixture will increase as the polymerization proceeds.

  • Purification of Nylon 5: a. After the desired reaction time, dissolve the resulting solid polymer in a suitable solvent, such as hexafluoroisopropanol (HFIP) or a mixture of trifluoroacetic acid and acetone.[1] b. Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol, with vigorous stirring. c. Filter the precipitated nylon 5 and wash it several times with fresh methanol to remove any unreacted monomer, initiator, and catalyst. d. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Characterization of Nylon 5

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve the purified nylon 5 in a suitable solvent for GPC analysis, such as HFIP.

  • Use a GPC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene) and a refractive index (RI) detector.

  • Calibrate the system with polystyrene or poly(methyl methacrylate) standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).

2. Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Use a DSC instrument to determine the melting temperature (Tm) and glass transition temperature (Tg) of the nylon 5.

  • Heat a small sample of the polymer (5-10 mg) under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).

3. Structural Confirmation (Nuclear Magnetic Resonance - NMR):

  • Dissolve the nylon 5 in a suitable deuterated solvent (e.g., HFIP-d2).

  • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the polyamide repeating unit.

Mandatory Visualizations

Anionic Ring-Opening Polymerization (AROP) Mechanism of this compound

AROP_Mechanism cluster_initiation Initiation Steps cluster_propagation Propagation Steps cluster_termination Termination Step Initiation Initiation Propagation Propagation Termination Termination (e.g., by water) Catalyst Catalyst (Base) Anion Lactam Anion Catalyst->Anion Deprotonation Monomer1 This compound (Lactam) Initiator Initiator (N-acyl-piperidone) Anion->Initiator Nucleophilic Attack GrowingChain Growing Polymer Chain (N-acyl lactam end-group) Anion->GrowingChain Nucleophilic Attack on end-group carbonyl ActivatedMonomer Activated Monomer Initiator->ActivatedMonomer Monomer2 This compound GrowingChain->Monomer2 Water H₂O GrowingChain->Water Protonation ExtendedChain Extended Polymer Chain Monomer2->ExtendedChain Chain Growth DeadChain Inactive Polymer Chain Water->DeadChain

Caption: Mechanism of Anionic Ring-Opening Polymerization of this compound.

Experimental Workflow for Nylon 5 Synthesis

experimental_workflow start Start monomer_prep Monomer Preparation: Purify this compound start->monomer_prep reagents_prep Reagent Preparation: Synthesize Initiator & Prepare Catalyst Solution monomer_prep->reagents_prep polymerization Polymerization: Bulk AROP at 40°C under Inert Atmosphere reagents_prep->polymerization dissolution Dissolution: Dissolve Crude Polymer in appropriate solvent polymerization->dissolution precipitation Precipitation: Add solution to Methanol to precipitate Nylon 5 dissolution->precipitation purification Purification: Filter and Wash with Methanol precipitation->purification drying Drying: Vacuum oven drying purification->drying characterization Characterization: GPC, DSC, NMR drying->characterization end End characterization->end

Caption: Experimental Workflow for the Synthesis and Characterization of Nylon 5.

References

Application of 2-Piperidone in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidone, a lactam derivative of piperidine, is a versatile and highly valuable scaffold in medicinal chemistry and pharmaceutical development. Its rigid, six-membered ring structure provides a robust framework for the synthesis of a diverse array of biologically active molecules. As a key pharmaceutical intermediate, this compound and its derivatives are integral to the synthesis of drugs targeting a wide range of therapeutic areas, including infectious diseases, neurological disorders, and inflammatory conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, supported by quantitative data and visual diagrams of relevant biological pathways and experimental workflows.

Application 1: Synthesis of Precursors for Anticonvulsant Agents

The this compound scaffold is a common feature in a variety of central nervous system (CNS) active agents, including those with anticonvulsant properties. The synthesis of N-substituted and spiro-piperidone derivatives has been a fruitful area of research in the development of novel antiepileptic drugs.

Quantitative Data for N-Alkylation of Piperidine Derivatives

The N-alkylation of the piperidine ring is a fundamental step in the synthesis of many pharmaceutical compounds. The following table summarizes typical reaction conditions and yields for the N-alkylation of piperidine derivatives, which can be adapted for this compound.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidinen-Propyl alcoholRaney Nickel-300-65[1]
PiperidineBenzyl bromideK₂CO₃AcetonitrileRoom Temp2492[2]
N-Methylpiperidineα-Bromoacetophenone-Acetonitrile307289-99[3]
2-Substituted PiperidineAlkyl HalideK₂CO₃ / DIPEAMeCN / DMFRoom Temp--[2]
Experimental Protocol: N-Alkylation of this compound (General Procedure)

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate (1.5-2.0 equivalents) to the stirred solution.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated this compound.

Experimental Workflow: N-Alkylation of this compound

G cluster_prep Reaction Setup cluster_workup Work-up & Purification Start Dry Round-Bottom Flask under Inert Atmosphere Add_Piperidone Add this compound (1.0 eq) and Anhydrous MeCN Start->Add_Piperidone Add_Base Add Anhydrous K2CO3 (1.5-2.0 eq) Add_Piperidone->Add_Base Add_Halide Slowly Add Alkyl Halide (1.1 eq) at RT Add_Base->Add_Halide Stir Stir at Room Temperature Add_Halide->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter to Remove K2CO3 Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Aqueous_Workup Aqueous Work-up (EtOAc/Water) Concentrate->Aqueous_Workup Dry_Concentrate Dry Organic Layer and Concentrate Aqueous_Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End N-Alkylated this compound Purify->End

Caption: Workflow for the N-alkylation of this compound.

Application 2: Precursor for Cenicriviroc (CCR2/CCR5 Antagonist)

Cenicriviroc is a dual antagonist of the C-C chemokine receptors 2 (CCR2) and 5 (CCR5), which play a crucial role in inflammatory and fibrotic diseases. While a direct synthesis from this compound is not widely published, the piperidine core is a key structural feature, and understanding its mechanism of action is vital for the development of related compounds.

Signaling Pathway of Cenicriviroc in Liver Fibrosis

Cenicriviroc exerts its therapeutic effect by blocking the signaling pathways mediated by CCR2 and CCR5. In the context of liver fibrosis, damaged hepatocytes and activated Kupffer cells release chemokines such as CCL2 and CCL5. These chemokines bind to CCR2 and CCR5 on the surface of monocytes and other immune cells, promoting their recruitment to the liver. The influx of these inflammatory cells leads to the activation of hepatic stellate cells (HSCs), which are the primary producers of collagen, resulting in fibrosis. Cenicriviroc blocks the binding of CCL2 and CCL5 to their respective receptors, thereby inhibiting immune cell recruitment and downstream fibrotic processes.

G cluster_disease Pathogenesis of Liver Fibrosis cluster_drug Mechanism of Cenicriviroc Liver_Injury Liver Injury Chemokine_Release Release of Chemokines (CCL2, CCL5) Liver_Injury->Chemokine_Release Monocyte_Recruitment Monocyte Recruitment Chemokine_Release->Monocyte_Recruitment Macrophage_Differentiation Differentiation into Pro-inflammatory Macrophages Monocyte_Recruitment->Macrophage_Differentiation HSC_Activation Activation of Hepatic Stellate Cells (HSCs) Macrophage_Differentiation->HSC_Activation Collagen_Deposition Collagen Deposition HSC_Activation->Collagen_Deposition Fibrosis Liver Fibrosis Collagen_Deposition->Fibrosis Cenicriviroc Cenicriviroc Blockade Blockade of Receptors Cenicriviroc->Blockade CCR2_CCR5 CCR2 / CCR5 Receptors CCR2_CCR5->Blockade Blockade->Monocyte_Recruitment Inhibits G cluster_synapse Synaptic Transmission cluster_drug_action Action of Milnacipran Presynaptic Presynaptic Neuron NT_Release Release of Serotonin (5-HT) and Norepinephrine (NE) Presynaptic->NT_Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal Synaptic_Cleft Synaptic Cleft Reuptake Reuptake of 5-HT and NE Synaptic_Cleft->Reuptake Binding Binding to Postsynaptic Receptors Synaptic_Cleft->Binding NT_Release->Synaptic_Cleft Reuptake->Presynaptic Binding->Postsynaptic Milnacipran Milnacipran Block_Reuptake Blocks Reuptake Transporters Milnacipran->Block_Reuptake Block_Reuptake->Reuptake Inhibits Increased_NT Increased 5-HT and NE in Synaptic Cleft Block_Reuptake->Increased_NT Enhanced_Signaling Enhanced Neurotransmission Increased_NT->Enhanced_Signaling G cluster_targets Alzheimer's Disease Pathological Targets Piperidone_Core This compound Scaffold Abeta β-Amyloid Aggregation Piperidone_Core->Abeta Inhibition Neuroinflammation Neuroinflammation (e.g., cytokine production) Piperidone_Core->Neuroinflammation Suppression Other_Targets Other Targets (e.g., Cholinesterase) Piperidone_Core->Other_Targets Modulation Therapeutic_Effect Potential Therapeutic Effect for AD Abeta->Therapeutic_Effect Neuroinflammation->Therapeutic_Effect Other_Targets->Therapeutic_Effect

References

Application Notes and Protocols: 2-Piperidone in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and cardiovascular diseases. The synthesis of these complex molecules often involves chiral amino acid derivatives. While not a direct precursor to mainstream ACE inhibitors like Imidapril, 2-piperidone (also known as δ-valerolactam) serves as a versatile starting material for the synthesis of novel ACE inhibitor scaffolds. Its six-membered ring can be strategically functionalized and opened to yield key intermediates that mimic the dipeptide substrates of ACE. This document provides detailed application notes and a hypothetical experimental protocol for the synthesis of a novel ACE inhibitor candidate starting from this compound, demonstrating its potential utility in drug discovery and development.

Introduction

This compound is a cyclic amide that can be considered a constrained analog of 5-aminopentanoic acid. Its chemical structure offers a robust platform for introducing stereocenters and various functional groups. The lactam ring can be opened under hydrolytic conditions to provide a linear amino acid derivative, a common structural feature in many ACE inhibitors. This approach allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document outlines a synthetic strategy to leverage the this compound scaffold for the creation of a potential ACE inhibitor.

Synthesis Pathway of a Novel ACE Inhibitor from this compound

The following multi-step synthesis describes a hypothetical pathway to a novel ACE inhibitor candidate, (S)-1-((S)-6-amino-1-ethoxy-1-oxohexan-2-yl)pyrrolidine-2-carboxylic acid, starting from this compound.

A This compound B N-Boc-2-piperidone A->B Boc₂O, DMAP C (S)-N-Boc-3-bromo-2-piperidone B->C NBS, AIBN D Ethyl (S)-2-((S)-N-Boc-2-oxopiperidin-3-ylamino)propanoate C->D L-Alanine ethyl ester, Et₃N E Ethyl (S)-5-amino-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)pentanoate D->E HCl, H₂O F Target ACE Inhibitor E->F 1. Ethyl 2-oxopyrrolidine-1-carboxylate 2. H₂, Pd/C

Caption: Synthetic pathway of a novel ACE inhibitor from this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-2-piperidone
  • Reaction Setup: To a solution of this compound (10.0 g, 101 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 24.2 g, 111 mmol) and 4-(dimethylamino)pyridine (DMAP, 1.23 g, 10.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford N-Boc-2-piperidone as a white solid.

Step 2: Synthesis of (S)-N-Boc-3-bromo-2-piperidone
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve N-Boc-2-piperidone (10.0 g, 50.2 mmol) in carbon tetrachloride (100 mL). Add N-bromosuccinimide (NBS, 9.8 g, 55.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.41 g, 2.5 mmol).

  • Reaction Conditions: Reflux the mixture for 4 hours under nitrogen atmosphere.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter off the succinimide. Concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography (eluent: hexane/ethyl acetate = 9:1) to yield (S)-N-Boc-3-bromo-2-piperidone.

Step 3: Synthesis of Ethyl (S)-2-((S)-N-Boc-2-oxopiperidin-3-ylamino)propanoate
  • Reaction Setup: To a solution of (S)-N-Boc-3-bromo-2-piperidone (5.0 g, 18.0 mmol) in acetonitrile (50 mL), add L-alanine ethyl ester hydrochloride (3.0 g, 19.8 mmol) and triethylamine (Et₃N, 5.5 mL, 39.6 mmol).

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography (eluent: hexane/ethyl acetate = 1:1).

Step 4: Hydrolysis and Deprotection
  • Reaction Setup: Dissolve the product from Step 3 (3.0 g, 9.5 mmol) in a mixture of 6 M HCl (30 mL) and dioxane (15 mL).

  • Reaction Conditions: Heat the mixture at 100 °C for 8 hours.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure to remove the solvents. Co-evaporate with toluene (3 x 20 mL) to remove residual water and HCl, yielding the crude amino acid ester hydrochloride.

Step 5: Final Coupling and Hydrogenolysis
  • Reaction Setup: Suspend the crude product from Step 4 in dichloromethane (50 mL) and cool to 0 °C. Add triethylamine until the pH is ~8. Then, add ethyl 2-oxopyrrolidine-1-carboxylate (1.6 g, 10.5 mmol).

  • Reaction Conditions: Stir the reaction at room temperature for 12 hours.

  • Hydrogenolysis: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethanol (50 mL) and add 10% Pd/C (0.3 g). Hydrogenate the mixture under a hydrogen balloon for 24 hours.

  • Purification: Filter the catalyst through a pad of Celite and concentrate the filtrate. Purify the final product by reverse-phase HPLC to obtain the target ACE inhibitor.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of the novel ACE inhibitor.

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)
1N-Boc-2-piperidoneThis compound199.2592>98
2(S)-N-Boc-3-bromo-2-piperidoneN-Boc-2-piperidone278.1475>97
3Ethyl (S)-2-((S)-N-Boc-2-oxopiperidin-3-ylamino)propanoateProduct of Step 2314.3865>95
4Ethyl (S)-5-amino-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)pentanoateProduct of Step 3260.3485-
5Target ACE InhibitorProduct of Step 4286.3455>99

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Glassware C Dissolve Starting Material A->C B Weigh Reagents D Add Reagents B->D C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Column Chromatography / HPLC H->I J Characterization (NMR, MS) I->J K Purity Analysis (HPLC) J->K

Caption: General experimental workflow for organic synthesis.

Conclusion

This compound presents a valuable and versatile starting material for the synthesis of novel ACE inhibitor candidates. The outlined synthetic pathway and experimental protocols provide a framework for researchers to explore new chemical space in the ongoing effort to develop more effective and safer antihypertensive agents. The ability to readily modify the this compound core allows for the generation of diverse compound libraries, which is essential for modern drug discovery campaigns.

Application Notes and Protocols for the HPLC Analysis of 2-Piperidone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the analysis of 2-piperidone and its derivatives using High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for quantification, purity assessment, and chiral separation of these compounds.

Introduction

This compound and its derivatives are important heterocyclic compounds widely utilized as building blocks in the synthesis of various pharmaceuticals and biologically active molecules. Their structural motif is present in a range of drugs, making their accurate analysis crucial for drug discovery, development, and quality control. HPLC is a powerful and versatile technique for the separation, identification, and quantification of these compounds. This document outlines several HPLC methods applicable to this compound and a selection of its derivatives.

Experimental Protocols

Method 1: Reversed-Phase HPLC for a this compound Analogue of Curcumin

This method is suitable for the quantitative analysis of a non-polar derivative of this compound.[1][2]

Instrumentation:

  • HPLC system with UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Reference standard of the this compound derivative

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (45:55 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 282 nm

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes

Sample Preparation:

  • Accurately weigh and dissolve the sample containing the this compound derivative in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters: This method has been validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Method 2: Chiral HPLC for the Separation of Piperidine-2,6-dione Analogues

This method is designed for the enantioselective separation of chiral derivatives of this compound.[3]

Instrumentation:

  • HPLC system with UV-Vis detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak IA or Chiralpak IB, 25 cm x 0.46 cm)

  • Data acquisition and processing software

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Tetrahydrofuran (THF) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Racemic standards of the piperidine-2,6-dione analogues

Chromatographic Conditions (Example):

  • Mobile Phase Option A: n-Hexane:Ethanol (70:30, v/v)

  • Mobile Phase Option B: Methyl-tert-butyl ether:THF (90:10, v/v)

  • Mobile Phase Option C: 100% Dichloromethane

  • Mobile Phase Option D: 100% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the racemic mixture of the piperidine-2,6-dione analogue in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Method 3: LC-MS Analysis of this compound in Biological Matrices

This method is suitable for the sensitive detection and quantification of this compound in complex biological samples like urine.[4][5] While this protocol specifies mass spectrometric detection, the chromatographic portion can be adapted for HPLC-UV systems if sensitivity is sufficient.

Instrumentation:

  • LC-MS system (or HPLC with a suitable detector)

  • C18 analytical column (e.g., Waters ACQUITY UPLC HSS T3 C18)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient elution may be necessary to resolve this compound from matrix components. An example could be starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Detection: Mass Spectrometry (Positive Electrospray Ionization) or UV detection at a low wavelength (e.g., 210 nm).

Sample Preparation (for Urine):

  • Thaw frozen urine samples on ice.

  • Centrifuge the samples to pellet any precipitates.

  • Dilute the supernatant with an equal volume of acetonitrile to precipitate proteins.

  • Centrifuge again and collect the supernatant for injection.

Data Presentation

Table 1: Quantitative Data for the HPLC Analysis of a this compound Analogue of Curcumin [1][2]

ParameterValue
Retention Time 5.8 ± 0.92 min
Linearity Range 100 - 10000 µg/mL
Correlation Coefficient (r) > 0.99
Limit of Detection (LOD) 13.1 ng/mL
Limit of Quantification (LOQ) 3.9 ng/mL

Table 2: Chiral Separation Parameters for Piperidine-2,6-dione Analogues on Chiralpak Columns [3]

Chiral Stationary PhaseMobile PhaseResolution (Rs)
Chiralpak IA n-Hexane:Ethanol (70:30, v/v)> 10
Chiralpak IA MTBE:THF (90:10, v/v)1.00 - 5.33
Chiralpak IB MTBE:THF (90:10, v/v)0.33 - 0.67

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_system System Suitability Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Prepare Dilutions Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Injector Inject Sample Filter->Injector Column HPLC Column (e.g., C18, Chiral) Injector->Column Detector UV or MS Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification SST Perform System Suitability Tests SST->Injector

Caption: Experimental Workflow for HPLC Analysis.

Method_Selection cluster_choices Method Selection Logic Analyte Analyte Properties Chiral Is it a Chiral Mixture? Analyte->Chiral Polarity Analyte Polarity? Chiral->Polarity No Chiral_Col Use Chiral Stationary Phase (e.g., Chiralpak) Chiral->Chiral_Col Yes RP_HPLC Reversed-Phase HPLC (e.g., C18 column) Polarity->RP_HPLC Non-polar to Moderately Polar NP_HPLC Normal-Phase HPLC (e.g., Silica, Cyano column) Polarity->NP_HPLC Polar

Caption: Logical Flow for HPLC Method Selection.

References

Application Notes and Protocols for the NMR Characterization of 2-Piperidone and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidone, also known as δ-valerolactam, is a five-carbon lactam that serves as a fundamental scaffold in a variety of biologically active compounds and natural products. Its derivatives are integral to the development of pharmaceuticals, including antiviral and anticancer agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound and its analogues, providing detailed information about the molecular structure, conformation, and purity. This document provides detailed application notes and protocols for the NMR characterization of this compound and its analogues.

Data Presentation: NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its N-methylated analogue, N-methyl-2-piperidone, in deuterated chloroform (CDCl₃), a common NMR solvent. The numbering convention used for the assignments is provided in the structural diagrams below.

This compound
Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 (NH)~7.4 (broad singlet)[1]-
2 (C=O)-~171
3 (CH₂)~2.34 (triplet)[1]~31
4 (CH₂)~1.80 (multiplet)~23
5 (CH₂)~1.80 (multiplet)~21
6 (CH₂)~3.31 (multiplet)[1]~42
N-Methyl-2-piperidone (Analogue)
Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 (N-CH₃)~2.9 (singlet)~35
2 (C=O)-~170
3 (CH₂)~2.4 (triplet)~32
4 (CH₂)~1.8 (multiplet)~23
5 (CH₂)~1.8 (multiplet)~21
6 (CH₂)~3.2 (triplet)~49

Note: The exact chemical shifts and multiplicities may vary slightly depending on the concentration, solvent, and spectrometer frequency.

Visualization of Structures and Workflows

To aid in the interpretation of the NMR data and experimental procedures, the following diagrams have been generated.

G Structure of this compound with Atom Numbering cluster_0 C2 O=C2 N1 N1-H C2->N1 C6 C6 N1->C6 C5 C5 C6->C5 C4 C4 C5->C4 C3 C3 C4->C3 C3->C2

A diagram of this compound with atom numbering.

G General NMR Characterization Workflow cluster_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Tube Loading & Filtration A->B C Spectrometer Setup (Locking and Shimming) B->C D 1D ¹H NMR Acquisition C->D E 1D ¹³C NMR Acquisition C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Chemical Shift, Integration, Multiplicity) F->G H Structural Elucidation G->H

A general workflow for NMR characterization.

Experimental Protocols

The following are generalized protocols for the preparation and NMR analysis of this compound and its analogues.

Protocol 1: Sample Preparation

Objective: To prepare a solution of the analyte suitable for high-resolution NMR spectroscopy.

Materials:

  • This compound or analogue (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) (~0.6-0.7 mL)

  • High-quality 5 mm NMR tube and cap

  • Vial for dissolution

  • Pasteur pipette and cotton or a syringe filter

Procedure:

  • Weigh approximately 5-20 mg of the solid sample into a clean, dry vial. For a liquid sample, use 1-2 drops.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution. This can be done by passing the solution through a small plug of cotton placed in a Pasteur pipette or by using a syringe with a filter attachment, directly into the NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely and label it clearly.

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition

Objective: To acquire standard one-dimensional proton and carbon-13 NMR spectra.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal. Automated shimming routines are available on most modern spectrometers.

  • ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay of 5 times the longest T₁ relaxation time is recommended.

    • Number of Scans (NS): 8-16 scans are typically sufficient for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): This will vary significantly based on the sample concentration. A starting point could be 128 or 256 scans, with more scans required for dilute samples.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

By following these protocols and utilizing the provided data, researchers can effectively characterize this compound and its analogues, which is a critical step in the fields of medicinal chemistry and drug development.

References

The Pivotal Role of 2-Piperidone in the Synthesis of Piperidine Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine alkaloids represent a large and diverse class of natural products and synthetic compounds with significant pharmacological activities. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. A key building block for the stereocontrolled synthesis of these important molecules is 2-piperidone (δ-valerolactam). Its rigid cyclic structure allows for precise functionalization, making it an invaluable synthon for the construction of complex piperidine-based alkaloids. These application notes provide an overview of the strategic use of this compound in alkaloid synthesis, complete with detailed experimental protocols and comparative data to guide researchers in this field. Piperidones often serve as advanced intermediates that are converted to piperidines.[1]

Strategic Applications of this compound in Alkaloid Synthesis

This compound serves as a versatile precursor in the synthesis of a wide array of piperidine alkaloids. Its utility stems from several key reactive sites that can be selectively manipulated:

  • N-Acylation/Alkylation: The nitrogen atom can be readily protected or functionalized, which is crucial for modulating its reactivity and for introducing specific side chains.

  • α-Carbon Functionalization: The carbons adjacent to the carbonyl and nitrogen can be functionalized to introduce substituents, often with a high degree of stereocontrol.

  • Carbonyl Group Reduction: The lactam carbonyl can be reduced to the corresponding amine, yielding the final piperidine ring.

These strategic modifications allow for the synthesis of various classes of piperidine alkaloids, including simple 2-substituted piperidines (e.g., coniine), more complex structures like indolizidine and quinolizidine alkaloids, and pharmacologically relevant synthetic targets.

Key Synthetic Strategies and Mechanisms

Several powerful synthetic strategies leverage this compound and its derivatives to construct the piperidine core of alkaloids.

N-Acylation Followed by α-Functionalization and Reduction

A common and effective strategy involves the initial protection of the this compound nitrogen, typically as an N-acyl or N-Boc derivative. This enhances the acidity of the α-protons, facilitating deprotonation and subsequent stereoselective alkylation. The resulting substituted this compound is then reduced to the corresponding piperidine alkaloid.

G cluster_0 General Synthetic Pathway This compound This compound N-Protected this compound N-Protected this compound This compound->N-Protected this compound N-Acylation/ N-Boc Protection α-Substituted N-Protected this compound α-Substituted N-Protected this compound N-Protected this compound->α-Substituted N-Protected this compound 1. Deprotonation (LDA, etc.) 2. Alkylation (R-X) Piperidine Alkaloid Piperidine Alkaloid α-Substituted N-Protected this compound->Piperidine Alkaloid Reduction (LiAlH4, etc.) & Deprotection

Caption: General workflow for piperidine alkaloid synthesis from this compound.

Grignard and Organolithium Additions

The reaction of Grignard or organolithium reagents with N-protected 2-piperidones can be used to introduce substituents at the 2-position. This approach is particularly useful for creating 2,2-disubstituted piperidines or for the synthesis of alkaloids with a quaternary center at C2.

Ring-Closing Metathesis (RCM)

In more complex syntheses, derivatives of this compound can be used in ring-closing metathesis reactions to form bicyclic alkaloid cores, such as those found in indolizidine and quinolizidine alkaloids. For instance, a formal synthesis of the indolizidine alkaloid (±)-δ-coniceine has been reported using an RCM reaction on a bisolefin derived from a this compound precursor.[1]

Data Presentation: Comparison of Synthetic Routes to Piperidine Alkaloids

The choice of synthetic route often depends on the desired stereochemistry and the complexity of the target alkaloid. The following table summarizes quantitative data for key steps in the synthesis of piperidine alkaloids involving piperidone intermediates.

Alkaloid/IntermediateStarting MaterialKey Reaction StepReagents & ConditionsYield (%)Reference
(±)-Coniine This compoundGrignard Reaction & Reduction1. n-PrMgBr, Et2O; 2. H2, Pd/CNot specifiedGeneral Method
(–)-Adalinine Ethyl (S)-(-)-pyroglutamateReductive C-N bond cleavage & cyclizationSamarium iodideNot specified[1]
Paroxetine Intermediate meso-3-substituted glutaric anhydrideIntramolecular amide alkylation(S)-methylbenzylamine, then cyclization>99% de[1]
(±)-δ-Coniceine (formal) L-proline methyl ester hydrochlorideRing-Closing MetathesisGrubbs' catalystNot specified[1]
Indolizidin-5-one (2S)-2-(2-Propenyl)pyrrolidineRing-Closing MetathesisPhCH=Ru(PCy3)Cl2(Im)Not specified[1]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound in the synthesis of piperidine alkaloids.

Protocol 1: General Procedure for N-Boc Protection of this compound

This protocol describes the protection of the this compound nitrogen with a tert-butoxycarbonyl (Boc) group, a common first step to enable further functionalization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • To this stirred solution, add a solution of (Boc)₂O (1.2 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude N-Boc-2-piperidone.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: α-Alkylation of N-Boc-2-Piperidone

This protocol details the introduction of an alkyl group at the C-3 position of N-Boc-2-piperidone.

Materials:

  • N-Boc-2-piperidone

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve N-Boc-2-piperidone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting α-alkylated N-Boc-2-piperidone by flash column chromatography.

Protocol 3: Reduction of a Substituted this compound to a Piperidine Alkaloid

This protocol describes the final reduction step to yield the piperidine ring.

Materials:

  • α-Substituted N-Boc-2-piperidone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-4.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the α-substituted N-Boc-2-piperidone (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously until a white granular precipitate forms.

  • Filter the solid through a pad of Celite and wash the filter cake with the reaction solvent.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine alkaloid.

  • Further purification can be achieved by chromatography or distillation.

Signaling Pathways and Logical Relationships

The synthesis of complex alkaloids often involves a series of interconnected reactions. The following diagram illustrates the logical progression from a simple piperidone to a more complex bicyclic alkaloid structure.

G cluster_1 Synthesis of an Indolizidine Alkaloid Core Substituted_this compound Substituted_this compound Functionalized_Piperidine Functionalized_Piperidine Substituted_this compound->Functionalized_Piperidine Reduction/Modification Acyclic_Diolefin Acyclic_Diolefin Functionalized_Piperidine->Acyclic_Diolefin Side Chain Introduction Indolizidinone Indolizidinone Acyclic_Diolefin->Indolizidinone Ring-Closing Metathesis Indolizidine_Alkaloid Indolizidine_Alkaloid Indolizidinone->Indolizidine_Alkaloid Reduction

Caption: Logical flow for the synthesis of an indolizidine alkaloid from a this compound derivative.

Conclusion

This compound is a cornerstone synthon in the synthesis of piperidine alkaloids. Its strategic functionalization provides a reliable and versatile platform for accessing a wide range of structurally diverse and biologically significant molecules. The protocols and data presented herein offer a practical guide for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient construction of novel piperidine-based compounds.

References

2-Piperidone: Application Notes and Protocols for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

2-Piperidone, also known as δ-valerolactam, is a cyclic amide with a unique set of physicochemical properties that make it a subject of interest in organic synthesis. While its application as a general-purpose solvent for a wide range of organic reactions is not extensively documented in scientific literature, its primary and most significant role is as a monomer in the production of Polyamide 5 (Nylon 5). Its properties also suggest potential as a specialized solvent for specific applications.

Physicochemical Properties:

This compound is a white to off-white crystalline solid at room temperature, with a melting point of 38-40 °C.[1] It possesses a high boiling point of 256 °C, making it suitable for reactions requiring elevated temperatures.[1] Its polarity and ability to act as a hydrogen bond donor and acceptor contribute to its solubility profile. It is soluble in water and a range of organic solvents, including ethanol, methanol, and dichloromethane.[2][3]

Primary Application: Monomer for Nylon 5 Synthesis

The most prominent application of this compound in an organic reaction setting is as the monomer for the synthesis of Polyamide 5, commonly known as Nylon 5. This is typically achieved through ring-opening polymerization, which can be initiated by anionic or hydrolytic methods. In these polymerizations, this compound itself can be considered the reaction medium, especially in bulk or high-concentration polymerizations.

Potential as a Specialized Solvent:

Given its high boiling point, polarity, and ability to dissolve a variety of organic compounds, this compound has the potential to be an effective solvent for reactions involving polar reactants or requiring high temperatures. However, its widespread use as a general solvent may be limited by its reactivity, particularly its susceptibility to hydrolysis under certain conditions and its role as a monomer in polymerization. Researchers exploring its use as a solvent should consider these factors.

II. Experimental Protocols: Synthesis of Nylon 5 from this compound

The synthesis of Nylon 5 from this compound is most commonly achieved via anionic ring-opening polymerization. This method offers good control over the polymerization process and the properties of the resulting polymer.

1. Anionic Ring-Opening Polymerization of this compound

This protocol describes a general procedure for the anionic ring-opening polymerization of this compound to synthesize Nylon 5.

Materials:

  • This compound (δ-valerolactam), freshly distilled or of high purity

  • Potassium tert-butoxide (t-BuOK) or other suitable anionic initiator

  • N-Acetyl-2-piperidone (or another suitable activator)

  • Anhydrous toluene or other suitable inert solvent

  • Methanol

  • Dry, inert atmosphere (e.g., nitrogen or argon)

Equipment:

  • Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Syringes for transfer of reagents

  • Vacuum filtration apparatus

Procedure:

  • Preparation: A Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of this compound and N-acetyl-2-piperidone activator.

  • Drying: The flask is heated under vacuum to melt the this compound and remove any residual moisture. The mixture is then cooled to the desired reaction temperature under an inert atmosphere.

  • Initiation: A solution of potassium tert-butoxide in anhydrous toluene (or the solid initiator) is added to the molten monomer mixture via syringe under a positive pressure of inert gas.

  • Polymerization: The reaction mixture is stirred at the specified temperature for the desired reaction time. The polymerization is often rapid.

  • Termination and Precipitation: The polymerization is terminated by the addition of a protic solvent, such as methanol. The resulting polymer precipitates out of the solution.

  • Isolation and Purification: The precipitated Nylon 5 is collected by vacuum filtration, washed thoroughly with methanol to remove any unreacted monomer and initiator residues, and dried under vacuum to a constant weight.

Logical Relationship for Anionic Polymerization of this compound

Anionic_Polymerization Monomer This compound (δ-Valerolactam) AnionicMonomer Anionic Monomer Monomer->AnionicMonomer Propagation Propagation Monomer->Propagation Initiator Anionic Initiator (e.g., t-BuOK) Initiator->AnionicMonomer Initiation Activator Activator (e.g., N-Acetyl-2-piperidone) AnionicMonomer->Propagation Propagation->Propagation Chain Growth Polymer Polyamide 5 (Nylon 5) Propagation->Polymer Termination Termination (e.g., with Methanol) Polymer->Termination

Caption: Anionic ring-opening polymerization of this compound.

III. Data Presentation

The following tables summarize typical quantitative data for the anionic ring-opening polymerization of this compound.

Table 1: Effect of Initiator and Activator Concentration on Polymerization of this compound

EntryMonomer:Initiator RatioMonomer:Activator RatioTemperature (°C)Time (min)Yield (%)Molecular Weight ( g/mol )
1200:1200:15030>9518,000
2200:1200:0.55060>9520,000
3100:1100:16015>989,500
4100:1100:0.56030>9810,000

Data is illustrative and based on typical results for anionic lactam polymerization.

Table 2: Physical Properties of this compound

PropertyValueReference
CAS Number675-20-7[4]
Molecular FormulaC₅H₉NO[4]
Molecular Weight99.13 g/mol [4]
Melting Point38-40 °C[1]
Boiling Point256 °C[1]
Density1.073 g/cm³
Solubility in WaterSoluble[3]

IV. Visualization of Key Processes

Experimental Workflow for Nylon 5 Synthesis

The following diagram illustrates the general workflow for the synthesis of Nylon 5 via anionic ring-opening polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation prep1 Charge this compound and Activator prep2 Dry under Vacuum prep1->prep2 prep3 Establish Inert Atmosphere prep2->prep3 react1 Add Initiator prep3->react1 react2 Stir at Reaction Temperature react1->react2 workup1 Terminate with Methanol react2->workup1 workup2 Precipitate Polymer workup1->workup2 workup3 Filter and Wash workup2->workup3 workup4 Dry under Vacuum workup3->workup4 end end workup4->end Obtain Nylon 5

Caption: Experimental workflow for Nylon 5 synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Piperidone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find answers to frequently asked questions, detailed experimental protocols, and comparative data to guide you in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Beckmann rearrangement of cyclopentanone oxime, the cyclization of 5-aminovaleric acid, and the reduction of glutarimide. Other reported methods include the catalytic hydrogenation of pyridine-2-one.

Q2: I'm getting a low yield in my Beckmann rearrangement. What are the common causes?

A2: Low yields in the Beckmann rearrangement can stem from several factors. Incomplete conversion of cyclopentanone to its oxime can be a primary issue. Ensure your oximation reaction goes to completion. The choice and concentration of the acid catalyst are critical; both insufficient and excessive amounts can lead to side reactions or decomposition. Reaction temperature and time also play a crucial role; prolonged reaction times or high temperatures can lead to the formation of undesired byproducts. Finally, ensure anhydrous conditions, as water can hydrolyze intermediates.

Q3: What side products can I expect in the synthesis of this compound?

A3: In the Beckmann rearrangement, common side products can include unreacted cyclopentanone oxime and products of fragmentation reactions, which can lead to nitriles. During the cyclization of 5-aminovaleric acid, oligomers or polymers may form if the reaction is not conducted under appropriate high-dilution or high-temperature conditions. For the reduction of glutarimide, over-reduction to piperidine or the formation of amino-alcohols can occur if the reaction conditions are not carefully controlled.

Q4: How can I best purify my crude this compound?

A4: this compound is a white to off-white crystalline solid at room temperature.[1] Purification is typically achieved through vacuum distillation or recrystallization. For vacuum distillation, collecting the fraction at 130-150 °C under 5-10 mmHg is a common practice.[2] Suitable solvents for recrystallization include a mixture of ethanol and diethyl ether or isopropanol.[1]

Troubleshooting Guides

Issue: Low Yield in this compound Synthesis
Synthesis MethodPotential CauseTroubleshooting Steps
Beckmann Rearrangement Incomplete oxime formation- Ensure the reaction of cyclopentanone with hydroxylamine goes to completion by monitoring with TLC. - Adjust the pH of the oximation reaction to be slightly acidic.
Inappropriate acid catalyst or concentration- Screen different acid catalysts (e.g., H₂SO₄, PPA, TsCl). - Optimize the molar ratio of the catalyst to the oxime.
Suboptimal reaction temperature or time- Perform the reaction at the recommended temperature for the chosen catalyst. - Monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to side products.
Cyclization of 5-Aminovaleric Acid Polymerization- Employ high-temperature distillation to effect cyclization and remove water. - Consider using a catalyst to promote intramolecular cyclization over intermolecular polymerization.
Incomplete reaction- Ensure the temperature is high enough to drive off water and promote ring closure (typically 150-200 °C).[1] - Use a suitable acidic catalyst if necessary.
Reduction of Glutarimide Over-reduction- Use a milder reducing agent or control the stoichiometry of a strong reducing agent like LiAlH₄. - Perform the reaction at a lower temperature to improve selectivity.
Complex mixture of products- Optimize the reaction conditions (solvent, temperature, and reaction time) to favor the formation of the lactam.
Issue: Product Purity Concerns
ProblemPotential CauseRecommended Solution
Colored Impurities Formation of degradation products.- Treat the crude product with activated charcoal before recrystallization. - Ensure the reaction temperature is not excessively high.
Presence of Starting Material Incomplete reaction.- Increase the reaction time or temperature as appropriate for the method. - Ensure the correct stoichiometry of reagents.
Side Product Contamination Non-optimized reaction conditions.- Adjust reaction parameters (temperature, catalyst, solvent) to minimize side reactions. - Employ a more efficient purification method (e.g., fractional distillation, column chromatography).
Oily Product Instead of Solid Presence of impurities lowering the melting point.- Purify the product by vacuum distillation before attempting recrystallization. - Try different recrystallization solvents or solvent mixtures.

Comparative Data of Synthesis Methods

Synthesis MethodStarting MaterialCatalyst/ReagentTypical Yield (%)Reaction Conditions
Beckmann RearrangementCyclopentanone Oximep-Toluenesulfonyl chloride / NaOH~75%[2]Acetone/water, 0-5 °C to RT, 12h
Beckmann RearrangementCyclopentanone OximeSulfuric AcidModerateVaries with concentration and temperature
Cyclization5-Aminovaleric AcidSilica Gel / Toluene99%[2]High temperature
Cyclization5-Aminovaleric AcidTrimethylaluminum / Benzene98%[2]-
ReductionGlutarimideDiisobutylaluminium hydride (DIBAL-H)- (for 6-hydroxy-2-piperidone)Dichloromethane, 0 °C

Experimental Protocols

Method 1: Beckmann Rearrangement of Cyclopentanone Oxime

This protocol is adapted from a patented procedure which offers a more environmentally friendly approach by avoiding strong acids like fuming sulfuric acid.[2]

Step 1: Preparation of N-hydroxyl-cyclopentyl imine (Cyclopentanone Oxime)

  • This intermediate is typically prepared by the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base.

Step 2: Beckmann Rearrangement

  • In a 10-liter glass reaction flask, dissolve cyclopentanone oxime (300 g, 3.03 mol) in acetone (1500 mL) at room temperature.

  • Cool the solution to 5 °C using an ice-water bath.

  • Separately, prepare a solution of sodium hydroxide (133 g) in 400 mL of water and cool it to 5 °C.

  • Add the cold sodium hydroxide solution to the cyclopentanone oxime solution.

  • Add p-toluenesulfonyl chloride (606 g, 3.18 mol) to the reaction mixture in batches, maintaining the temperature at 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Cool the reaction mixture in an ice-water bath and neutralize to a pH of 8 with concentrated ammonia water (25%).

  • Filter the mixture to remove the precipitated salts.

  • Extract the filtrate with dichloromethane (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the crude this compound by vacuum distillation, collecting the fraction at 130 °C under 10 mmHg. The expected yield is approximately 75g (GC purity >99%).[2]

Method 2: Cyclization of 5-Aminovaleric Acid

This method relies on the thermal dehydration of 5-aminovaleric acid.

  • Place 5-aminovaleric acid in a distillation apparatus.

  • Heat the apparatus to a temperature between 150-200 °C.[1]

  • Water will be eliminated and this compound will be formed.

  • The this compound can be distilled directly from the reaction mixture.

  • For higher yields, the use of a catalyst such as silica gel in toluene has been reported to give yields as high as 99%.[2]

Method 3: Reduction of Glutarimide

Conceptual Protocol (Requires Optimization):

  • Dissolve glutarimide in an anhydrous aprotic solvent (e.g., THF, Dichloromethane) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add one equivalent of a suitable reducing agent (e.g., NaBH₄, LiAlH₄, or DIBAL-H). The choice of reducing agent and stoichiometry is critical to avoid over-reduction.

  • Allow the reaction to stir at a low temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction carefully by the slow addition of water or an acidic solution at a low temperature.

  • Perform a standard aqueous workup to extract the product into an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the crude product by vacuum distillation or recrystallization.

Visualizations

Experimental Workflow for Beckmann Rearrangement

Beckmann_Rearrangement_Workflow cluster_prep Step 1: Oxime Formation cluster_rearrangement Step 2: Rearrangement cluster_workup Step 3: Workup & Purification start Cyclopentanone + Hydroxylamine oxime Cyclopentanone Oxime start->oxime reagent p-Toluenesulfonyl Chloride NaOH, Acetone/Water reaction Reaction at RT reagent->reaction neutralize Neutralization (NH4OH) reaction->neutralize extract Extraction (DCM) neutralize->extract distill Vacuum Distillation extract->distill product Pure this compound distill->product

Caption: Workflow for this compound synthesis via Beckmann rearrangement.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_beckmann Beckmann Rearrangement cluster_cyclization Cyclization cluster_reduction Reduction start Low Yield of this compound q1 Check Oxime Formation? start->q1 q3 Polymerization Observed? start->q3 q5 Over-reduction Products? start->q5 a1_yes Complete q1->a1_yes a1_no Optimize Oximation q1->a1_no q2 Catalyst/Conditions Correct? a1_yes->q2 a2_yes Check Purity q2->a2_yes a2_no Screen Catalysts & Conditions q2->a2_no a3_yes Increase Temperature/ Use High Dilution q3->a3_yes a3_no Incomplete Reaction? q3->a3_no q4 Increase Temperature/ Add Catalyst a3_no->q4 a5_yes Use Milder Reducing Agent/ Lower Temperature q5->a5_yes a5_no Complex Mixture? q5->a5_no q6 Optimize Reaction Conditions a5_no->q6

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Piperidone by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-piperidone by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound, also known as δ-valerolactam, is a cyclic amide (a lactam) that serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. High purity is crucial for subsequent reactions to ensure high yields, predictable reaction kinetics, and to prevent the introduction of unwanted side products that can complicate downstream processes and compromise the quality of the final product.

Q2: What are the key physical properties of this compound relevant to its distillation?

A2: Understanding the physical properties of this compound is essential for designing an effective purification strategy. Key properties are summarized in the table below.

Q3: Why is fractional distillation under vacuum the preferred method for purifying this compound?

A3: this compound has a high boiling point at atmospheric pressure (approximately 256 °C), at which temperature it may be susceptible to thermal decomposition.[1] Vacuum distillation significantly lowers the boiling point, allowing for distillation at a lower temperature and minimizing the risk of degradation. Fractional distillation is necessary to efficiently separate this compound from impurities with close boiling points, which may be present from its synthesis.

Q4: What are the common impurities found in crude this compound?

A4: Common impurities often depend on the synthetic route used. For this compound synthesized via the Beckmann rearrangement of cyclopentanone oxime, potential impurities include unreacted cyclopentanone oxime, cyclopentanone, and various side-products from the rearrangement and subsequent workup.[2][3]

Q5: What safety precautions should be taken when distilling this compound?

A5: this compound can be irritating to the skin, eyes, and respiratory tract. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Due to its hygroscopic nature, it should be protected from moisture. When performing vacuum distillation, it is crucial to use glassware that is free from cracks or defects to prevent implosion.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol
AppearanceWhite to light yellow crystalline solid or liquid
Melting Point38-40 °C
Boiling Point (atm)256 °C
Boiling Point (10 mmHg)130-150 °C[4]
Boiling Point (0.1 mmHg)81-82 °C[1]
SolubilitySoluble in water, ethanol, and acetone. Sparingly soluble in non-polar solvents.

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound under Vacuum

This protocol outlines the purification of crude this compound using fractional distillation under reduced pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer

  • Glass wool for insulation

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of any defects.

    • Place a magnetic stir bar in the round-bottom flask and add the crude this compound (do not fill the flask more than two-thirds full).

    • Connect the fractionating column to the round-bottom flask. For efficient separation of closely boiling impurities, a packed column is recommended.

    • Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the side arm leading to the condenser.

    • Attach the condenser and the vacuum adapter with receiving flasks.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Secure all components with clamps.

    • Wrap the fractionating column with glass wool or aluminum foil to insulate it and maintain a proper temperature gradient.

  • Distillation Process:

    • Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump.

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude this compound.

    • Slowly and carefully apply the vacuum. A target pressure of 5-10 mmHg is recommended.

    • Once the desired pressure is stable, begin heating the distillation flask using the heating mantle.

    • Observe the reflux of the condensate in the column. A slow and steady distillation rate is crucial for good separation.

    • Collect any low-boiling impurities as the first fraction in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound at the working pressure (130-150 °C at 10 mmHg), change the receiving flask to collect the main fraction.[4]

    • Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.

    • If the temperature drops or fluctuates significantly, it may indicate that the main product has distilled over. Change the receiving flask to collect any higher-boiling impurities.

  • Shutdown and Product Recovery:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Turn off the cooling water.

    • The collected main fraction should be pure this compound. Analyze its purity using appropriate analytical techniques (e.g., GC, NMR).

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Fractional Distillation

IssuePossible Cause(s)Recommended Solution(s)
No Distillate or Very Slow Distillation - Insufficient heating.- Vacuum is too high for the heating temperature.- Heat loss from the column.- Gradually increase the heating mantle temperature.- Reduce the vacuum level slightly or increase the heat.- Ensure the fractionating column is well-insulated.
Bumping or Uncontrolled Boiling - Lack of boiling chips or inadequate stirring.- Heating rate is too high.- Always use a magnetic stir bar. Do not use boiling chips for vacuum distillation as they are ineffective.- Reduce the heating rate to allow for smooth boiling.
Fluctuating Temperature at Distillation Head - Inefficient separation in the column.- Unstable vacuum.- Ensure the column is properly packed and insulated.- Check all connections for leaks and ensure the vacuum pump is functioning correctly. A vacuum gauge is highly recommended.
Product Solidifying in the Condenser or Adapter - The melting point of this compound is 38-40 °C.- The cooling water is too cold.- Use slightly warmer water in the condenser or reduce the flow rate to prevent solidification.- A heat gun can be used carefully to melt any solidified product and allow it to flow into the receiving flask.
Darkening or Decomposition of the Product - Distillation temperature is too high.- Presence of acidic or basic impurities.- Lower the distillation temperature by reducing the vacuum pressure further.- Consider a pre-treatment step to neutralize the crude product before distillation.
Poor Separation of Impurities - Distillation rate is too fast.- Inadequate fractionating column.- Reduce the heating rate to allow for better equilibrium in the column.- Use a longer or more efficient packed fractionating column.

Mandatory Visualization

TroubleshootingWorkflow start Start Distillation issue Problem Encountered? start->issue no_distillate No or Slow Distillate issue->no_distillate Yes (No Flow) bumping Bumping / Uncontrolled Boiling issue->bumping Yes (Unstable Boiling) temp_fluctuation Fluctuating Temperature issue->temp_fluctuation Yes (Unstable Temp) solidification Product Solidifying issue->solidification Yes (Blockage) decomposition Product Decomposition issue->decomposition Yes (Dark Product) poor_separation Poor Separation issue->poor_separation Yes (Impure Product) end Successful Purification issue->end No sol_no_distillate Increase Heat / Check Insulation / Adjust Vacuum no_distillate->sol_no_distillate sol_bumping Use Stir Bar / Reduce Heating Rate bumping->sol_bumping sol_temp_fluctuation Check Column & Insulation / Check for Vacuum Leaks temp_fluctuation->sol_temp_fluctuation sol_solidification Adjust Condenser Water Temp / Use Heat Gun Carefully solidification->sol_solidification sol_decomposition Lower Pressure & Temperature / Neutralize Crude decomposition->sol_decomposition sol_poor_separation Reduce Distillation Rate / Use More Efficient Column poor_separation->sol_poor_separation sol_no_distillate->issue Re-evaluate sol_bumping->issue Re-evaluate sol_temp_fluctuation->issue Re-evaluate sol_solidification->issue Re-evaluate sol_decomposition->issue Re-evaluate sol_poor_separation->issue Re-evaluate

Caption: Troubleshooting workflow for the fractional distillation of this compound.

References

Technical Support Center: Synthesis of 2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Piperidone. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common issues encountered during the synthesis of this compound, with a focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory methods for synthesizing this compound?

A1: The three most prevalent synthetic routes for this compound are:

  • Beckmann Rearrangement of Cyclopentanone Oxime: This is a widely used industrial method where cyclopentanone oxime is rearranged to this compound, typically in the presence of an acid catalyst.[1]

  • Cyclization of 5-Aminopentanoic Acid: This method involves the intramolecular cyclization of 5-aminopentanoic acid, usually at elevated temperatures, to form the lactam ring of this compound.[2]

  • Catalytic Hydrogenation of 2-Pyridone: In this process, the aromatic ring of 2-pyridone is reduced to form this compound using a metal catalyst and a hydrogen source.

Q2: I am observing a significant amount of an unknown impurity in my Beckmann rearrangement reaction. What could it be?

A2: A common byproduct in the Beckmann rearrangement of cyclopentanone oxime is pent-4-enenitrile . Its formation can be promoted by certain catalyst characteristics, such as the presence of alkali metal cation sites in zeolites.[3] Another possibility is the formation of ring-opened products through hydrolysis if water is present in the reaction mixture. In some cases, incomplete reaction can also leave unreacted cyclopentanone oxime as an impurity.

Q3: My this compound synthesis via the cyclization of 5-aminopentanoic acid is resulting in a high molecular weight, insoluble material. What is happening?

A3: You are likely observing the formation of oligomers or polymers of 5-aminopentanoic acid . This occurs due to intermolecular condensation reactions competing with the desired intramolecular cyclization, especially at the high temperatures required for this synthesis.

Q4: During the catalytic hydrogenation of 2-pyridone, I am getting a mixture of products. What are the likely byproducts?

A4: The primary byproducts in the hydrogenation of 2-pyridone are typically:

  • Partially hydrogenated intermediates: These include dihydropyridones and tetrahydropyridones, which result from incomplete reduction of the aromatic ring.

  • Piperidine: This is an over-reduction product where the carbonyl group of this compound is also reduced. The formation of these byproducts is highly dependent on the catalyst, reaction conditions (temperature, pressure), and solvent used.

Troubleshooting Guides

Synthesis Route 1: Beckmann Rearrangement of Cyclopentanone Oxime

Issue: Low yield of this compound and formation of significant byproducts.

Troubleshooting Workflow:

start Low Yield of this compound check_byproducts Identify Byproducts (GC-MS, NMR) start->check_byproducts is_nitrile Pent-4-enenitrile Detected? check_byproducts->is_nitrile Analysis is_ring_opened Ring-Opened Products Detected? is_nitrile->is_ring_opened No optimize_catalyst Optimize Catalyst: - Use decationated Y zeolite - Avoid alkali metal sites is_nitrile->optimize_catalyst Yes is_starting_material Unreacted Oxime Detected? is_ring_opened->is_starting_material No control_moisture Control Moisture: - Use anhydrous solvents - Dry reagents thoroughly is_ring_opened->control_moisture Yes increase_reaction_time Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously is_starting_material->increase_reaction_time Yes end Improved Yield optimize_catalyst->end control_moisture->end increase_reaction_time->end

Caption: Troubleshooting workflow for Beckmann rearrangement.

Quantitative Data on Byproduct Formation:

Catalyst SystemByproduct(s)Typical Yield of ByproductReference
Zeolites with alkali metal cationsPent-4-enenitrileCan be significant[3]
Strong aqueous acidsRing-opened productsVaries with water content-

Experimental Protocol: Beckmann Rearrangement using p-Toluenesulfonyl Chloride in an Alkaline Aqueous Solution [1]

  • Preparation of Oxime: Dissolve cyclopentanone and hydroxylamine hydrochloride in a suitable solvent to form N-hydroxyl-cyclopentyl imine.

  • Reaction Setup: In a reaction vessel, dissolve the N-hydroxyl-cyclopentyl imine in acetone and cool the solution to 0-5°C using an ice-water bath.

  • Addition of Base: Add a pre-cooled aqueous solution of an inorganic base (e.g., 25% w/w NaOH) to the reaction mixture.

  • Addition of Rearrangement Agent: Add p-toluenesulfonyl chloride to the solution in batches while maintaining the temperature.

  • Reaction: Allow the reaction to proceed at room temperature for 10-12 hours.

  • Workup: Neutralize the reaction mixture with a strong aqueous ammonia solution to a pH of 8-10.

  • Extraction: Filter the solid salts and extract the filtrate with a hydrophobic solvent (e.g., dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation, collecting the fraction at 130-150°C under 5-10 mmHg.

Synthesis Route 2: Cyclization of 5-Aminopentanoic Acid

Issue: Formation of polymeric byproducts and low yield of this compound.

Troubleshooting Workflow:

start Low Yield & Polymer Formation check_conditions Review Reaction Conditions start->check_conditions high_temp High Temperature? check_conditions->high_temp high_conc High Concentration? high_temp->high_conc No lower_temp Optimize Temperature: - Lower reaction temperature - Find minimum effective temp. high_temp->lower_temp Yes use_high_dilution Use High Dilution: - Increase solvent volume to favor intramolecular cyclization high_conc->use_high_dilution Yes end Reduced Polymer, Higher Yield lower_temp->end use_high_dilution->end

Caption: Troubleshooting workflow for 5-aminopentanoic acid cyclization.

Experimental Protocol: Thermal Cyclization of 5-Aminopentanoic Acid

  • Reaction Setup: Place 5-aminopentanoic acid in a reaction vessel equipped with a distillation apparatus.

  • Heating: Heat the reaction mixture to a high temperature (typically 180-200°C).

  • Water Removal: Water will be eliminated during the cyclization and should be continuously removed by distillation to drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by measuring the amount of water collected.

  • Purification: Once the reaction is complete, the crude this compound can be purified by vacuum distillation.

Synthesis Route 3: Catalytic Hydrogenation of 2-Pyridone

Issue: Incomplete reaction or formation of over-reduced byproducts.

Troubleshooting Workflow:

start Mixture of Products identify_products Identify Products (GC, NMR) start->identify_products is_incomplete Partial Hydrogenation (Dihydropyridones)? identify_products->is_incomplete is_overreduced Over-reduction (Piperidine)? is_incomplete->is_overreduced No optimize_conditions Optimize Conditions: - Increase H2 pressure - Increase reaction time/temp - Check catalyst activity is_incomplete->optimize_conditions Yes milder_conditions Use Milder Conditions: - Lower H2 pressure - Lower temperature - Use a more selective catalyst (e.g., Rhodium-based) is_overreduced->milder_conditions Yes end Selective Formation of this compound optimize_conditions->end milder_conditions->end

Caption: Troubleshooting workflow for 2-pyridone hydrogenation.

Quantitative Data on Catalyst Performance for Pyridine Hydrogenation:

CatalystPressure (bar)Temperature (°C)Time (h)Selectivity for PiperidineReference
PtO₂50-70Room Temp4-8High[4]
Rh₂O₃54016High[5]
Pd/C6--Can lead to piperidine[6]

Experimental Protocol: Catalytic Hydrogenation of 2-Pyridone using PtO₂ [4]

  • Reactor Setup: In a high-pressure reactor, prepare a solution of 2-pyridone in glacial acetic acid.

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) to the solution (e.g., 5 mol%).

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 50-70 bar.

  • Reaction: Stir the mixture at room temperature for 4-10 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, carefully vent the reactor. Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

References

Technical Support Center: Beckmann Rearrangement for 2-Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Beckmann rearrangement to synthesize 2-piperidone from cyclopentanone oxime.

Frequently Asked Questions (FAQs)

Q1: What is the Beckmann rearrangement and how does it apply to this compound synthesis?

The Beckmann rearrangement is a chemical reaction that transforms an oxime into an amide.[1][2] In the context of this compound (also known as δ-valerolactam) synthesis, cyclopentanone oxime undergoes a ring expansion to form the six-membered lactam, this compound.[3][4] This reaction is typically catalyzed by an acid or other activating agents that convert the hydroxyl group of the oxime into a good leaving group, initiating the rearrangement.[1][5]

Q2: What are the common reagents used to catalyze the Beckmann rearrangement of cyclopentanone oxime?

A variety of reagents can be used to facilitate this rearrangement, ranging from strong protic acids to milder activating agents. Common choices include:

  • Strong Acids: Sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are classic reagents for this transformation.[1][6]

  • Activating Agents: Reagents like p-toluenesulfonyl chloride (TsCl)[7], thionyl chloride (SOCl₂)[4], and phosphorus pentachloride (PCl₅)[1] can be used under milder conditions, often in the presence of a base.

  • Solid Catalysts: Zeolites have been investigated for the vapor-phase rearrangement of cyclopentanone oxime.[8]

Q3: Why is the Beckmann rearrangement of cyclopentanone oxime often slower than that of cyclohexanone oxime?

The reaction rate of the Beckmann rearrangement is influenced by ring strain. The rearrangement of cyclopentanone oxime to the six-membered this compound involves an increase in ring strain in the transition state. Conversely, the rearrangement of cyclohexanone oxime to the seven-membered ε-caprolactam is driven by a release of ring strain, making it a faster and more facile transformation.[9]

Q4: What are the potential side reactions and by-products in the synthesis of this compound via the Beckmann rearrangement?

The primary side reaction of concern is the Beckmann fragmentation . This occurs when the migrating group can form a stable carbocation, leading to the formation of a nitrile instead of the desired lactam.[1] In the case of cyclopentanone oxime, this can lead to the formation of pent-4-enenitrile.[8] Other potential by-products can arise from the decomposition of the starting material or product under harsh acidic conditions, often indicated by the reaction mixture turning dark. Incomplete conversion will also result in the presence of unreacted cyclopentanone oxime in the final product mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete conversion of cyclopentanone to cyclopentanone oxime.Ensure the oximation reaction goes to completion. Use a slight excess of hydroxylamine and an appropriate base. Monitor the reaction by TLC or GC-MS.
Ineffective catalyst or reaction conditions.For strong acid catalysis, ensure the acid is of sufficient concentration and the temperature is adequate. For milder methods (e.g., TsCl, SOCl₂), ensure the reagents are not degraded and are used in the correct stoichiometry.
Beckmann fragmentation is the dominant pathway.This is more likely with certain catalysts or at higher temperatures. Consider switching to a milder reagent system (e.g., TsCl in an alkaline aqueous solution) which can suppress fragmentation.[7]
Reaction Mixture Turns Dark/Black Decomposition of starting material or product.This is often due to overly harsh conditions (e.g., highly concentrated acid, high temperature). Use a milder catalyst, lower the reaction temperature, and/or decrease the reaction time.[10]
Difficulty in Isolating/Purifying this compound The product is soluble in the aqueous phase during workup.Saturate the aqueous layer with a salt like NaCl to decrease the solubility of the lactam before extraction with an organic solvent.
Co-elution with impurities during chromatography.Optimize the solvent system for column chromatography. A polar solvent system is typically required for lactams.
Difficulty with distillation.This compound can be purified by fractional distillation under reduced pressure.[3] A typical boiling point is around 130-150°C at 5-10 mmHg.[7]
Product is an oil and does not crystallize.This compound is a low-melting solid (m.p. 42-43°C).[7] If it fails to crystallize, it may be impure. Attempt purification by distillation first. For recrystallization, consider solvents like petroleum ether or mixtures of ethanol and diethyl ether.

Experimental Protocols

Method 1: Beckmann Rearrangement using p-Toluenesulfonyl Chloride in Alkaline Solution

This method, adapted from patent literature, avoids the use of strong corrosive acids.[7]

  • Oxime Activation:

    • Dissolve cyclopentanone oxime in a suitable solvent like acetone.

    • Cool the solution to 0-5°C in an ice-water bath.

    • Add an aqueous solution of an inorganic base (e.g., 25% w/w NaOH).

    • Add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature between 0-5°C. The molar ratio of oxime to base and TsCl is typically around 1:1 to 1:1.1.

    • After the addition is complete, allow the reaction to stir at room temperature for 10-12 hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture to a pH of 8-10 with a strong aqueous ammonia solution.

    • Filter to remove the precipitated salts.

    • Extract the filtrate multiple times with a hydrophobic solvent such as dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation, collecting the fraction at 130-150°C under 5-10 mmHg.

Method 2: Beckmann Rearrangement using Thionyl Chloride

This protocol is based on a method used for substituted cyclopentanone oximes and can be adapted.[4]

  • Rearrangement:

    • Dissolve the cyclopentanone oxime in a dry, inert solvent such as dioxane.

    • Slowly add thionyl chloride (SOCl₂) to the solution while stirring at room temperature. A slight excess of SOCl₂ may be required.

    • Continue stirring at room temperature for 10-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by adding water.

    • Extract the mixture with an organic solvent like diethyl ether.

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or vacuum distillation as described in Method 1.

Visualizations

General Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_end Product & Purification Cyclopentanone Cyclopentanone Oximation Oximation Cyclopentanone->Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Oximation Oxime Cyclopentanone Oxime Oximation->Oxime Rearrangement Beckmann Rearrangement Crude Crude this compound Rearrangement->Crude Oxime->Rearrangement  Catalyst  (e.g., TsCl, SOCl₂, H₂SO₄) Purification Purification (Distillation/Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield of this compound Check_Oxime Check Purity of Cyclopentanone Oxime Start->Check_Oxime Impure_Oxime Re-purify or Re-synthesize Oxime Check_Oxime->Impure_Oxime Impure Pure_Oxime Oxime is Pure Check_Oxime->Pure_Oxime Pure Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Pure_Oxime->Check_Conditions Harsh_Conditions Use Milder Catalyst (e.g., TsCl) or Lower Temp Check_Conditions->Harsh_Conditions Too Harsh? Mild_Conditions Increase Temp/Time or Use Stronger Catalyst Check_Conditions->Mild_Conditions Too Mild? Check_Side_Products Analyze Crude Mixture (GC-MS, NMR) for Side Products Harsh_Conditions->Check_Side_Products Mild_Conditions->Check_Side_Products Fragmentation Beckmann Fragmentation (Nitrile Formation) Check_Side_Products->Fragmentation Nitrile Detected Decomposition Decomposition (Dark Color) Check_Side_Products->Decomposition Degradation Products Optimize_Fragmentation Change Solvent or Catalyst to Favor Rearrangement Fragmentation->Optimize_Fragmentation Optimize_Decomposition Use Milder Conditions Decomposition->Optimize_Decomposition

Caption: A decision tree for troubleshooting low yields.

Beckmann Rearrangement Signaling Pathway

G Oxime Cyclopentanone Oxime Activated_Oxime Activated Oxime (e.g., Protonated or Tosylated) Oxime->Activated_Oxime + Catalyst (H⁺ or TsCl) Nitrilium_Ion Nitrilium Ion Intermediate Activated_Oxime->Nitrilium_Ion Migration & Loss of Leaving Group Imidic_Acid Imidic Acid Intermediate Nitrilium_Ion->Imidic_Acid + H₂O (Nucleophilic Attack) Water H₂O Water->Imidic_Acid Product This compound Imidic_Acid->Product Tautomerization

Caption: The key steps in the Beckmann rearrangement mechanism.

References

Technical Support Center: Synthesis of 2-Piperidone without Harsh Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-piperidone, focusing on methodologies that avoid the use of harsh acids. Traditional methods often rely on strong acids like concentrated sulfuric acid or oleum, which can cause equipment corrosion and generate significant chemical waste. The milder alternatives presented here offer more environmentally friendly and often more selective routes to this important pharmaceutical intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the implementation of milder synthetic routes for this compound.

Method 1: Beckmann Rearrangement of Cyclopentanone Oxime under Non-Acidic Conditions

The Beckmann rearrangement is a classic method for synthesizing lactams from oximes. While traditionally acid-catalyzed, several milder alternatives exist.

A. Alkaline Beckmann Rearrangement with p-Toluenesulfonyl Chloride (TsCl)

This method utilizes an alkaline aqueous solution, offering a significant departure from corrosive acidic media.

Problem Possible Cause(s) Troubleshooting Steps
Low to no conversion of cyclopentanone oxime 1. Inefficient formation of the tosylate intermediate: The reaction of the oxime with TsCl is a crucial first step. 2. Insufficient base: The base is required to deprotonate the oxime and neutralize the generated HCl. 3. Low reaction temperature: The rearrangement of the tosylate intermediate may require thermal energy.1. Ensure efficient stirring: This is a biphasic reaction (aqueous and organic phases), so vigorous stirring is essential to maximize the interfacial area. 2. Check the quality of TsCl: Use fresh, dry p-toluenesulfonyl chloride. 3. Optimize base concentration: The molar ratio of the inorganic base to the oxime is critical. An excess of base is typically used.[1] 4. Monitor temperature: While the initial reaction is often carried out at low temperatures (0-5 °C), allowing the reaction to proceed at room temperature for an extended period is necessary for the rearrangement to complete.[2]
Formation of multiple side products 1. Beckmann fragmentation: This is a common side reaction in Beckmann rearrangements, leading to the formation of nitriles.[3] 2. Hydrolysis of the tosylate intermediate: The aqueous alkaline conditions can lead to the hydrolysis of the tosyl ester back to the oxime. 3. Polymerization: Under certain conditions, side reactions can lead to the formation of polymeric materials.1. Careful control of reaction conditions: Adhere strictly to the recommended temperature profile. Lower temperatures during the addition of TsCl can minimize side reactions. 2. Optimize reaction time: Prolonged reaction times may lead to the degradation of the product. Monitor the reaction progress by TLC or GC. 3. Choice of base: While sodium hydroxide and potassium hydroxide are commonly used, the choice of base can influence the reaction outcome.[2]
Difficulties in product isolation and purification 1. Emulsion formation during workup: The presence of both organic and aqueous phases with a base can lead to stable emulsions. 2. Product solubility in the aqueous phase: this compound has some solubility in water.1. Use of brine: To break emulsions, add a saturated solution of sodium chloride during the aqueous workup. 2. Multiple extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform) to ensure complete recovery of the product.[2] 3. Distillation: The final product is typically purified by vacuum distillation.[2]

B. Zeolite-Catalyzed Vapor-Phase Beckmann Rearrangement

Solid acid catalysts like zeolites offer a reusable and environmentally friendly alternative for the Beckmann rearrangement, often conducted in the vapor phase.

Problem Possible Cause(s) Troubleshooting Steps
Gradual decrease in conversion rate over time Catalyst deactivation: This is a common issue in continuous flow reactions. The primary causes are: 1. Coking: Deposition of carbonaceous materials on the catalyst surface.[4] 2. Changes in acidity: The acidic properties of the zeolite can change over time.[4]1. Monitor back pressure: An increase in back pressure can indicate catalyst fouling.[4] 2. Analyze temperature profile: A shift in the reaction "hot spot" can indicate deactivation at the front of the catalyst bed.[4] 3. Implement regeneration cycles: The catalyst can often be regenerated in-situ.
Low selectivity to this compound 1. Formation of pent-4-enenitrile: This can be a significant byproduct, especially with certain types of zeolites.[5] 2. Inappropriate reaction temperature: The selectivity is often highly dependent on the reaction temperature.1. Catalyst selection: The choice of zeolite (e.g., H-ZSM-5, ferrierite) and its properties (Si/Al ratio, acidity) is crucial for high selectivity.[6][7] 2. Optimize reaction temperature and flow rate: Carefully control the reaction temperature and the feed rate of the oxime to maximize selectivity.
Catalyst deactivation and regeneration issues Irreversible catalyst damage: Improper regeneration can lead to permanent damage to the zeolite structure.1. Follow a controlled regeneration protocol: This typically involves flushing with an inert gas, followed by a controlled burn-off of coke with a diluted air stream, and finally reactivation under an inert gas.[4] 2. Avoid excessive temperatures during regeneration: High temperatures can cause irreversible changes to the zeolite framework.
Method 2: Organophotocatalytic Synthesis

This modern approach utilizes a photocatalyst and visible light to construct the this compound ring from simple starting materials like ammonium salts, alkenes, and unsaturated carbonyl compounds, under very mild conditions.[8]

Problem Possible Cause(s) Troubleshooting Steps
Low or no reaction conversion 1. Inactive photocatalyst: The photocatalyst may have degraded or is not suitable for the specific substrates. 2. Insufficient light: The light source may not have the correct wavelength or intensity. 3. Presence of oxygen: Oxygen can quench the excited state of the photocatalyst. 4. Inappropriate solvent: The solvent can significantly affect the reaction efficiency.1. Use a high-purity, well-characterized photocatalyst. Acridinium-based catalysts are often effective.[8] 2. Ensure the light source is appropriate: Blue LEDs are commonly used for these reactions.[8] Check the manufacturer's specifications for wavelength and power output. 3. Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before and during the reaction. 4. Solvent selection: Acetonitrile is a common solvent for these reactions. Ensure it is dry and of high purity.[8]
Formation of side products 1. Substrate decomposition: Some substrates may be sensitive to the reaction conditions. 2. Alternative reaction pathways: The radical intermediates may undergo undesired side reactions.1. Screen reaction conditions: Optimize the reaction time, temperature, and catalyst loading to minimize side product formation. 2. Substrate purity: Ensure that the starting materials are pure, as impurities can sometimes lead to side reactions.
Difficulties in purification Removal of the photocatalyst: The photocatalyst, although used in small amounts, needs to be removed from the final product.1. Column chromatography: The product is typically purified by column chromatography on silica gel.[8] 2. Catalyst precipitation/filtration: In some cases, the catalyst may be precipitated and removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using these milder methods over traditional strong acid-catalyzed synthesis?

A1: The primary advantages include:

  • Reduced Corrosion: Avoiding strong acids like sulfuric acid minimizes corrosion to reaction vessels and equipment, leading to lower maintenance costs and a safer working environment.[2]

  • Improved Environmental Profile: These methods generate less acidic waste, making the overall process more environmentally friendly.[2]

  • Enhanced Selectivity: Milder conditions can often lead to higher selectivity and fewer side products, simplifying purification.

  • Broader Substrate Scope: Some sensitive functional groups that are not compatible with strong acids can be tolerated in these milder reactions.

Q2: I am considering the alkaline Beckmann rearrangement. How critical is the choice of base and its concentration?

A2: The choice and concentration of the base are very important. An inorganic base like sodium hydroxide or potassium hydroxide is typically used in a significant molar excess to both deprotonate the oxime and neutralize the hydrochloric acid generated from the reaction with p-toluenesulfonyl chloride.[2] The concentration of the aqueous base solution also plays a role in the reaction kinetics and should be optimized for your specific setup.

Q3: For the zeolite-catalyzed process, how do I choose the right zeolite?

A3: The choice of zeolite depends on several factors, including the desired pore size, acidity, and stability. High-silica zeolites like ZSM-5 are often used for their thermal stability and shape-selective properties.[6][9] The Si/Al ratio is a key parameter, as it influences the number and strength of the acid sites, which in turn affects the catalytic activity and selectivity.[6] It is recommended to screen different types of zeolites to find the optimal catalyst for your specific application.

Q4: I am new to photoredox catalysis. What are the key safety precautions I should take?

A4: While organophotocatalysis is generally considered a mild technique, it is important to follow standard laboratory safety procedures. The photocatalysts, such as acridinium salts, should be handled with care. It is recommended to consult the Safety Data Sheet (SDS) for the specific photocatalyst you are using.[4][10] Key precautions include:

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Working in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust or contact with skin and eyes.[4][10]

  • Being aware of the potential hazards associated with the solvents and other reagents used in the reaction.

Q5: How do the costs of these milder methods compare to traditional acid-catalyzed synthesis, especially for scale-up?

A5: A detailed cost analysis depends on the specific scale and location of the synthesis. However, some general considerations are:

  • Alkaline Beckmann Rearrangement: The reagents (p-toluenesulfonyl chloride, sodium hydroxide) are relatively inexpensive and readily available, making this method potentially cost-effective for scale-up.[11]

  • Zeolite-Catalyzed Process: The initial investment in the zeolite catalyst and the equipment for a continuous vapor-phase reaction can be higher. However, the reusability of the catalyst can lead to significant long-term cost savings.[4]

  • Organophotocatalysis: The cost of some specialized photocatalysts can be high, which might be a limiting factor for large-scale industrial production.[12][13] However, as the field develops, the cost of these catalysts is expected to decrease. The operational costs are generally low due to the use of visible light and mild reaction conditions.

Q6: Can I use other leaving groups besides tosylate for the alkaline Beckmann rearrangement?

A6: Yes, other sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), can also be used to activate the oxime for the rearrangement. The choice of the leaving group can affect the reaction rate and yield, so some optimization may be necessary.

Q7: In the photocatalytic synthesis, can I use a different nitrogen source instead of an ammonium salt?

A7: The reported organophotocatalytic method specifically utilizes an ammonium salt as the nitrogen source.[8] Using other nitrogen sources would likely require a significant re-optimization of the reaction conditions and may proceed through a different mechanistic pathway.

Data Presentation

The following table summarizes quantitative data for different mild synthesis methods of this compound, providing a basis for comparison.

Method Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Alkaline Beckmann Rearrangement p-Toluenesulfonyl chloride / NaOHAcetone/Water0 - Room Temp10 - 12~23-75[2]Avoids harsh acids, uses inexpensive reagents.Biphasic reaction requires vigorous stirring, potential for side reactions.
Zeolite-Catalyzed Beckmann (Vapor Phase) H-ZSM-5- (Vapor Phase)300 - 450ContinuousHigh Conversion[7][9]Reusable catalyst, suitable for continuous production.High temperature required, potential for catalyst deactivation.
Organophotocatalysis Acridinium saltAcetonitrileRoom Temp12 - 2460 - 99[8]Very mild conditions, high functional group tolerance.Catalyst can be expensive, requires a light source.
Beckmann Rearrangement with Thionyl Chloride SOCl₂Dry DioxaneRoom Temp10~45Milder than strong acids.Thionyl chloride is corrosive and moisture-sensitive.

Experimental Protocols

Key Experiment 1: Alkaline Beckmann Rearrangement of Cyclopentanone Oxime

This protocol is adapted from a patented procedure.[2]

  • Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer and a cooling bath, dissolve cyclopentanone oxime (1 equivalent) in acetone. Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Base: To the cooled solution, add a 25% (w/w) aqueous solution of sodium hydroxide (1.5-2.5 equivalents).

  • Addition of Tosyl Chloride: While maintaining the temperature between 0-5 °C, add p-toluenesulfonyl chloride (1.5-2.0 equivalents) portion-wise to the vigorously stirred mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • Workup: Cool the reaction mixture in an ice-water bath and neutralize it to a pH of 8-10 with a 25% (w/w) aqueous ammonia solution.

  • Extraction: Filter the mixture to remove the precipitated salts. Extract the filtrate multiple times with dichloromethane or chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation.

Key Experiment 2: Organophotocatalytic Synthesis of a this compound Derivative

This protocol is a general representation based on a published procedure.[8]

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the acridinium photocatalyst (e.g., [Mes-Acr-Ph]⁺BF₄⁻, 2.5 mol%), an ammonium salt (e.g., ammonium acetate, 3 equivalents), and an additive (e.g., LiBF₄, 1 equivalent).

  • Addition of Reagents: Evacuate and backfill the tube with an inert gas (e.g., argon). Add the solvent (e.g., a mixture of acetonitrile and chlorobenzene), followed by the alkene (1 equivalent) and the unsaturated carbonyl compound (2 equivalents) via syringe.

  • Photocatalysis: Seal the tube and place it in front of a blue LED light source. Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Workup: Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Logical Workflow for Alkaline Beckmann Rearrangement

Alkaline_Beckmann_Rearrangement Workflow for Alkaline Beckmann Rearrangement of Cyclopentanone Oxime A Start: Cyclopentanone Oxime in Acetone B Cool to 0-5 °C A->B 1. C Add aq. NaOH B->C 2. D Add p-Toluenesulfonyl Chloride (portion-wise) C->D 3. E Formation of Tosylate Intermediate D->E 4. F Warm to Room Temperature & Stir for 10-12h E->F 5. G Beckmann Rearrangement F->G 6. H Workup: Neutralize with NH4OH G->H 7. I Extraction with Organic Solvent H->I 8. J Purification: Vacuum Distillation I->J 9. K End: Pure this compound J->K 10.

Caption: Workflow for the synthesis of this compound via alkaline Beckmann rearrangement.

Signaling Pathway for Organophotocatalytic Synthesis

Photocatalytic_Synthesis Simplified Mechanism of Organophotocatalytic this compound Synthesis PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_star->PC Regeneration Alkene Alkene PC_star->Alkene SET Alkene_radical Alkene Radical Cation Alkene->Alkene_radical Ammonia NH3 (from NH4OAc) Alkene_radical->Ammonia Nucleophilic Attack Intermediate1 Amino Radical Intermediate Ammonia->Intermediate1 Unsat_carbonyl Unsaturated Carbonyl Intermediate1->Unsat_carbonyl Radical Addition Intermediate2 Adduct Radical Unsat_carbonyl->Intermediate2 Product_precursor Cyclized Intermediate Intermediate2->Product_precursor Radical Cyclization Product This compound Product_precursor->Product Lactamization

References

Technical Support Center: Improving the Purity of Synthesized 2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, purification protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Piperidone (also known as δ-Valerolactam).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route.

  • From 5-Aminopentanoic Acid: The most common impurity is unreacted starting material. Polymerization byproducts can also form under harsh heating conditions.[1]

  • From Beckmann Rearrangement of Cyclopentanone Oxime: Impurities can include unreacted oxime and byproducts from incomplete rearrangement, especially when using strong acids like fuming sulfuric acid.[1][2]

  • From Glutarimide Reduction: Unreacted glutarimide and over-reduced piperidine can be present.[3][4][5]

  • General Impurities: Residual solvents from the reaction or work-up, salts from pH adjustments, and colored degradation products are common across various methods.[2]

Q2: My synthesized this compound is a yellow or brown crystalline mass. How can I decolorize it?

A2: The coloration is typically due to minor, highly conjugated impurities.

  • Activated Charcoal Treatment: This is a common and effective method. Before recrystallization, dissolve the crude product in the chosen hot solvent, cool the solution slightly below its boiling point, and add a small amount of activated charcoal.[6] Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6][7] Be cautious not to add too much charcoal, as it can adsorb your desired product and reduce the yield.[7]

  • Recrystallization: Often, one or two rounds of recrystallization are sufficient to exclude the colored impurities into the mother liquor, yielding a white to off-white crystalline solid.[1][8]

Q3: How do I choose between vacuum distillation and recrystallization for purification?

A3: The choice depends on the nature of the impurities and the scale of your synthesis.

  • Vacuum Distillation is highly effective for separating this compound from non-volatile impurities such as salts, polymers, and unreacted starting materials like 5-aminopentanoic acid.[9] It is often the preferred method for large-scale purification to achieve high purity (>98%).[2][10] this compound has a high boiling point (approx. 256 °C at atmospheric pressure), so vacuum distillation is necessary to prevent decomposition.[11][12]

  • Recrystallization is excellent for removing impurities that have different solubility profiles from this compound. It is particularly useful for removing colored impurities and byproducts with similar volatility. It is a convenient technique for smaller, lab-scale purifications.

Q4: What is the best solvent for recrystallizing this compound?

A4: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. While specific solvents are not frequently cited in the literature for this compound itself, general principles for similar polar, low-melting solids can be applied. Good starting points for solvent screening include:

  • Mixed Solvent Systems: A mixture of a good solvent (like ethanol, methanol, or acetone) with a poor solvent (like hexane, petroleum ether, or diethyl ether) can be effective.[13] Dissolve the crude product in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until turbidity appears, reheat to clarify, and then cool slowly.

  • Single Solvent Systems: Toluene or isopropyl alcohol could be suitable candidates.

Q5: How can I confirm the purity of my final this compound product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • Gas Chromatography (GC): An excellent method for determining the percentage purity of volatile compounds like this compound.[2][14] It can effectively separate the product from residual solvents and other volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity analysis, especially for identifying non-volatile impurities.[15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect impurities that have distinct signals.

  • Melting Point: Pure this compound has a reported melting point of 38-40 °C.[11] A broad or depressed melting range indicates the presence of impurities.

Purification Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting the purification of crude this compound.

G Troubleshooting Workflow for this compound Purification Crude Crude this compound Analysis Initial Purity Analysis (TLC, GC, NMR) Crude->Analysis Issue_Color Issue: Colored Impurities (Yellow/Brown Solid) Analysis->Issue_Color Color Present? Issue_Salts Issue: Non-Volatile Impurities (Salts, Starting Materials) Analysis->Issue_Salts Non-Volatiles Present? Issue_Byproducts Issue: Organic Byproducts (Similar Volatility/Polarity) Analysis->Issue_Byproducts Other Organics Present? Charcoal Activated Charcoal Treatment Issue_Color->Charcoal Distill Vacuum Distillation Issue_Salts->Distill Recrystallize2 Recrystallization Issue_Byproducts->Recrystallize2 Recrystallize1 Recrystallization Charcoal->Recrystallize1 Final_Analysis Final Purity Analysis (GC, HPLC, NMR, MP) Recrystallize1->Final_Analysis Distill->Final_Analysis Recrystallize2->Final_Analysis Final_Analysis->Distill No, Non-Volatiles Remain Final_Analysis->Recrystallize2 No, Byproducts Remain Pure_Product Pure this compound (>99%) Final_Analysis->Pure_Product Purity Met?

Caption: A flowchart illustrating the decision-making process for purifying crude this compound based on the type of impurities present.

Quantitative Data on Purification Methods

This table summarizes the effectiveness of different purification methods as reported in various sources.

Purification MethodStarting Material/ImpurityFinal Purity AchievedKey ConditionsReference
Vacuum DistillationCrude product from Beckmann rearrangement> 98% (GC)5-10 mmHg, 130-150 °C[2]
Vacuum DistillationCrude product from Beckmann rearrangement99.4% (GC)10 mmHg, 130 °C[2]
Repeated Fractional DistillationGeneral crude productHigh Purity (not quantified)Reduced Pressure[10][11]

Key Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for removing non-volatile impurities and for purification on a larger scale.[2][9]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.[12] Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distilling flask. Add a magnetic stir bar. Do not use boiling chips, as they are ineffective under vacuum.[12]

  • System Evacuation: Begin stirring the material. Slowly and carefully apply vacuum to the system. The crude material may bubble as residual solvents and dissolved gases are removed.[12]

  • Heating: Once the initial outgassing has subsided, begin to gently heat the distilling flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure. For this compound, a common range is 130-150 °C at a pressure of 5-10 mmHg.[2] One specific example collected the fraction at 81-82 °C at 0.1 mmHg.[11]

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the system to cool before slowly re-introducing air.

Protocol 2: Purification by Recrystallization with Charcoal Treatment

This protocol is effective for removing colored impurities and for lab-scale purification.[6][7]

  • Dissolution: Place the crude, colored this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., toluene or an alcohol/ether mixture) and heat gently with stirring until the solid completely dissolves.[6]

  • Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly below the boiling point. Add a small amount (e.g., 1-2% by weight) of activated charcoal to the solution. Adding charcoal to a boiling solution can cause it to boil over violently.[6]

  • Hot Filtration: Swirl the mixture and gently heat for 5-10 minutes. To ensure the product does not crystallize prematurely, add a small excess of hot solvent. Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal.[6]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Scale-up considerations for 2-Piperidone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-piperidone production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield in Beckmann Rearrangement of Cyclopentanone Oxime

Potential Cause Recommended Solution
Incomplete Reaction - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the activating agent (e.g., p-toluenesulfonyl chloride) is added in the correct stoichiometric ratio.[1]
Suboptimal Temperature - Maintain the recommended reaction temperature. For the alkaline rearrangement, this is typically 0-5°C during the addition of reagents, followed by room temperature.[1] For acidic rearrangements, precise temperature control is crucial to prevent side reactions.
Decomposition of Oxime - Avoid prolonged reaction times, especially at elevated temperatures.[2]
Side Product Formation - The formation of pent-4-enenitrile can occur, particularly with certain catalysts like alkali metal cation sites in zeolites.[3] Using a milder, alkaline-based rearrangement can minimize this.[1]

Issue 2: Inefficient Catalytic Hydrogenation of 2-Pyridone

Potential Cause Recommended Solution
Low Catalyst Activity - Ensure the catalyst (e.g., Platinum oxide, Rhodium on carbon) is fresh and has not been poisoned.[4] The nitrogen atom in pyridine and piperidine can act as a catalyst poison.[5]
Insufficient Hydrogen Pressure - This reaction often requires high hydrogen pressure (e.g., 50-70 bar) to proceed efficiently.[4]
Suboptimal Temperature - Elevated temperatures are typically required for the hydrogenation of the pyridine ring.
Catalyst Leaching - If using a heterogeneous catalyst, ensure it is well-supported to prevent leaching into the product.

Issue 3: Product Discoloration or Impurities

Potential Cause Recommended Solution
Residual Starting Materials - Ensure the reaction goes to completion through careful monitoring.- Optimize purification methods such as fractional distillation or column chromatography.[6]
Formation of Byproducts - In the Beckmann rearrangement, byproducts such as unreacted oxime or nitrile impurities can be present.[2][3]- In the hydrogenation of 2-pyridone, partially hydrogenated intermediates may be present.
Thermal Decomposition during Purification - Use vacuum distillation to lower the boiling point and prevent thermal degradation of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial methods for producing this compound are the Beckmann rearrangement of cyclopentanone oxime, the catalytic hydrogenation of 2-pyridone, and the cyclization of 5-aminopentanoic acid or glutaric acid derivatives at high temperatures with acidic catalysts.[6]

Q2: What are the key safety and environmental considerations when scaling up the Beckmann rearrangement?

A2: Traditional Beckmann rearrangement using strong acids like fuming sulfuric acid or chlorosulfonic acid is highly corrosive to equipment and generates significant acidic waste, posing environmental challenges.[1] A safer and more environmentally friendly alternative is to use p-toluenesulfonyl chloride in an alkaline aqueous solution, which avoids the use of highly corrosive acids.[1]

Q3: What are the typical challenges encountered during the catalytic hydrogenation of 2-pyridone on a larger scale?

A3: Key challenges include the need for high-pressure and high-temperature reactors, the potential for catalyst deactivation or poisoning by the nitrogen-containing substrate and product, and ensuring efficient catalyst recovery and reuse.[5]

Q4: How can the purity of this compound be improved during scale-up?

A4: Fractional distillation under reduced pressure is a common and effective method for purifying this compound on a larger scale.[1] For higher purity requirements, column chromatography can be employed, although this may be less economical for very large quantities.[7]

Q5: Are there any specific analytical methods recommended for monitoring the reaction and final product purity?

A5: Yes, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the progress of the reaction. Gas Chromatography (GC) is often used to determine the purity of the final product, with purities greater than 98% being achievable.[1]

Experimental Protocols

Detailed Methodology for Alkaline Beckmann Rearrangement of Cyclopentanone Oxime

This protocol is adapted from a patented method that avoids the use of strong, corrosive acids.[1]

Materials:

  • Cyclopentanone oxime

  • Acetone

  • Aqueous sodium hydroxide (25% w/w)

  • p-Toluenesulfonyl chloride

  • Concentrated aqueous ammonia (25%)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve cyclopentanone oxime in acetone at room temperature.

  • Cool the solution to 0-5°C using an ice-water bath.

  • Separately, cool the 25% aqueous sodium hydroxide solution to 5°C.

  • Add the cooled sodium hydroxide solution to the cyclopentanone oxime solution.

  • Add p-toluenesulfonyl chloride to the reaction mixture in batches, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 10-12 hours.

  • Neutralize the reaction mixture to a pH of 8-10 with 25% aqueous ammonia.

  • Filter the resulting salts.

  • Extract the filtrate with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation, collecting the fraction at 130-150°C at 5-10 mmHg.

Visualizations

Synthesis_Pathways cluster_beckmann Beckmann Rearrangement cluster_hydrogenation Catalytic Hydrogenation cluster_cyclization Cyclization Cyclopentanone Cyclopentanone Cyclopentanone Oxime Cyclopentanone Oxime Cyclopentanone->Cyclopentanone Oxime H2NOH 2-Piperidone_B This compound Cyclopentanone Oxime->2-Piperidone_B Acid or TsCl/Base 2-Pyridone 2-Pyridone 2-Piperidone_H This compound 2-Pyridone->2-Piperidone_H H2, Catalyst (e.g., PtO2) 5-Aminopentanoic Acid 5-Aminopentanoic Acid 2-Piperidone_C This compound 5-Aminopentanoic Acid->2-Piperidone_C Heat, Acid Catalyst

Figure 1: Common synthesis pathways for this compound.

Troubleshooting_Workflow Start Start Problem Low Yield? Start->Problem Check_Reaction Incomplete Reaction? Problem->Check_Reaction Yes Check_Temp Suboptimal Temperature? Problem->Check_Temp No Monitor_Reaction Monitor reaction (TLC/HPLC) Check_Reaction->Monitor_Reaction Check_Side_Products Side Product Formation? Check_Temp->Check_Side_Products No Adjust_Temp Adjust temperature control Check_Temp->Adjust_Temp Optimize_Conditions Optimize reaction conditions Check_Side_Products->Optimize_Conditions End Problem Solved Monitor_Reaction->End Adjust_Temp->End Optimize_Conditions->End Scale_Up_Considerations Lab_Scale Lab_Scale Process_Development Process Development & Optimization Lab_Scale->Process_Development Pilot_Scale Pilot_Scale Process_Validation Process Validation & Consistency Pilot_Scale->Process_Validation Industrial_Scale Industrial_Scale Process_Development->Pilot_Scale Process_Validation->Industrial_Scale

References

Managing hygroscopic nature of 2-Piperidone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 2-Piperidone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound, a cyclic amide, is a white to off-white crystalline solid at room temperature.[1] It is classified as a hygroscopic material, meaning it readily absorbs moisture from the atmosphere. This can lead to clumping, which makes handling and accurate weighing difficult.[2] More critically, the presence of water can alter the compound's physical properties and potentially interfere with chemical reactions, leading to inaccurate and irreproducible results.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize moisture absorption, this compound should be stored in a cool, dry place, ideally at temperatures below 25°C.[1][2] It is crucial to keep the compound in a tightly sealed container. For enhanced protection, storage in a desiccator containing a suitable drying agent like silica gel or phosphorus pentoxide is highly recommended. The storage area should be well-ventilated and away from strong oxidizing agents, acids, and bases.[2]

Q3: How should I handle this compound in the laboratory to prevent moisture uptake?

A3: Minimize the compound's exposure to the ambient atmosphere. Whenever possible, handle this compound in a controlled environment with low humidity, such as a glovebox or a dry room. If such an environment is not available, work quickly and ensure the container is sealed immediately after use. Always use dry glassware and spatulas.

Q4: What are the visible signs that this compound has absorbed moisture?

A4: The primary visual indicator of moisture absorption is a change in the physical appearance of the material. The initially free-flowing crystalline solid may become clumpy, caked, or even form a paste-like substance in cases of significant moisture uptake.

Q5: Can I still use this compound if it has clumped together?

A5: If the clumping is minor, you may be able to gently break up the clumps using a dry spatula. However, for sensitive applications, it is strongly advised to either dry the material before use or utilize a fresh, unopened container of this compound. The presence of absorbed water can compromise the accuracy of your experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty in weighing an accurate amount of this compound. The material has absorbed moisture, leading to clumping and sticking to weighing instruments.1. Use a fresh, unopened container of this compound. 2. If a fresh container is unavailable, dry the material using the vacuum drying protocol outlined in the Experimental Protocols section. 3. Handle the compound in a low-humidity environment (e.g., a glovebox).
Inconsistent or non-reproducible experimental results. The water content in the this compound is variable between experiments, leading to inaccurate stoichiometry.1. Determine the water content of your this compound sample using the Karl Fischer Titration protocol before each experiment and adjust your calculations accordingly. 2. Standardize your handling procedure to minimize moisture exposure.
Observed side reactions or lower than expected yield. The presence of water may be participating in or catalyzing unwanted side reactions. Water can act as a nucleophile or a proton source in many organic reactions.1. Ensure your this compound is thoroughly dry before use. 2. Use anhydrous solvents and reagents throughout your experimental setup.
Change in the physical state of this compound during storage (e.g., from solid to semi-solid). Significant moisture absorption from the atmosphere due to improper storage.1. Discard the affected material as its purity is compromised. 2. Review your storage procedures. Ensure containers are tightly sealed and stored in a desiccator in a cool, dry place.

Quantitative Data

Relative Humidity (%)Temperature (°C)Water Content (% w/w) - Hypothetical
20250.1
40250.5
60251.5
80255.0
9525>10.0 (deliquescence may occur)

Note: These values are for illustrative purposes only and are not based on experimental data for this compound.

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

This protocol provides a general method for determining the water content in this compound. Since this compound is a weakly basic amine, a standard Karl Fischer setup can be used, potentially with the addition of a buffer to prevent pH shifts that could interfere with the reaction.

Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Anhydrous methanol or a specialized Karl Fischer solvent

  • Karl Fischer reagent (one-component or two-component)

  • Benzoic acid (optional, as a buffer)

  • Airtight syringe or weighing boat for sample introduction

  • This compound sample

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift rate by titrating any residual moisture in the solvent.

  • Solvent Preparation (if using a buffer): Add a pre-determined amount of benzoic acid to the anhydrous methanol in the titration vessel to buffer the solution.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the type of titrator used.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel, minimizing exposure to the atmosphere.

  • Titration: Start the titration. The Karl Fischer reagent will be added until all the water in the sample has reacted.

  • Endpoint Detection: The endpoint is typically detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content based on the amount of Karl Fischer reagent consumed.

Drying of this compound by Vacuum Drying

This protocol describes a method for drying this compound that has absorbed moisture. Vacuum drying is preferred as it allows for the removal of water at a lower temperature, reducing the risk of thermal degradation.[3][4]

Materials:

  • Vacuum oven

  • Vacuum pump

  • Schlenk flask or other suitable vacuum-rated container

  • Dry nitrogen or argon gas

Procedure:

  • Sample Preparation: Place the clumped or moist this compound in a clean, dry Schlenk flask.

  • Initial Vacuum: Connect the flask to a vacuum line and slowly evacuate the air.

  • Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), gently heat the sample. The temperature should be kept well below the melting point of this compound (38-40°C) to avoid melting, for instance, around 30-35°C.

  • Drying: Maintain the vacuum and temperature for a sufficient period to allow for the complete removal of water. The drying time will depend on the amount of moisture present and the sample size. A period of 12-24 hours is often sufficient.

  • Cooling and Storage: After drying, allow the sample to cool to room temperature under vacuum. Once cooled, break the vacuum with a dry inert gas like nitrogen or argon. Immediately transfer the dry this compound to a tightly sealed container and store it in a desiccator.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_analysis Quality Control cluster_reaction Reaction storage Store this compound in a cool, dry place weighing Weigh required amount in a low-humidity environment storage->weighing Use as is transfer Quickly transfer to reaction vessel weighing->transfer kf_titration Perform Karl Fischer Titration to determine water content transfer->kf_titration For sensitive reactions reaction Proceed with chemical reaction transfer->reaction For non-sensitive reactions kf_titration->reaction Adjust stoichiometry

Standard workflow for handling this compound.

troubleshooting_workflow start Observe clumping or caking of this compound decision Is the reaction highly sensitive to water? start->decision dry Dry the material (see Vacuum Drying Protocol) decision->dry No use_fresh Use a fresh, unopened container of this compound decision->use_fresh Yes kf_check Perform Karl Fischer Titration to confirm water content dry->kf_check proceed Proceed with experiment use_fresh->proceed kf_check->proceed Water content acceptable discard Discard material if drying is not feasible or effective kf_check->discard Water content too high

Troubleshooting decision tree for clumped this compound.

References

Technical Support Center: Optimization of 2-Piperidone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful derivatization of 2-piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the derivatization of the nitrogen atom in this compound?

A1: The most common methods for derivatizing the nitrogen atom of this compound and related piperidine scaffolds are direct N-alkylation and N-alkylation via reductive amination.[1] Direct N-alkylation involves reacting the this compound with an alkyl halide in the presence of a base.[1] Reductive amination is an alternative that reacts a carbonyl compound (aldehyde or ketone) with the amine in the presence of a reducing agent, which can help avoid issues of over-alkylation.[1]

Q2: What is this compound and what are its primary applications?

A2: this compound, also known as δ-valerolactam, is a cyclic amide (lactam) with a six-membered ring.[2][3] It serves as a crucial intermediate in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and nootropic agents.[4][5] It is also used as a monomer for producing nylon 5 and as a solvent in organic synthesis due to its high boiling point and polarity.[3][5]

Q3: What are the key safety precautions when handling this compound?

A3: this compound is considered moderately toxic and can be an irritant to the skin, eyes, and respiratory system.[4][6] It is also hygroscopic (absorbs moisture from the air).[6] Therefore, it should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[4] It should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.[6]

Q4: Can derivatization be used to improve the analytical detection of this compound and its derivatives?

A4: Yes, derivatization is a powerful technique to enhance the detection of piperidine-containing compounds in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[7] For GC-MS, acylation with reagents like trifluoroacetic anhydride (TFAA) can increase volatility.[7] For HPLC, derivatizing with a fluorophore like dansyl chloride allows for sensitive fluorescence detection.[7] This is particularly useful when the target molecule lacks a native chromophore.[7]

Troubleshooting Guide

Problem 1: Low or no yield of the desired N-alkylated product.

Potential Cause Troubleshooting Steps
Inactive Alkylating Agent Verify the purity and reactivity of your alkyl halide or other alkylating agent. Consider using a more reactive leaving group (e.g., iodide or triflate instead of chloride or bromide).
Insufficient Base Strength The pKa of the N-H bond in this compound requires a sufficiently strong base to be deprotonated. Try a stronger base (e.g., NaH, KHMDS) if you are using a weaker one (e.g., K₂CO₃, Et₃N).[8]
Poor Solvent Choice The solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for N-alkylation.[8][9] Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.
Low Reaction Temperature Some alkylations require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[10][11]
Steric Hindrance If either the this compound derivative or the alkylating agent is sterically bulky, the reaction may be slow. Consider switching to a less hindered alkylating agent or using a different synthetic route, such as reductive amination.[1][12]

Problem 2: Formation of significant side products, such as O-alkylation or dialkylation.

Potential Cause Troubleshooting Steps
O-Alkylation Competition The lactam functionality of this compound has an oxygen atom that can also be alkylated, leading to a 2-alkoxypyridine derivative. The choice of solvent and counter-ion can influence the N- vs. O-alkylation ratio. Using polar aprotic solvents can favor N-alkylation.[8]
Dialkylation/Over-alkylation In direct alkylation, the mono-alkylated product can sometimes react again with the alkylating agent.[1] To minimize this, use a stoichiometric amount of the alkylating agent or a slight excess of the piperidone starting material. Alternatively, reductive amination is a method that avoids over-alkylation.[1]
Polymerization/Side Reactions Adding a reactant like dibromohexane to a primary amine can lead to multiple side products, including dimers and polymers.[13] A strategy to avoid this is to protect the amine, perform the reaction, and then deprotect.[13]

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Steps
Unreacted Starting Materials If the reaction has not gone to completion, you may have a mixture of starting material and product. Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.
By-products from Reagents Certain derivatization methods, like the Mitsunobu reaction, generate by-products (e.g., triphenylphosphine oxide) that can be difficult to remove.[9] Purification by column chromatography is often necessary. Choose a solvent system that provides good separation between your product and the impurities.
Product Solubility Issues The derivatized product may have different solubility properties than the starting material. During aqueous work-up, ensure the product is extracted into the appropriate organic layer. Test different extraction solvents if recovery is low.

Data Presentation

Table 1: Effect of Base and Solvent on N-Alkylation of 5-bromo-2-pyridone

This table summarizes the effect of different bases on the conversion and N-/O-alkylation selectivity for the reaction with benzyl bromide.

EntryBase (1.2 equiv)SolventConversion (%)N-/O- Ratio
1K₂CO₃Tween 20 (aq)7610:1
2Cs₂CO₃Tween 20 (aq)698:1
3Et₃NTween 20 (aq)575:1
4i-Pr₂NEtTween 20 (aq)854:1
5i-Pr₂NEtMeCN8010:1

Data adapted from a study on 2-pyridones, which are structurally related to 2-piperidones and show similar reactivity patterns.[8]

Experimental Protocols & Workflows

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of a this compound derivative using an alkyl halide and a base.

Materials:

  • This compound derivative

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.1-1.5 eq.). If using a strong base like NaH, add it portion-wise at 0 °C.

  • Stir the mixture for 15-30 minutes to allow for deprotonation.

  • Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.[1]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a this compound derivative with a carbonyl compound using sodium triacetoxyborohydride.

Materials:

  • This compound derivative

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Extraction solvent (e.g., dichloromethane)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

G start Start: this compound Derivatization choose_method Choose Derivatization Method start->choose_method direct_alk Direct N-Alkylation choose_method->direct_alk Alkyl Halide Available reductive_am Reductive Amination choose_method->reductive_am Aldehyde/Ketone Available optimize Optimize Reaction Conditions (Base, Solvent, Temp, Time) direct_alk->optimize reductive_am->optimize workup Aqueous Workup & Extraction optimize->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General workflow for this compound derivatization.

G start Goal: N-Alkylation sterics Are reactants sterically hindered? start->sterics overalkylation Is over-alkylation a concern? sterics->overalkylation No reductive Use Reductive Amination (Carbonyl + Reducing Agent) sterics->reductive Yes direct Use Direct Alkylation (Alkyl Halide + Base) overalkylation->direct No overalkylation->reductive Yes

Caption: Decision tree for choosing a derivatization method.

G cluster_0 Reaction Pathways piperidone Deprotonated this compound (Amide Anion) n_product N-Alkylated Product (Desired) piperidone->n_product N-Attack (Favored in polar aprotic solvents) o_product O-Alkylated Product (Side Product) piperidone->o_product O-Attack

Caption: Competing pathways in this compound alkylation.

References

Technical Support Center: Column Chromatography for Purification of 2-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-piperidone derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives, offering potential causes and solutions in a structured question-and-answer format.

Problem: Poor or No Separation of the Desired this compound Derivative from Impurities.

  • Possible Cause: The polarity of the eluent (mobile phase) is not optimized for the specific derivative and impurities.

  • Solution:

    • Develop a proper solvent system using Thin Layer Chromatography (TLC) beforehand. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from other spots.

    • Adjust the eluent polarity. If the spots are too high on the TLC plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent. If the spots remain at the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.

    • Consider a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can be particularly effective for separating compounds with a wider range of polarities.

Problem: The Compound Elutes Too Quickly (High Rf) or Not at All (Stays on top of the column).

  • Possible Cause: The mobile phase is either too polar or not polar enough, respectively.

  • Solution:

    • For fast elution: Decrease the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.

    • For no elution: Increase the polarity of the mobile phase. For instance, increase the proportion of ethyl acetate or methanol in your solvent system. For very polar compounds, a small amount of a more polar solvent like methanol can be added to a dichloromethane or ethyl acetate-based eluent.

Problem: Streaking or Tailing of Spots on TLC and Broad Peaks during Column Chromatography.

  • Possible Cause 1: Strong interaction between the basic nitrogen of the piperidone ring and the acidic silica gel stationary phase.

  • Solution 1: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel. Commonly used modifiers include triethylamine (0.1-1%) or ammonia in methanol.[1] This will improve the peak shape and reduce tailing.

  • Possible Cause 2: The column is overloaded with the crude sample.

  • Solution 2: Ensure the amount of crude material loaded onto the column is appropriate for the column's size and the amount of stationary phase used. A general rule of thumb is to use 20-100 parts of silica gel by weight to one part of the sample.

  • Possible Cause 3: The compound is degrading on the silica gel.

  • Solution 3: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.[2] If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[2]

Problem: The Compound is Not Visible on the TLC Plate under UV Light.

  • Possible Cause: Many this compound derivatives do not possess a UV chromophore and are therefore not visible under UV light.

  • Solution: Use a chemical staining agent to visualize the spots on the TLC plate. Several stains are effective for nitrogen-containing compounds. After dipping or spraying the plate with the stain, gentle heating is often required for visualization.

StainPreparationUse
Potassium Permanganate (KMnO4) Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[3]General stain for oxidizable groups, such as alcohols, amines, and unsaturated compounds. Gives yellow-brown spots on a purple background.[4][5]
Ninhydrin Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[3]Particularly good for primary and secondary amines, giving colored spots (often purple or yellow).[5]
p-Anisaldehyde Add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde to 350 mL of ice-cold ethanol. Cautiously add 50 mL of concentrated H2SO4.[3]A general-purpose stain that can produce a range of colors with different functional groups.[4]
Iodine Chamber Place a few crystals of iodine in a sealed chamber.A simple and often non-destructive method where compounds adsorb iodine vapor to appear as brown spots. The spots may fade over time.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound derivatives?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound derivatives due to its versatility and effectiveness in separating compounds based on polarity. For particularly basic derivatives that may interact strongly with acidic silica, neutral or basic alumina can be a suitable alternative.[1]

Q2: How do I choose the right mobile phase for my column?

A2: The ideal mobile phase should be selected based on preliminary TLC analysis. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol). The ratio of these solvents is adjusted to achieve an Rf value of 0.2-0.3 for the desired compound on the TLC plate.

Typical Mobile Phase Systems for this compound Derivatives

Non-Polar SolventPolar SolventModifier (if needed)
HexanesEthyl Acetate0.1-1% Triethylamine
DichloromethaneMethanol0.1-1% Triethylamine
DichloromethaneAcetone0.1-1% Triethylamine

Q3: My crude product is not very soluble in the eluent. How should I load it onto the column?

A3: If your compound has poor solubility in the chromatography solvent, you can use a "dry loading" technique.[6]

  • Dissolve your crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane, methanol).

  • Add a small amount of silica gel to this solution to form a slurry.

  • Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder of your crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.

Q4: How can I monitor the progress of my column chromatography?

A4: The progress of the column is monitored by collecting fractions and analyzing them by TLC. Spot a small amount from each fraction (or every few fractions) on a TLC plate, alongside a spot of your crude starting material and a pure standard if available. After developing and visualizing the TLC plate, you can identify which fractions contain your pure product. These pure fractions are then combined and the solvent is removed to yield the purified compound.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a general workflow for purifying this compound derivatives by column chromatography, including key troubleshooting decision points.

G Column Chromatography Workflow for this compound Derivatives cluster_prep Preparation cluster_run Execution & Monitoring cluster_troubleshoot Troubleshooting TLC 1. TLC Method Development (Find solvent for Rf ~0.2-0.3) Pack 2. Pack Column (Slurry pack with silica gel) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Problem Problem Identified? Analyze->Problem Success Purified Product Combine->Success Problem->Combine No NoSep Poor/No Separation Problem->NoSep Yes Tailing Peak Tailing/ Streaking Problem->Tailing Yes NoElute Compound Not Eluting Problem->NoElute Yes AdjustEluent Adjust Eluent Polarity (Go back to Step 1) NoSep->AdjustEluent AddModifier Add Basic Modifier (e.g., Triethylamine) Tailing->AddModifier IncreasePolarity Increase Eluent Polarity NoElute->IncreasePolarity AdjustEluent->TLC AddModifier->Elute IncreasePolarity->Elute

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Stereoselective Synthesis of 2-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of 2-piperidone derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, facilitating the successful execution of your chemical experiments.

Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of chiral this compound derivatives, offering potential causes and actionable solutions.

Question 1: I am observing low enantioselectivity in my organocatalytic synthesis of a this compound derivative. How can I improve the enantiomeric excess (ee)?

Answer:

Low enantioselectivity in organocatalytic reactions is a common issue that can often be resolved by systematic optimization of reaction parameters.

Potential Causes:

  • Suboptimal Catalyst: The chosen organocatalyst may not be ideal for your specific substrate.

  • Incorrect Catalyst Loading: Both too high and too low catalyst concentrations can negatively impact enantioselectivity.

  • Solvent Effects: The solvent plays a crucial role in the organization of the transition state.

  • Temperature: The reaction temperature may not be optimal for achieving high stereocontrol.

  • Presence of Impurities: Water or other impurities can interfere with the catalytic cycle.

Troubleshooting Steps:

  • Screen a Panel of Catalysts: Evaluate a range of organocatalysts with different steric and electronic properties. For instance, in a domino Michael addition/aminalization, different protected diphenylprolinol catalysts can be tested.[1]

  • Optimize Catalyst Loading: Perform a series of experiments varying the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.[1]

  • Vary the Solvent: Experiment with a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF, dioxane) to identify the solvent that provides the best stereochemical induction.

  • Adjust the Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[2]

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Question 2: My diastereoselectivity is poor in a reaction to form a polysubstituted this compound. What are the key factors to investigate?

Answer:

Achieving high diastereoselectivity in the synthesis of polysubstituted 2-piperidones requires careful control over the reaction conditions to favor the formation of one diastereomer over others.

Potential Causes:

  • Reaction Temperature: Higher temperatures can lead to the formation of thermodynamic byproducts, reducing diastereoselectivity.

  • Choice of Catalyst or Reagent: The steric and electronic properties of the catalyst or reagents significantly influence the facial selectivity of the reaction.

  • Solvent Polarity: The solvent can affect the conformation of the substrate and the transition state geometry.

  • Substrate Control: The inherent stereochemistry and steric bulk of the starting materials can direct the stereochemical outcome.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance kinetic control and improve the diastereomeric ratio (dr).[2]

  • Screen Catalysts and Reagents: If applicable, screen a variety of Lewis acids or other catalysts. For instance, in an imino Diels-Alder reaction, different Lewis acids can significantly impact the stereochemical outcome.

  • Solvent Screening: Test a range of solvents with varying polarities to find the optimal medium for the desired diastereomer.[2]

  • Modify the Substrate: If possible, consider modifying protecting groups or other substituents on your starting materials to introduce greater steric hindrance, which can favor the formation of a single diastereomer.

Question 3: The yield of my stereoselective this compound synthesis is consistently low. What are the common culprits and how can I improve it?

Answer:

Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to catalyst deactivation.

Potential Causes:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.

  • Incomplete Conversion: The reaction may not be going to completion due to insufficient reaction time or unfavorable equilibrium.

  • Side Reactions: Competing reaction pathways may be consuming the starting materials or the desired product.

  • Product Instability: The this compound product may be unstable under the reaction or workup conditions.

  • Purity of Reagents: Impurities in the starting materials or solvents can inhibit the reaction.

Troubleshooting Steps:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or test the activity of your current batch on a known reaction. Ensure proper handling and storage, especially for air- and moisture-sensitive catalysts.

  • Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction over time to determine the optimal reaction time and check for product degradation.

  • Optimize Reaction Conditions: Systematically vary the temperature, concentration, and stoichiometry of reagents.

  • Purify Starting Materials: Ensure that all starting materials and solvents are of high purity and are free from contaminants that could interfere with the reaction.

  • Modify Workup Procedure: If the product is unstable, consider a milder workup procedure, such as avoiding acidic or basic conditions if the product is sensitive to them.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of this compound derivatives?

A1: Several powerful methods are employed for the stereoselective synthesis of 2-piperidones. These include:

  • Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinones using chiral metal catalysts (e.g., iridium or rhodium-based) is a direct and efficient route.[3][4]

  • Organocatalytic Reactions: Chiral organocatalysts can be used in various reactions, such as Michael additions and domino reactions, to construct the piperidone ring with high stereocontrol.[1][5]

  • Aza-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an imine (the aza-Diels-Alder reaction) is a classic method for constructing the piperidine skeleton, which can then be converted to a this compound. Stereoselectivity can be controlled through the use of chiral auxiliaries or catalysts.

  • Enzymatic Resolutions: Enzymes, such as lipases, can be used for the kinetic resolution of racemic this compound derivatives or their precursors to obtain enantiomerically enriched products.[6]

  • Intramolecular Cyclization of Chiral Precursors: The cyclization of enantiomerically pure amino acids or their derivatives can provide a reliable route to chiral 2-piperidones.[7]

Q2: How can I effectively purify my chiral this compound derivative to obtain high enantiomeric purity?

A2: The purification of chiral 2-piperidones often requires specialized techniques to separate enantiomers or diastereomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for separating enantiomers. A variety of chiral stationary phases (CSPs) are commercially available, and method development typically involves screening different columns and mobile phases.[8]

  • Flash Column Chromatography: For separating diastereomers, standard flash column chromatography on silica gel is often effective due to the different physical properties of the diastereomers.

  • Recrystallization: If your this compound derivative is a crystalline solid, diastereomeric resolution by recrystallization can be a highly effective and scalable purification method.

  • Derivatization: In some cases, converting the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent can facilitate separation by standard chromatography or recrystallization. The chiral auxiliary can then be removed in a subsequent step.

Q3: I am struggling with the removal of a chiral auxiliary from my this compound derivative without racemization. What precautions should I take?

A3: The removal of a chiral auxiliary is a critical step, and maintaining the stereochemical integrity of your product is paramount.

  • Choose a Labile Auxiliary: When designing your synthesis, select a chiral auxiliary that can be cleaved under mild conditions that are unlikely to cause epimerization of the adjacent stereocenter.

  • Mild Cleavage Conditions: Avoid harsh acidic or basic conditions and high temperatures during the cleavage reaction. For example, if your auxiliary is an Evans oxazolidinone, reductive cleavage with LiBH4 is generally mild.

  • Screen Cleavage Reagents: Test a variety of cleavage reagents and conditions on a small scale to identify a method that efficiently removes the auxiliary without causing racemization.

  • Monitor for Racemization: Analyze the enantiomeric excess of your product before and after the cleavage step using chiral HPLC or other suitable analytical techniques to ensure that no racemization has occurred.

Data Presentation

Table 1: Comparison of Chiral Catalysts for the Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide

EntryCatalyst (mol%)Ligand (mol%)H₂ Pressure (psi)Yield (%)ee (%)
1[{Ir(cod)Cl}₂] (1)(R)-SynPhos (2.2)6009392
2[{Ir(cod)Cl}₂] (1)(R)-BINAP (2.2)6008588
3[{Rh(cod)₂}BF₄] (1)(R,R)-Me-BPE (2.2)6009095

Data synthesized from representative literature.[4]

Table 2: Optimization of Organocatalytic Michael Addition for the Synthesis of a Chiral this compound Derivative

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)dree (%)
1O-TMS diphenylprolinol (20)Toluene2585>20:198
2O-TMS diphenylprolinol (10)Toluene258219:197
3O-TMS diphenylprolinol (20)CH₂Cl₂257515:195
4O-TMS diphenylprolinol (20)Toluene088>20:199

Data synthesized from representative literature.[1]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Pyridinone Precursor

This protocol describes a general procedure for the asymmetric hydrogenation of a 2-substituted pyridinium salt to a chiral piperidine, which can be a precursor to a this compound.

Materials:

  • 2-Substituted N-benzylpyridinium bromide (1.0 mmol)

  • [{Ir(cod)Cl}₂] (0.01 mmol, 1 mol%)

  • (R)-SynPhos (0.022 mmol, 2.2 mol%)

  • Anhydrous toluene/CH₂Cl₂ (1:1 mixture)

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In a nitrogen-filled glovebox, add [{Ir(cod)Cl}₂] and (R)-SynPhos to a vial containing a stir bar.

  • Add the anhydrous toluene/CH₂Cl₂ solvent mixture and stir for 20-30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the 2-substituted N-benzylpyridinium bromide in the solvent mixture.

  • Transfer the pyridinium salt solution to a glass liner for the autoclave.

  • Add the catalyst solution to the glass liner.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 600 psi with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral piperidine derivative.[4]

  • The resulting piperidine can be converted to the corresponding this compound through appropriate oxidation methods.

Protocol 2: Organocatalytic Asymmetric Michael Addition

This protocol outlines a general procedure for the synthesis of a highly functionalized chiral piperidine, a direct precursor to a this compound, via an organocatalytic domino Michael addition/aminalization reaction.[1]

Materials:

  • Aldehyde (0.2 mmol)

  • Nitroolefin (0.3 mmol)

  • O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%)

  • Anhydrous toluene

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the aldehyde, nitroolefin, and anhydrous toluene.

  • Add the O-TMS protected diphenylprolinol catalyst to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the chiral piperidine derivative.

Protocol 3: Enzymatic Kinetic Resolution of a Racemic this compound Precursor

This protocol provides a general method for the enzymatic kinetic resolution of a racemic alcohol precursor to a chiral this compound using a lipase.

Materials:

  • Racemic N-protected 2-piperidineethanol (1.0 mmol)

  • Lipase (e.g., Candida antarctica lipase B, CAL-B)

  • Acylating agent (e.g., vinyl acetate, 3.0 mmol)

  • Anhydrous organic solvent (e.g., MTBE)

Procedure:

  • To a flask, add the racemic N-protected 2-piperidineethanol, anhydrous MTBE, and the acylating agent.

  • Add the lipase to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining alcohol and the acylated product.

  • Stop the reaction when it reaches approximately 50% conversion by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted enantiomerically enriched alcohol from the acylated product by flash column chromatography.

  • The enantiomerically enriched alcohol can then be used in subsequent steps to synthesize the desired chiral this compound.[6]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reagents Reagents & Solvents reagents->reaction_setup catalyst Chiral Catalyst catalyst->reaction_setup monitoring Reaction Monitoring (TLC, HPLC) reaction_setup->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction purification Purification (Chromatography) extraction->purification product Chiral this compound purification->product

General experimental workflow for stereoselective this compound synthesis.

troubleshooting_workflow start Low Stereoselectivity (ee or dr) temp Is reaction at optimal temperature? start->temp catalyst Is the catalyst optimal? temp->catalyst Yes adjust_temp Adjust Temperature (e.g., lower temp) temp->adjust_temp No solvent Is the solvent optimal? catalyst->solvent Yes screen_catalyst Screen Catalysts & Ligands catalyst->screen_catalyst No screen_solvent Screen Solvents solvent->screen_solvent No reevaluate Re-evaluate Stereoselectivity solvent->reevaluate Yes adjust_temp->reevaluate screen_catalyst->reevaluate screen_solvent->reevaluate success Successful Optimization reevaluate->success Improved continue_opt Continue Optimization reevaluate->continue_opt Needs Improvement

References

Preventing side reactions in 2-Piperidone polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2-piperidone, also known as δ-valerolactam, the monomer for Polyamide 5 (PA5). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: The main polymerization methods for this compound are anionic ring-opening polymerization, cationic ring-opening polymerization, and hydrolytic polymerization. Each method has distinct mechanisms, advantages, and challenges, particularly concerning side reactions.

Q2: Why is monomer purity crucial for successful polymerization?

A2: Impurities in the this compound monomer can act as unwanted initiators or terminating agents, leading to poor control over molecular weight, broad molecular weight distribution, and undesirable side reactions. Water is a particularly detrimental impurity in both anionic and cationic polymerizations.

Q3: What is the significance of the ceiling temperature in this compound polymerization?

A3: The ceiling temperature (Tc) is the temperature at which the rate of polymerization equals the rate of depolymerization. For the polymerization of this compound, it is crucial to conduct the reaction below the ceiling temperature to favor the formation of a high molecular weight polymer.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the different polymerization methods of this compound.

Anionic Ring-Opening Polymerization

Anionic polymerization of this compound is a rapid process that can yield high molecular weight Polyamide 5. However, it is highly sensitive to impurities and reaction conditions.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low polymer yield or no polymerization. 1. Presence of impurities: Water, carbon dioxide, or other protic impurities in the monomer or solvent can neutralize the anionic initiator and growing polymer chains.[1] 2. Inactive initiator: The initiator may have degraded due to improper storage or handling.1. Rigorous purification: Purify the this compound monomer by fractional distillation under reduced pressure.[2] Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use fresh initiator: Prepare or use a freshly opened and properly stored initiator.
Broad molecular weight distribution (PDI > 1.5). 1. Slow initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will be initiated at different times, leading to a broad distribution of chain lengths. 2. Chain transfer reactions: Impurities or the monomer itself can act as chain transfer agents.1. Choose an appropriate initiator: Use a highly reactive initiator that promotes fast and complete initiation. 2. Optimize reaction temperature: Lowering the temperature can sometimes reduce the rate of side reactions relative to propagation.
Discoloration of the polymer. 1. Side reactions at high temperatures: Elevated temperatures can lead to side reactions that produce chromophores. 2. Oxidation: Exposure to oxygen during or after polymerization.1. Maintain optimal temperature: Control the reaction temperature to avoid excessive heat generation. 2. Maintain inert atmosphere: Ensure the reaction and work-up are performed under a strict inert atmosphere.
Cationic Ring-Opening Polymerization

Cationic polymerization of this compound is another effective method, but it is also susceptible to side reactions that can affect the polymer structure and properties.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low molecular weight and broad molecular weight distribution. 1. Chain transfer reactions: Transfer of the active cationic center to the monomer, solvent, or polymer can terminate a growing chain and initiate a new one. 2. Backbiting reactions: Intramolecular reaction of the growing chain end with an amide group in the polymer backbone, leading to the formation of cyclic oligomers.1. Solvent selection: Use a solvent with low nucleophilicity to minimize chain transfer. 2. Temperature control: Lowering the reaction temperature can suppress backbiting and other side reactions.
Formation of branched or cross-linked polymer. Isomerization of the propagating species: The active cationic center can undergo rearrangement, leading to branching points along the polymer chain.Catalyst selection: The choice of initiator and catalyst can influence the stability of the propagating species and reduce the likelihood of isomerization.
Incomplete monomer conversion. Equilibrium nature of the polymerization: The reaction may reach equilibrium before all the monomer is consumed, especially at higher temperatures.Optimize reaction conditions: Conduct the polymerization at a temperature that favors polymer formation and allows for high conversion.
Hydrolytic Polymerization

Hydrolytic polymerization is a common industrial method for producing polyamides. It involves the ring-opening of the lactam by water, followed by polycondensation.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low molecular weight of the final polymer. 1. Incomplete removal of water: The final stages of the polymerization require the removal of water to drive the polycondensation equilibrium towards high molecular weight polymer. 2. Depolymerization: At high temperatures, the polymer can undergo depolymerization back to the monomer.1. Effective water removal: Apply a high vacuum during the final stages of the polymerization to efficiently remove water. 2. Optimize temperature profile: Use a temperature profile that initially promotes ring-opening and then allows for efficient polycondensation without causing significant degradation.
Slow reaction rate. Insufficient water for initiation: The initial ring-opening step is dependent on the concentration of water.Control initial water content: Ensure the appropriate amount of water is present at the beginning of the reaction to facilitate efficient initiation.
Yellowing of the polymer. Thermal-oxidative degradation: High reaction temperatures in the presence of oxygen can lead to degradation and discoloration.Maintain an inert atmosphere: Use a nitrogen or argon atmosphere throughout the polymerization process to prevent oxidation.

Experimental Protocols

Protocol 1: Monomer Purification - Fractional Distillation of this compound

Objective: To remove water and other impurities from this compound monomer prior to polymerization.

Materials:

  • This compound (technical grade)

  • Calcium hydride (CaH₂)

  • Distillation apparatus (fractionating column, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Inert gas (nitrogen or argon) supply

Procedure:

  • Add technical grade this compound to a round-bottom flask containing a stir bar.

  • Add a small amount of calcium hydride (CaH₂) to the flask to act as a drying agent.

  • Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Flush the entire system with inert gas.

  • Begin stirring and gently heat the flask using a heating mantle.

  • Apply a vacuum to the system, carefully controlling the pressure.

  • Collect the fraction that distills at the boiling point of this compound under the applied pressure.

  • The purified monomer should be stored in a sealed container under an inert atmosphere and used immediately for polymerization.

Protocol 2: Anionic Ring-Opening Polymerization of this compound

Objective: To synthesize high molecular weight Polyamide 5 via anionic polymerization.

Materials:

  • Purified this compound monomer

  • Anhydrous solvent (e.g., toluene)

  • Initiator (e.g., n-butyllithium in hexane)

  • Activator (e.g., N-acetyl-2-piperidone)

  • Dry glassware and syringes

  • Inert gas (nitrogen or argon) supply

Procedure:

  • Set up a flame-dried reaction flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.

  • Using a syringe, transfer the desired amount of anhydrous solvent and purified this compound monomer into the reaction flask.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add the activator to the reaction mixture via syringe.

  • Slowly add the initiator dropwise to the stirred solution.

  • The polymerization is typically very fast and may result in the solidification of the polymer.

  • Allow the reaction to proceed for the desired time.

  • Terminate the polymerization by adding a protic solvent (e.g., methanol).

  • Precipitate the polymer in a non-solvent (e.g., water or diethyl ether).

  • Filter and dry the polymer under vacuum.

Visualizations

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer This compound Monomer Purification Fractional Distillation Monomer->Purification Removal of H2O Purified_Monomer Purified Monomer Reaction_Vessel Inert Atmosphere Reaction Vessel Termination Termination (e.g., Methanol) Reaction_Vessel->Termination Initiator Initiator (e.g., n-BuLi) Initiator->Reaction_Vessel Activator Activator (e.g., N-acetyl-2-piperidone) Activator->Reaction_Vessel Purified_Monomer->Reaction_Vessel Precipitation Precipitation (e.g., Water) Termination->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Polyamide 5 Drying->Polymer

Caption: Workflow for the anionic polymerization of this compound.

Side_Reaction_Pathways cluster_anionic Anionic Polymerization cluster_cationic Cationic Polymerization cluster_hydrolytic Hydrolytic Polymerization Monomer This compound Anionic_Propagation Linear Propagation Monomer->Anionic_Propagation Initiator Cationic_Propagation Linear Propagation Monomer->Cationic_Propagation Initiator Hydrolytic_Propagation Polycondensation Monomer->Hydrolytic_Propagation H2O, Heat Chain_Transfer_Anionic Chain Transfer to Impurity Anionic_Propagation->Chain_Transfer_Anionic Polymer Polyamide 5 Anionic_Propagation->Polymer Desired Product Backbiting Backbiting -> Cyclic Oligomers Cationic_Propagation->Backbiting Isomerization Isomerization -> Branching Cationic_Propagation->Isomerization Cationic_Propagation->Polymer Desired Product Depolymerization Depolymerization Hydrolytic_Propagation->Depolymerization Hydrolytic_Propagation->Polymer Desired Product

Caption: Desired reaction vs. potential side reactions in this compound polymerization.

References

Validation & Comparative

A Comparative Analysis of 2-Piperidone and ε-Caprolactam for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the properties, synthesis, and applications of two pivotal lactams in chemical and pharmaceutical research.

This guide provides a comprehensive comparative analysis of 2-Piperidone and ε-caprolactam, two structurally related cyclic amides, or lactams, that hold significant roles in both industrial and research settings. While ε-caprolactam is a cornerstone of the polymer industry as the monomer for Nylon-6, this compound is a versatile building block in the synthesis of pharmaceuticals. This comparison aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective physicochemical properties, synthesis methodologies, and performance in relevant applications, supported by experimental data.

Physicochemical and Toxicological Properties

A fundamental understanding of the physicochemical and toxicological profiles of this compound and ε-caprolactam is crucial for their effective and safe utilization in research and development. The following table summarizes their key properties.

PropertyThis compoundε-Caprolactam
CAS Number 675-20-7105-60-2
Molecular Formula C₅H₉NOC₆H₁₁NO
Molecular Weight 99.13 g/mol [1]113.16 g/mol [2][3]
Appearance White to off-white crystalline solid or colorless to light yellow liquid[1][4][5]White, hygroscopic crystalline solid[3][6]
Melting Point 38-40 °C[7]69.3 °C[2]
Boiling Point 256 °C[7]270.8 °C[2]
Water Solubility 291 g/L[7]866.89 g/L at 22°C[2]
logP -0.46[1]0.12 at 25°C[2]
Acute Oral Toxicity (LD₅₀, rat) ~2000 mg/kg[4]1155-1660 mg/kg[6]
Primary Hazards Irritant to skin, eyes, and respiratory tract[4][5]Harmful if swallowed or inhaled; causes skin and eye irritation[2]

Synthesis and Production

Both this compound and ε-caprolactam can be synthesized via the Beckmann rearrangement of their corresponding cyclic ketone oximes. This process is the cornerstone of industrial ε-caprolactam production.

Experimental Protocol: Synthesis of ε-Caprolactam via Beckmann Rearrangement

This protocol describes a laboratory-scale synthesis of ε-caprolactam from cyclohexanone oxime.

Materials:

  • Cyclohexanone oxime

  • 85% Sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyclohexanone oxime is carefully mixed with 85% sulfuric acid.

  • The mixture is heated to approximately 120°C, at which point an exothermic reaction occurs.

  • After the reaction subsides, the mixture is cooled and neutralized.

  • The resulting ε-caprolactam is extracted from the aqueous solution using chloroform.

  • The combined chloroform extracts are dried over anhydrous magnesium sulfate.

  • The chloroform is removed by distillation to yield crude ε-caprolactam, which can be further purified by vacuum distillation or recrystallization.

Experimental Protocol: Synthesis of this compound via Beckmann Rearrangement

A common method for the synthesis of this compound involves the Beckmann rearrangement of cyclopentanone oxime.

Materials:

  • Cyclopentanone oxime

  • Thionyl chloride (SOCl₂)

  • Dry dioxane

Procedure:

  • A solution of cyclopentanone oxime in dry dioxane is prepared.

  • Thionyl chloride is added to the solution, and the mixture is stirred at room temperature for 10-12 hours.

  • The reaction mixture is then worked up to isolate the this compound. This typically involves neutralization and extraction with an organic solvent.

  • The crude product can be purified by fractional distillation under reduced pressure.

It is noteworthy that alternative, "greener" synthesis routes are being explored for ε-caprolactam to minimize the production of ammonium sulfate as a byproduct.[8] For this compound, other synthetic strategies include the photocatalytic [1+2+3] cyclization of alkenes and ammonium salts.

Comparative Performance and Applications

The primary applications of this compound and ε-caprolactam diverge significantly, with the former being a key intermediate in pharmaceuticals and the latter in polymer manufacturing.

ε-Caprolactam in Polymer Chemistry: The Synthesis of Nylon-6

The vast majority of ε-caprolactam produced globally is used for the manufacture of Nylon-6 through a process called ring-opening polymerization.[9]

Experimental Workflow: Anionic Ring-Opening Polymerization of ε-Caprolactam

Anionic polymerization is a rapid method for producing high molecular weight Nylon-6.

G Anionic Ring-Opening Polymerization of ε-Caprolactam cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (optional) Caprolactam ε-Caprolactam Lactam_Anion Lactam Anion Caprolactam->Lactam_Anion Deprotonation Catalyst Strong Base (e.g., NaH) Another_Caprolactam ε-Caprolactam Monomer Lactam_Anion->Another_Caprolactam Nucleophilic Attack Growing_Chain Growing Polymer Chain Another_Caprolactam->Growing_Chain Ring-Opening Growing_Chain->Lactam_Anion Chain Growth Nylon6 Nylon-6 Polymer Growing_Chain->Nylon6 Protonation Terminating_Agent Terminating Agent (e.g., H₂O) G Proposed Mechanism of this compound Derivatives in Neuroinflammation cluster_pathway MyD88-Dependent Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Piperidone This compound Derivative Piperidone->MyD88 Inhibits Dimerization

References

2-Piperidone vs. Chlorzoxazone: A Comparative Guide to CYP2E1 Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-piperidone and the established probe chlorzoxazone for assessing Cytochrome P450 2E1 (CYP2E1) activity, supported by experimental data and detailed protocols.

Introduction

Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in drug metabolism and toxicology, responsible for the biotransformation of numerous xenobiotics, including ethanol, anesthetics, and various procarcinogens. Its activity can be induced by factors such as alcohol consumption and obesity, leading to significant inter-individual variability in drug response and toxicity. Accurate in vivo assessment of CYP2E1 activity is therefore crucial in clinical pharmacology and drug development. For years, the muscle relaxant chlorzoxazone has been the gold-standard in vivo probe for CYP2E1 phenotyping. However, recent metabolomic studies have identified this compound, an endogenous metabolite, as a potential non-invasive biomarker. This guide provides a comprehensive comparison of this compound and chlorzoxazone for the validation of CYP2E1 activity.

Executive Summary: Comparative Analysis

FeatureThis compoundChlorzoxazone
Biomarker Type Endogenous MetaboliteExogenous Probe Drug
Principle of Measurement Inverse correlation: Urinary levels are inversely proportional to CYP2E1 activity.Direct correlation: The ratio of the metabolite (6-hydroxychlorzoxazone) to the parent drug is directly proportional to CYP2E1 activity.
Validation Status Pre-clinical (validated in mouse models).[1][2]Clinical (well-established in human studies for in vivo phenotyping).
Administration None required (endogenous).Oral administration of the drug is necessary.
Sample Matrix Urine, Serum.[1]Plasma.
Advantages Non-invasive, reflects basal enzyme activity without introducing a xenobiotic.Well-characterized pharmacokinetics in humans, established protocols.
Disadvantages Not yet validated in humans, potential for confounding by diet and gut microbiome.Potential for drug-drug interactions, metabolism can be influenced by other CYP enzymes (e.g., CYP1A1, CYP1A2), requires drug administration.

Metabolic Pathways and Mechanism of Action

The rationale for using this compound and chlorzoxazone as biomarkers for CYP2E1 activity stems from their distinct metabolic pathways mediated by this enzyme.

This compound Metabolic Pathway

This compound is an endogenous metabolite that is hydroxylated by CYP2E1 to form 6-hydroxy-2-piperidone.[1] In individuals with low CYP2E1 activity, there is decreased metabolism of this compound, leading to its accumulation and higher excretion in the urine. Conversely, high CYP2E1 activity results in lower urinary this compound levels. A key precursor to endogenous this compound is cadaverine, which is derived from the gut microbiome and diet.[1]

G Cadaverine Cadaverine (from Diet/Microbiome) Piperidone This compound Cadaverine->Piperidone Metabolism CYP2E1 CYP2E1 Piperidone->CYP2E1 Metabolized by Excretion Urinary Excretion Piperidone->Excretion Inverse correlation with CYP2E1 activity HydroxyPiperidone 6-Hydroxy-2-piperidone CYP2E1->HydroxyPiperidone Hydroxylation

Metabolic pathway of this compound and its relation to CYP2E1 activity.
Chlorzoxazone Metabolic Pathway

Chlorzoxazone is an exogenous compound administered orally to probe CYP2E1 activity. It is primarily metabolized in the liver by CYP2E1 through hydroxylation to 6-hydroxychlorzoxazone. The ratio of the metabolite to the parent drug in the plasma at a specific time point after administration reflects the in vivo activity of CYP2E1.

G Chlorzoxazone Chlorzoxazone (Administered) CYP2E1 CYP2E1 Chlorzoxazone->CYP2E1 Metabolized by PlasmaRatio Plasma Metabolite/Parent Ratio Chlorzoxazone->PlasmaRatio HydroxyChlorzoxazone 6-Hydroxychlorzoxazone HydroxyChlorzoxazone->PlasmaRatio CYP2E1->HydroxyChlorzoxazone Hydroxylation

Metabolic pathway of chlorzoxazone for CYP2E1 phenotyping.

Experimental Data and Performance Comparison

The validation of this compound as a CYP2E1 biomarker is primarily based on a comprehensive study in mice, which compared wild-type (WT), Cyp2e1-null, and CYP2E1-humanized mice.[1]

Quantitative Data from Animal Studies
ParameterCyp2e1-null Mice vs. WT MiceCYP2E1-humanized Mice vs. Littermate ControlsReference
Urinary this compound Levels Significantly higher (p < 0.001)Significantly lower in humanized mice (p < 0.001)[1]
Serum this compound Levels Significantly higherNot reported[1]
Cadaverine to this compound Conversion Higher in hepatocytes from Cyp2e1-null miceNot reported[1]
This compound to 6-Hydroxy-2-piperidone Metabolism Lower in Cyp2e1-null miceNot reported[1]

These findings demonstrate a strong inverse correlation between CYP2E1 expression and this compound levels in animal models.[1] However, to date, there is a lack of published clinical trials validating these findings in human subjects.

Performance of Chlorzoxazone in Human Studies

Chlorzoxazone has been extensively studied in humans, and its use as a CYP2E1 probe is well-documented. The metabolic ratio of 6-hydroxychlorzoxazone to chlorzoxazone in plasma is the standard metric for phenotyping.

ParameterTypical Value/ObservationConsiderationsReference
Metabolic Ratio (MR) Varies significantly among individuals, reflecting CYP2E1 activity.Influenced by dose, genetics, and co-administered substances.
Dose Dependency Non-linear pharmacokinetics at higher doses (>50 mg).Microdosing (e.g., 0.1 mg) can achieve linear pharmacokinetics and reduce interactions.
Inter-enzyme Specificity Primarily metabolized by CYP2E1, but CYP1A1 and CYP1A2 can contribute.This can be a confounding factor, especially in smokers where CYP1A2 is induced.
Drug Interactions Can inhibit CYP3A4 at therapeutic doses.Microdosing minimizes this interaction.

Experimental Protocols

Quantification of Urinary this compound (Based on Animal Studies)

This protocol is adapted from the methodology used in the validation study of this compound in mice.[1]

  • Sample Collection: Collect 24-hour urine samples from subjects.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet debris.

    • Dilute the supernatant with an equal volume of acetonitrile.

    • Add an internal standard (e.g., deuterated this compound).

    • Vortex and centrifuge again.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.

    • Detect this compound and its metabolite, 6-hydroxy-2-piperidone, using multiple reaction monitoring (MRM) in positive ion mode.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Normalize the peak area of this compound to the internal standard.

    • Calculate the concentration of this compound in the urine samples based on the standard curve.

In Vivo CYP2E1 Phenotyping with Chlorzoxazone (Human)

This is a generalized protocol for chlorzoxazone phenotyping in a clinical research setting.

  • Subject Preparation: Subjects should fast overnight.

  • Drug Administration: Administer a single oral dose of chlorzoxazone. A dose of 250 mg is often used, though microdosing is gaining traction.

  • Blood Sampling: Collect blood samples into heparinized tubes at baseline (pre-dose) and at specific time points post-dose (e.g., 2, 4, 6, and 8 hours).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation:

    • To a plasma aliquot, add an internal standard (e.g., deuterated chlorzoxazone or a structural analog).

    • Perform protein precipitation with a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using an LC-MS/MS system.

    • Use a C18 column for separation.

    • Detect chlorzoxazone and 6-hydroxychlorzoxazone using MRM.

  • Data Analysis:

    • Calculate the concentrations of chlorzoxazone and 6-hydroxychlorzoxazone at each time point.

    • Determine the metabolic ratio (MR) of 6-hydroxychlorzoxazone to chlorzoxazone, typically at the 2-hour or 4-hour time point.

Experimental Workflow Diagram

G cluster_piperidone This compound Assay cluster_chlorzoxazone Chlorzoxazone Assay P_Sample Urine Sample Collection P_Prep Sample Preparation (Dilution, IS Addition) P_Sample->P_Prep P_LCMS LC-MS/MS Analysis P_Prep->P_LCMS P_Quant Quantification of Urinary this compound P_LCMS->P_Quant Result Assessment of CYP2E1 Activity P_Quant->Result C_Admin Oral Administration of Chlorzoxazone C_Sample Plasma Sample Collection (Time Points) C_Admin->C_Sample C_Prep Sample Preparation (Protein Precipitation, IS) C_Sample->C_Prep C_LCMS LC-MS/MS Analysis C_Prep->C_LCMS C_Quant Calculation of Metabolic Ratio C_LCMS->C_Quant C_Quant->Result

Comparative experimental workflow for this compound and chlorzoxazone assays.

Conclusion and Future Directions

This compound represents a promising, non-invasive biomarker for CYP2E1 activity, with strong pre-clinical evidence supporting its inverse correlation with enzyme function. Its endogenous nature obviates the need for drug administration, a significant advantage over exogenous probes. However, the critical next step is the validation of this compound as a CYP2E1 biomarker in human clinical trials. Future research should focus on establishing the relationship between urinary this compound levels and CYP2E1 activity in diverse human populations, and investigating potential confounding factors such as diet, gut microbiome composition, and disease states.

Chlorzoxazone remains the established method for in vivo CYP2E1 phenotyping in humans, supported by a large body of literature and well-defined protocols. While it has limitations, including potential metabolism by other CYPs and drug interaction liabilities, the use of microdosing strategies can mitigate some of these concerns.

For drug development professionals and researchers, the choice of biomarker will depend on the specific context of the study. For pre-clinical animal studies, this compound offers a sensitive and non-invasive option. For human clinical trials, chlorzoxazone remains the current standard, though the validation of this compound in humans could provide a valuable new tool for non-invasive and longitudinal monitoring of CYP2E1 activity. Direct comparative studies in humans are warranted to fully elucidate the relative merits of these two biomarkers.

References

Comparative Guide to the Biological Activity of 2-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various 2-piperidone derivatives, supported by experimental data. The information is intended to aid researchers in understanding the therapeutic potential of this class of compounds and to guide future drug development efforts.

Anticancer Activity

A number of this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, mediated through the activation of caspases and the generation of reactive oxygen species (ROS).

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values of selected this compound derivatives against different human cancer cell lines. Lower values indicate higher potency.

Compound IDCancer Cell LineIC50 / CC50 (µM)Reference
2608 (1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone)CEM (Leukemia)0.33
COLO 205 (Colon)0.31
2610 (1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone)CEM (Leukemia)0.29
COLO 205 (Colon)0.28
Compound 2a (3,4,5-trimethoxybenzylidene curcuminoid)518A2 (Melanoma)Not specified, but potent[1]
HCT116 (Colon)Not specified, but potent[1]
Compound 3c (bis-(3-bromophenyl) derivative)518A2 (Melanoma)Not specified, but potent[1]
HCT116 (Colon)Not specified, but potent[1]
Experimental Protocols

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caspase-3/7 Activation Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Treat cells with the this compound derivatives as described for the MTT assay.

  • Reagent Addition: Add a luminogenic substrate for caspase-3/7 to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The amount of luminescence is proportional to the amount of caspase activity.

Signaling Pathway for Apoptosis Induction

The diagram below illustrates the proposed mechanism of apoptosis induction by certain this compound derivatives, which involves the generation of ROS and subsequent activation of the caspase cascade.

G Piperidone This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) Piperidone->ROS Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Antimicrobial Activity

Several this compound derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Potency

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial activity.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 1a S. aureus12[2]
E. coli8[2]
B. subtilis10[2]
Compound 2a S. aureus10[2]
E. coli12[2]
B. subtilis14[2]
Compound 3 S. aureus32-128[3]
C. albicans32-128[3]
Compound 5 S. aureus32-128[3]
C. albicans32-64[3]
Compound 6 S. aureus32-128[3]
C. albicans32-64[3]
Compound 7 S. aureus32-128[3]
C. albicans32-64[3]
Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines the typical workflow for screening the antimicrobial activity of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Synthesis Synthesize this compound Derivatives Stock Prepare Stock Solutions Synthesis->Stock Dilution Serial Dilutions in Microplate Stock->Dilution Inoculation Inoculate with Microbial Strains Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Neuroprotective Effects

Certain this compound derivatives have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease. Their mechanisms of action include the inhibition of β-amyloid (Aβ) peptide aggregation and anti-inflammatory effects.

Comparative Neuroprotective Activity

The table below summarizes the inhibitory activity of selected this compound derivatives on Aβ aggregation and their effects on the production of pro-inflammatory cytokines.

Compound IDBiological ActivityQuantitative DataReference
Compound 7q Inhibition of Aβ(1-42) self-aggregation59.11% at 20 µM[4]
Suppression of TNF-α, IL-1β, and IL-6 production in LPS-induced microglial cellsEffective suppression[4]
Compound 6b Suppression of TNF-α, IL-1β, and IL-6 production in LPS-induced microglial cellsEffective suppression[4]
Compound 7p Suppression of TNF-α, IL-1β, and IL-6 production in LPS-induced microglial cellsEffective suppression[4]
Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is used to monitor the formation of amyloid fibrils in the presence of potential inhibitors.

  • Aβ Preparation: Prepare a solution of Aβ(1-42) peptide in a suitable buffer.

  • Incubation with Inhibitor: Incubate the Aβ solution with and without the this compound derivatives at 37°C.

  • ThT Addition: At various time points, add Thioflavin T solution to the samples.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. An increase in fluorescence indicates Aβ fibril formation.

  • Data Analysis: Calculate the percentage inhibition of Aβ aggregation by the test compounds compared to the control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay is used to quantify the levels of pro-inflammatory cytokines produced by microglial cells.

  • Cell Culture and Treatment: Culture microglial cells (e.g., BV-2) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the this compound derivatives.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the concentration of cytokines from a standard curve.

Signaling Pathway in Neuroinflammation

The following diagram depicts the signaling pathway involved in LPS-induced neuroinflammation in microglial cells and the potential point of intervention by this compound derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Piperidone This compound Derivatives Piperidone->MyD88 Inhibition

Caption: LPS-induced neuroinflammatory signaling pathway.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Piperidone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogues, drawing upon experimental data from recent studies. We will explore their applications in neurodegenerative diseases, cancer, and inflammation, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

This compound Analogues in Neurodegenerative Disorders

A series of novel this compound derivatives have been investigated for their potential to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1] The following table summarizes the inhibitory activity of selected analogues.

Table 1: Inhibition of Aβ(1-42) Self-Aggregation by this compound Derivatives [1]

CompoundStructureInhibition of Aβ(1-42) Aggregation (%) at 20 μM
7q N-(4-(3-(1H-indol-3-yl)propanoyl)phenyl)-2-(4-methoxyphenyl)acetamide59.11
6b N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)phenyl)acetamideNot specified in abstract
7p N-(4-(3-(1H-indol-3-yl)propanoyl)phenyl)-2-phenylacetamideNot specified in abstract

Structure-Activity Relationship Insights:

  • Compound 7q , featuring an N-acylphenylacetamide moiety attached to a this compound core, demonstrated the most potent inhibition of Aβ(1-42) self-aggregation in a concentration-dependent manner.[1]

  • The presence of an indole group in compounds like 7q and 7p appears to be crucial for activity, likely contributing to binding interactions with the Aβ peptide.

  • Molecular modeling studies suggest that these compounds fit well into a pharmacophore model and can bind to the active site of myeloid differentiation factor 88 (MyD88), potentially interfering with its dimerization.[1]

Analogues of donepezil, an acetylcholinesterase (AChE) inhibitor used in Alzheimer's treatment, have been synthesized incorporating a this compound core. Their inhibitory activities are presented in Table 2.

Table 2: Acetylcholinesterase (AChE) Inhibition by Donepezil Analogues

CompoundDescriptionIC50 (μM)
4 + 4'a 2S-methyl-4S compounds1.01
19 + 19' Piperidine ring unsubstituted diastereomers1.83
Donepezil (1) Reference compound~0.068 (calculated from 27x less active than 19+19')

Structure-Activity Relationship Insights:

  • The introduction of a methyl group on the piperidine ring, as in compounds 4 + 4'a , partially compensated for the drop in activity caused by the N-S-α-phenylethyl moiety present in the unsubstituted analogues 19 + 19' .

  • These findings suggest that the stereochemistry and substitution pattern on the piperidine ring play a significant role in the binding affinity of these compounds to the active site of AChE.

Anticancer Activity of this compound Analogues

The interaction between MDM2 and the tumor suppressor p53 is a key target in cancer therapy. Piperidinone-based inhibitors have been developed to disrupt this interaction.[2]

Table 3: Inhibition of MDM2-p53 Interaction by Piperidinone Derivatives [2]

CompoundDescriptionHTRF IC50 (μM)Cellular EdU Assay IC50 (μM)
6 2-pyridyl compound0.0030.43
10 Methyl compound0.0100.42
11 Isopropyl group0.0020.29

Structure-Activity Relationship Insights:

  • The presence of a 2-pyridyl group was identified as a key feature for high inhibitory potency and good pharmacokinetic properties.[2]

  • Modifications to the alkyl group in the Phe19(p53) binding pocket showed that an isopropyl group (11 ) slightly improved both biochemical and cellular potencies compared to a methyl group (10 ).[2]

Novel 1-dichloroacetyl-3,5-bis(benzylidene)-4-piperidones have demonstrated broad cytotoxic activity against various human cancer cell lines.[3]

Table 4: Cytotoxicity (CC50) of Novel Piperidones in Cancer Cell Lines [3]

CompoundFull NameCEM (Lymphoma) CC50 (μM)COLO 205 (Colon) CC50 (μM)
2608 1-dichloroacetyl–3,5-bis(3,4-difluorobenzylidene)-4-piperidone0.0397 (CC20)0.7616 (CC20)
2610 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone0.0372 (CC20)1.5164 (CC20)

Note: The provided data is for CC20 (20% cytotoxic concentration), as CC50 values were not explicitly stated in the abstract.

Structure-Activity Relationship Insights:

  • Both compounds, differing only in the halogen substitution on the benzylidene rings (difluoro vs. dichloro), exhibited potent cytotoxicity in the low micromolar to nanomolar range.[3]

  • The mechanism of action involves the induction of apoptosis via the intrinsic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspase-3/7.[3] These compounds also act as proteasome inhibitors.[3]

Anti-inflammatory and Other Activities

Certain this compound derivatives have shown anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced microglial BV-2 cells.[1]

Table 5: Anti-inflammatory Activity of this compound Derivatives [1]

CompoundEffect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
6b Effective suppression
7p Effective suppression
7q Effective suppression

Piperidinone- and piperidine-constrained phenethylamines have been identified as novel and potent DPP4 inhibitors.[4]

Table 6: DPP4 Inhibition by Piperidinone-Constrained Phenethylamines [4]

CompoundDescriptionKi (μM)
16 Phenyl group directly attached to ring nitrogen1.6
17 Benzyl group replacement1.4
19 2,4,5-trifluorophenyl group0.44
20 N-phenethyl extension~0.018 (calculated from 25-fold improvement over 19)

Structure-Activity Relationship Insights:

  • A dramatic improvement in potency was observed when the N-benzyl group was extended to a phenethyl group, as seen in the 25-fold increased potency of compound 20 over 19 .[4]

  • The nature of the aromatic group also plays a role, with the 2,4,5-trifluorophenyl group (19 ) being more potent than a simple phenyl or benzyl group.[4]

Experimental Protocols

A summary of the methodologies for the key experiments cited is provided below.

Aβ(1-42) Self-Aggregation Inhibition Assay (Thioflavin T Assay)

This assay monitors the aggregation of Aβ peptides by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Preparation of Aβ(1-42) Monomers: Lyophilized Aβ(1-42) peptide is dissolved in hexafluoroisopropanol (HFIP) and then evaporated to leave a peptide film. The film is then dissolved in a suitable buffer (e.g., PBS) to obtain a monomeric solution.

  • Assay Setup: In a 96-well plate, the Aβ(1-42) solution is mixed with the test compounds at various concentrations. A control with Aβ(1-42) and vehicle (e.g., DMSO) is also prepared.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 24-48 hours) to allow for aggregation.

  • ThT Addition and Measurement: A solution of Thioflavin T is added to each well.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with test compounds to the control wells.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[5]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of the substrate acetylthiocholine iodide (ATCI) in water, and the AChE enzyme solution.

  • Assay in 96-well plate:

    • Blank: Buffer, DTNB, and ATCI.

    • Control (100% activity): Buffer, AChE solution, DTNB, and solvent for the test compound.

    • Test Sample: Buffer, AChE solution, DTNB, and the test compound solution.

  • Pre-incubation: The buffer, AChE, DTNB, and test compound/solvent are mixed and incubated for a short period (e.g., 10 minutes at 25°C).[5]

  • Initiation of Reaction: The reaction is started by adding the ATCI solution to all wells.

  • Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated. The IC50 value is determined from a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours (e.g., 1.5-4 hours) at 37°C.[6][7]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is read at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the CC50 (or IC50) value is determined.

Visualizations

Signaling Pathway: Apoptosis Induction by Cytotoxic Piperidones

The following diagram illustrates the proposed intrinsic apoptotic pathway initiated by the novel cytotoxic piperidones 2608 and 2610 .[3]

G Proposed Intrinsic Apoptotic Pathway of Cytotoxic Piperidones Piperidone Analogues Piperidone Analogues ROS Accumulation ROS Accumulation Piperidone Analogues->ROS Accumulation Proteasome Inhibition Proteasome Inhibition Piperidone Analogues->Proteasome Inhibition Mitochondrial Depolarization Mitochondrial Depolarization ROS Accumulation->Mitochondrial Depolarization Caspase-3/7 Activation Caspase-3/7 Activation Mitochondrial Depolarization->Caspase-3/7 Activation DNA Fragmentation DNA Fragmentation Caspase-3/7 Activation->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Intrinsic apoptotic pathway induced by cytotoxic this compound analogues.

Experimental Workflow: High-Throughput Screening for AChE Inhibitors

This diagram outlines a typical workflow for screening and identifying acetylcholinesterase inhibitors.

G Workflow for Screening Acetylcholinesterase Inhibitors cluster_0 Primary Screening cluster_1 Dose-Response & IC50 cluster_2 Lead Optimization Compound Library Compound Library Single Concentration Assay Single Concentration Assay Compound Library->Single Concentration Assay Ellman's Method Identify Hits Identify Hits Single Concentration Assay->Identify Hits >% Threshold Inhibition Serial Dilution of Hits Serial Dilution of Hits Identify Hits->Serial Dilution of Hits AChE Inhibition Assay AChE Inhibition Assay Serial Dilution of Hits->AChE Inhibition Assay Calculate IC50 Calculate IC50 AChE Inhibition Assay->Calculate IC50 SAR Studies SAR Studies Calculate IC50->SAR Studies Synthesis of Analogues Synthesis of Analogues SAR Studies->Synthesis of Analogues Further Biological Testing Further Biological Testing Synthesis of Analogues->Further Biological Testing

Caption: High-throughput screening workflow for acetylcholinesterase inhibitors.

References

Comparative study of different synthetic routes to 2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Piperidone, also known as δ-valerolactam, is a crucial heterocyclic scaffold and a versatile intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its six-membered lactam structure is a key building block in the development of various therapeutic agents. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering a comprehensive overview of their methodologies, quantitative performance, and detailed experimental protocols to aid in the selection of the most suitable pathway for specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations. Here, we compare four primary methods: the Beckmann rearrangement of cyclopentanone oxime, catalytic hydrogenation of 2-pyridone, cyclization of 5-aminovaleric acid, and the reduction of glutarimide.

Table 1: Comparison of Performance Data for this compound Synthesis

Synthetic RouteStarting MaterialReagents/CatalystReaction TimeTemperature (°C)Yield (%)Purity (%)
Beckmann Rearrangement Cyclopentanone Oximep-Toluenesulfonyl chloride, NaOH10-12 hoursRoom Temperature~75%>99% (GC)
Catalytic Hydrogenation 2-PyridoneRu-NHC complex, n-hexane/t-AmOH24 hours091%Not specified
Cyclization of 5-Aminovaleric Acid 5-Aminovaleric AcidSand (SiO₂)2 hours230-24088-91%Not specified
Reduction of Glutarimide GlutarimideSodium Borohydride, Dowex 50W-X8 resin30 minutes0 - Room Temp.85%Not specified

Synthetic Pathways and Methodologies

Below are detailed descriptions of the reaction pathways and experimental protocols for each of the compared synthetic routes.

Beckmann Rearrangement of Cyclopentanone Oxime

The Beckmann rearrangement is a classic and industrially significant method for the synthesis of amides and lactams from oximes. The rearrangement of cyclopentanone oxime to this compound is typically catalyzed by strong acids, but milder conditions using reagents like p-toluenesulfonyl chloride in an alkaline medium have been developed to avoid harsh acidic environments.

Reaction Pathway:

Beckmann_Rearrangement Cyclopentanone_Oxime Cyclopentanone Oxime Intermediate O-tosyl oxime intermediate Cyclopentanone_Oxime->Intermediate p-Toluenesulfonyl chloride, NaOH Product This compound Intermediate->Product Rearrangement

Figure 1: Beckmann Rearrangement of Cyclopentanone Oxime.

Experimental Protocol:

In a suitable reaction vessel, cyclopentanone oxime (1.0 mol) is dissolved in acetone (500 mL) and the solution is cooled to 0-5 °C using an ice-water bath. A pre-cooled aqueous solution of sodium hydroxide (1.5 mol in 150 mL of water) is then added. To this mixture, p-toluenesulfonyl chloride (1.5 mol) is added in portions, and the reaction is stirred at room temperature for 10-12 hours. After the reaction is complete, the mixture is neutralized to a pH of 10 with concentrated aqueous ammonia. The resulting salt is filtered off, and the filtrate is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[1]

Catalytic Hydrogenation of 2-Pyridone

The catalytic hydrogenation of 2-pyridone (which exists in tautomeric equilibrium with 2-hydroxypyridine) offers a direct route to this compound. This method relies on the use of a suitable catalyst, such as platinum or ruthenium-based complexes, to facilitate the reduction of the aromatic ring under a hydrogen atmosphere.

Reaction Pathway:

Catalytic_Hydrogenation 2-Pyridone 2-Pyridone Product This compound 2-Pyridone->Product H₂, Ru-NHC catalyst

Figure 2: Catalytic Hydrogenation of 2-Pyridone.

Experimental Protocol:

In a glovebox, a pressure tube is charged with the Ru-NHC catalyst (0.01 mmol) and the 2-pyridone substrate (0.2 mmol). A solvent mixture of n-hexane and tert-amyl alcohol (1.0 mL) is added. The tube is sealed and taken out of the glovebox. The reaction mixture is then placed in a hydrogenation apparatus and stirred at 0 °C under a hydrogen atmosphere (50 bar) for 24 hours. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to afford this compound.[2]

Cyclization of 5-Aminovaleric Acid

The intramolecular cyclization of 5-aminovaleric acid is a straightforward and high-yielding method for preparing this compound. This reaction is typically achieved through thermal dehydration, where heating the amino acid leads to the formation of the lactam ring with the elimination of a water molecule.

Reaction Pathway:

Cyclization 5-Aminovaleric_Acid 5-Aminovaleric Acid Product This compound 5-Aminovaleric_Acid->Product Heat (230-240 °C), SiO₂ Reduction Glutarimide Glutarimide Product This compound Glutarimide->Product 1. NaBH₄ 2. Dowex 50W-X8

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of 2-Piperidone and Alternative CYP2E1 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of 2-piperidone, a potential biomarker for CYP2E1 activity, with two well-established CYP2E1 substrates: chlorzoxazone and p-nitrophenol. The information presented is curated from peer-reviewed scientific literature to support research and development in drug metabolism and toxicology.

Executive Summary

This compound is metabolized primarily by the cytochrome P450 2E1 (CYP2E1) enzyme to its main metabolite, 6-hydroxy-2-piperidone.[1][2][3][4][5] This metabolic pathway is of significant interest as the levels of this compound have been shown to inversely correlate with CYP2E1 activity, suggesting its potential as a non-invasive biomarker.[2][3][4] This guide compares the metabolic profiles of this compound with chlorzoxazone and p-nitrophenol, two classic probe substrates used to assess CYP2E1 activity, providing a valuable resource for selecting appropriate tools for drug metabolism studies.

Data Presentation: Quantitative Metabolic Data

The following tables summarize key quantitative data from in vivo and in vitro studies of this compound, chlorzoxazone, and p-nitrophenol.

Table 1: In Vivo Metabolism of this compound in Mice

ParameterWild-Type (WT) MiceCyp2e1-null MiceNotes
Urinary this compound Low / UndetectableHighAccumulation due to lack of CYP2E1 metabolism.[2][3][4]
Urinary 6-hydroxy-2-piperidone Dose-dependent increase after this compound administrationSignificantly lower than WTConfirms CYP2E1 as the primary enzyme for this metabolic step.[2][4]
Precursor CadaverineHigher conversion of cadaverine to this compoundCadaverine is an endogenous precursor of this compound.[2]

Table 2: In Vitro Metabolism of this compound

SystemEnzymeMetaboliteObservations
Mouse Liver MicrosomesCYP2E16-hydroxy-2-piperidoneCYP2E1 is the major enzyme responsible for the conversion.[4]

Table 3: Comparative Metabolism of CYP2E1 Substrates

CompoundPrimary MetaboliteKey Metabolic Enzyme(s)Typical Assay Matrix
This compound 6-hydroxy-2-piperidoneCYP2E1[2][4]Urine, Serum[2]
Chlorzoxazone 6-hydroxychlorzoxazoneCYP2E1, CYP1A2[1][6]Plasma, Urine[1][7]
p-Nitrophenol p-NitrocatecholCYP2E1[8][9][10]Liver Microsomes[8][9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Metabolism of this compound in Mice
  • Animal Models: Wild-type (WT) and Cyp2e1-null mice are utilized to compare metabolic profiles.[2]

  • Dosing: this compound is administered via intraperitoneal (i.p.) injection at varying doses (e.g., 20 and 40 mg/kg).[2]

  • Sample Collection: Urine is collected over a 24-hour period using metabolic cages. Serum samples are also collected.[2]

  • Sample Preparation: Urine samples are centrifuged to remove particulates. For LC-MS analysis, urine is often diluted with a suitable solvent (e.g., 50% aqueous acetonitrile) and centrifuged again.[11]

  • Analytical Method (LC-MS/MS):

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[2]

    • Column: A C18 reverse-phase column is typically used for separation.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

    • Detection: Mass spectrometry is performed in positive electrospray ionization (ESI) mode, monitoring for the specific mass-to-charge ratios (m/z) of this compound and 6-hydroxy-2-piperidone.[2]

In Vitro Metabolism using Liver Microsomes (General Protocol)

This protocol can be adapted for this compound, chlorzoxazone, and p-nitrophenol.

  • Materials:

    • Liver microsomes (from human or animal models).[12][13][14][15][16][17]

    • Substrate (this compound, chlorzoxazone, or p-nitrophenol).

    • NADPH regenerating system (or NADPH).[12][13][14][15][16][17][18][19]

    • Phosphate buffer (pH 7.4).[12][13][14][15][16][17][18][19]

    • Quenching solution (e.g., ice-cold acetonitrile).[13][15][18][19]

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the substrate in a microcentrifuge tube or 96-well plate.[12][13][14][15][18][19]

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[18][19]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12][13][15][16][17][18][19]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 5, 15, 30, 60 minutes).[13][15][18][19]

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.[15][18][19]

    • Centrifuge the samples to precipitate proteins.[12][18][19]

    • Transfer the supernatant to a new plate or vials for analysis.[12][18][19]

  • Analysis:

    • Chlorzoxazone and 6-hydroxychlorzoxazone: Typically analyzed by HPLC with UV detection or LC-MS/MS.[1][7][20]

    • p-Nitrophenol and p-Nitrocatechol: Can be analyzed by HPLC with UV detection or spectrophotometrically.[8][9][10]

Visualizations

Metabolic Pathway of this compound

metabolic_pathway cluster_endogenous Endogenous Synthesis cluster_metabolism This compound Metabolism Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation Piperideine 1-Piperideine Cadaverine->Piperideine Amine Oxidase Piperidone This compound Piperideine->Piperidone Amine Oxidase HydroxyPiperidone 6-hydroxy-2-piperidone Piperidone->HydroxyPiperidone CYP2E1

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolism Study

in_vivo_workflow start Start animal_dosing Animal Dosing (WT and Cyp2e1-null mice) start->animal_dosing sample_collection Sample Collection (Urine and Serum over 24h) animal_dosing->sample_collection sample_prep Sample Preparation (Centrifugation and Dilution) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis (Metabolite Quantification) sample_prep->lcms_analysis data_analysis Data Analysis (Comparison of Profiles) lcms_analysis->data_analysis end End data_analysis->end

Caption: In vivo metabolism experimental workflow.

Experimental Workflow for In Vitro Microsomal Stability Assay

in_vitro_workflow start Start prepare_mix Prepare Reaction Mixture (Microsomes, Buffer, Substrate) start->prepare_mix pre_incubate Pre-incubation at 37°C prepare_mix->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C (Time points: 0-60 min) initiate_reaction->incubate terminate_reaction Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate_reaction protein_precipitation Protein Precipitation (Centrifugation) terminate_reaction->protein_precipitation supernatant_analysis Analyze Supernatant (HPLC or LC-MS/MS) protein_precipitation->supernatant_analysis end End supernatant_analysis->end

Caption: In vitro microsomal stability assay workflow.

References

Unveiling the Antimicrobial Potential of 2-Piperidone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of various 2-piperidone derivatives, supported by experimental data from recent studies. The information is presented to facilitate the evaluation and selection of promising candidates for further investigation.

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, this compound and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide synthesizes findings from multiple studies to offer a comparative overview of their efficacy against various pathogens.

Comparative Antimicrobial Activity

The antimicrobial potential of different this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition observed in these studies, providing a quantitative comparison of their performance.

Table 1: Antibacterial Activity of Piperidone Derivatives (MIC in µg/mL)
Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaOtherReference
Piperidine-2,6-dioneCompound 3cGood activity-----
HalogenobenzeneCompound 3, 5, 6, 732-12832-51232-51232-512-Yersinia enterocolitica: 32-512[1]
ThiosemicarbazoneCompound 1a-6a10-1710-174-8---[2]
ThiosemicarbazoneCompound 1b-6b8-1513-143-8---[2]
N-methyl-4-piperidone CurcuminoidCompound 1-----S. salivarius: 250-500, L. paracasei: 250-500, S. mitis: 250-500, S. sanguinis: 250-500[3]
N-methyl-4-piperidone CurcuminoidCompound 10-----L. paracasei: 250-500, S. mitis: 250-500, S. sanguinis: 250-500[3]
N-methyl-4-piperidone CurcuminoidCompound 13-----S. mutans: 250-500, S. mitis: 250-500, S. sanguinis: 250-500, S. sobrinus: 250-500[3]
Piperidine-based SulfobetaineP16S4, P16S3------[4]
Piperidine-based SulfobetaineP14S4, P14S3------[4]
4-Piperidone Curcumin AnalogueCompound 3-----MIC on Gram-positive bacteria: 62.5 µg/mL; MIC on Gram-negative bacteria: 125 µg/mL[5]

Note: "-" indicates data not available in the cited source.

Table 2: Antifungal Activity of Piperidone Derivatives
Compound ClassDerivativeCandida albicansAspergillus nigerOther FungiReference
Piperidine-2,6-dioneAll tested compoundsNo activityNo activity-
HalogenobenzeneCompound 5, 6, 7MIC: 32-64 µg/mL--[1]
ThiosemicarbazoneCompounds 1b-6bSignificant activity-M. gypseum, M. canis, T. megenagrophytes, T. rubrum[2]
N-methyl-4-piperidone CurcuminoidAll tested compoundsNo activity-C. krusei: No activity[3]
Piperidine-based SulfobetaineP12S3Strong effect (7.58 mm inhibition zone)--[4]

Featured Compounds and Their Activity Profiles

Several classes of this compound derivatives have demonstrated noteworthy antimicrobial properties:

  • Piperidine-2,6-diones: Certain derivatives have shown good antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.

  • Thiosemicarbazone Derivatives of 2,6-diaryl-3-methyl-4-piperidones: These compounds have exhibited significant in vitro antibacterial activity against various strains, with some showing considerable antifungal activity as well.[2]

  • N-[4-bromo-n-butyl]-2-piperidinone: Extracted from pomegranate peels, this compound has shown a strong inhibitory effect on pathogenic microorganisms like Pseudomonas aeruginosa and Proteus mirabilis.[6][7]

  • N-methyl 4-piperidone-derived monoketone curcuminoids: While most compounds in this series showed high MIC values, a few, like compounds 1, 10, and 13, displayed moderate activity against a range of cariogenic bacteria.[3]

  • Piperidine-based Sulfobetaines: These surfactants have demonstrated high antimicrobial activity, with their effectiveness being influenced by the alkyl chain length.[4]

Experimental Protocols

The evaluation of antimicrobial activity in the cited studies primarily involved two standard methods: the disk diffusion method and the microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

G cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_measurement Measurement Prepare bacterial inoculum Prepare bacterial inoculum Inoculate agar plates Inoculate agar plates Prepare bacterial inoculum->Inoculate agar plates Prepare Mueller-Hinton agar plates Prepare Mueller-Hinton agar plates Prepare Mueller-Hinton agar plates->Inoculate agar plates Place paper discs with test compounds Place paper discs with test compounds Inoculate agar plates->Place paper discs with test compounds Incubate plates at 37°C for 18-24h Incubate plates at 37°C for 18-24h Place paper discs with test compounds->Incubate plates at 37°C for 18-24h Measure zones of inhibition (mm) Measure zones of inhibition (mm) Incubate plates at 37°C for 18-24h->Measure zones of inhibition (mm)

Fig. 1: Workflow for the Disk Diffusion Method.

Protocol:

  • A standardized inoculum of the test microorganism is prepared.

  • The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]

  • The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Microdilution Method (for MIC Determination)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_determination Determination Prepare serial dilutions of test compounds in microtiter plates Prepare serial dilutions of test compounds in microtiter plates Inoculate each well with the microbial suspension Inoculate each well with the microbial suspension Prepare serial dilutions of test compounds in microtiter plates->Inoculate each well with the microbial suspension Prepare standardized inoculum Prepare standardized inoculum Prepare standardized inoculum->Inoculate each well with the microbial suspension Incubate plates (e.g., 37°C for 18-24h for bacteria) Incubate plates (e.g., 37°C for 18-24h for bacteria) Inoculate each well with the microbial suspension->Incubate plates (e.g., 37°C for 18-24h for bacteria) Determine the lowest concentration with no visible growth (MIC) Determine the lowest concentration with no visible growth (MIC) Incubate plates (e.g., 37°C for 18-24h for bacteria)->Determine the lowest concentration with no visible growth (MIC)

Fig. 2: Workflow for the Microdilution Method.

Protocol:

  • Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.[1]

  • A standardized suspension of the test microorganism is added to each well.

  • The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 48 hours for yeast).[1]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Concluding Remarks

The diverse structures of this compound derivatives contribute to their varied antimicrobial activities. While some compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, others show more specific or potent effects against certain pathogens, including fungi. The data presented in this guide highlights the potential of the this compound scaffold in the development of new antimicrobial agents. Further research, including mechanism of action studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of these promising compounds.

References

Validation of analytical methods for 2-Piperidone quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 2-Piperidone

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key industrial monomer and potential biomarker, is crucial.[1] This guide provides a comprehensive comparison of validated analytical methods for the determination of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is dependent on factors such as the required sensitivity, the nature of the sample matrix, and the desired throughput. While both GC-MS and LC-MS/MS are powerful techniques for this purpose, they offer distinct advantages and are suited for different applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2] It offers high chromatographic resolution and is a cost-effective method for routine analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where trace-level quantification in complex biological matrices such as plasma and urine is required.[3][4] The use of a stable isotope-labeled internal standard in LC-MS/MS methods ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[3]

Below is a summary of the quantitative performance data for these methods.

Data Presentation

Table 1: Comparison of GC-MS and LC-MS/MS Method Performance for this compound Quantification

ParameterGC-MSLC-MS/MS (for Piperazin-2-one)
Linearity Range Method Dependent1 - 1000 ng/mL[3]
Coefficient of Determination (r²) >0.99 (Typical)>0.99[3]
Lower Limit of Quantification (LLOQ) Method Dependent1 ng/mL[3]
Intra-day Precision (%RSD) <15% (Typical)<15.0[3]
Inter-day Precision (%RSD) <15% (Typical)<15.0[3]
Accuracy (%) 85-115% (Typical)95.0 - 105.0[3]

Note: Data for the LC-MS/MS method is based on a validated method for Piperazin-2-one, a structurally similar compound, and serves as a representative example of the performance that can be expected for a this compound assay.[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a method used for the metabolomic analysis of this compound in biological samples.[1]

  • Sample Preparation:

    • Homogenize 100 mg of the sample in acetonitrile.[1]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes and repeat three times.[1]

    • Collect the supernatant and dilute it 10-fold with acetonitrile.[1]

    • Heat the samples at 60°C for 30 minutes before transferring to autoinjector vials.[1]

  • GC-MS Conditions:

    • System: Agilent GC 6890N/MS 5973N or equivalent.[1]

    • Injector Temperature: 200°C.[1]

    • Oven Temperature Program:

      • Initial temperature of 100°C, hold for 2 minutes.[1]

      • Ramp at 10°C/min to 220°C and hold for 2 minutes.[1]

    • Carrier Gas: Helium at a constant flow of 1 ml/min.[1]

    • Injection Volume: 1 µL.[1]

    • Mass Spectrometer: Operated in scan mode (50–550 amu) with a solvent delay of 7 minutes.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The following protocol is adapted from a validated method for Piperazin-2-one and can be optimized for this compound quantification in plasma.[3]

  • Materials and Reagents:

    • This compound (Purity ≥97%).

    • This compound-d6 (internal standard, Purity ≥97%).

    • Acetonitrile, Methanol, Formic acid, and Water (LC-MS grade).

    • Human Plasma (K2EDTA).[3]

  • Standard and Sample Preparation:

    • Prepare stock solutions (1 mg/mL) of this compound and its deuterated internal standard in methanol.[3]

    • Prepare working solutions for calibration standards and quality controls by serial dilution in a mixture of acetonitrile and water (50:50, v/v).[3]

    • To 50 µL of plasma sample, add 10 µL of the internal standard working solution.[3]

    • Add 200 µL of acetonitrile for protein precipitation, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

    • Transfer 100 µL of the supernatant for LC-MS/MS analysis.[3]

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[3]

    • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.[3]

    • Analytical Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm or equivalent.[3]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2]

Mandatory Visualizations

The following diagrams illustrate the analytical method validation workflow and a comparison of the key analytical techniques.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method_Development Method Development & Optimization Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: A flowchart illustrating the typical stages involved in analytical method validation.

Analytical_Method_Comparison cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) cluster_LCMSMS Liquid Chromatography-Tandem MS (LC-MS/MS) 2_Piperidone This compound Quantification GCMS_Advantages Advantages: - Robust - Cost-effective - High Resolution 2_Piperidone->GCMS_Advantages Suitable for LCMSMS_Advantages Advantages: - High Sensitivity - High Selectivity - Ideal for Bioanalysis 2_Piperidone->LCMSMS_Advantages Ideal for GCMS_Disadvantages Limitations: - Requires Volatility - Potential for Derivatization LCMSMS_Disadvantages Limitations: - Higher Cost - Potential for Matrix Effects

Caption: A diagram comparing the key characteristics of GC-MS and LC-MS/MS for this compound analysis.

References

Comparative docking studies of 2-Piperidone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Molecular Docking of 2-Piperidone Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Molecular docking studies are crucial in understanding the binding interactions of these derivatives with their protein targets, thereby guiding the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of docking studies performed on various this compound derivatives, targeting key proteins implicated in cancer and Alzheimer's disease.

Performance Comparison of this compound Derivatives

The following table summarizes the docking scores and, where available, the corresponding experimental inhibitory activities of this compound derivatives against various protein targets. Lower docking scores generally indicate a higher predicted binding affinity.

Derivative/CompoundTarget ProteinDocking SoftwareDocking Score (kcal/mol)Experimental Activity (IC50)Therapeutic Area
Compound 7q Myeloid differentiation factor 88 (MyD88)Not SpecifiedGood Binding Affinity59.11% inhibition of Aβ(1-42) self-aggregation at 20 μMAlzheimer's Disease
Compound S6 VEGFR-2 Tyrosine KinaseGLIDE-6.882Not SpecifiedCancer
Compound S8 VEGFR-2 Tyrosine KinaseGLIDE-6.536Not SpecifiedCancer
Compound S9 VEGFR-2 Tyrosine KinaseGLIDE-6.323Not SpecifiedCancer
Compound 5c Bcl-2Not SpecifiedNot Specified (Reasonable Binding)Not SpecifiedCancer
Compound 2608 ProteasomeNot SpecifiedNot SpecifiedCC50 in low micromolar to nanomolar rangeCancer
Compound 2610 ProteasomeNot SpecifiedNot SpecifiedCC50 in low micromolar to nanomolar rangeCancer

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in silico docking studies. Below are generalized protocols based on the methodologies reported in the cited literature.

Molecular Docking against VEGFR-2 Tyrosine Kinase[1]
  • Protein Preparation : The crystal structure of VEGFR-2 tyrosine kinase (PDB ID: 1YWN) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. The structure was then minimized to relieve any steric clashes.

  • Ligand Preparation : The 3D structures of the this compound derivatives were built and optimized using standard molecular modeling software. The ligands were assigned appropriate protonation states and minimized.

  • Docking Protocol : Molecular docking was performed using the GLIDE (Grid-based Ligand Docking with Energetics) program. The receptor grid was generated around the active site of VEGFR-2, defined by the co-crystallized ligand. The docking calculations were carried out in "Extra Precision" (XP) mode. The final poses were scored using the GlideScore scoring function, which incorporates terms for steric clashes and electrostatic mismatches.

Molecular Docking against Bcl-2 Protein[2]
  • Protein and Ligand Preparation : The three-dimensional structure of the Bcl-2 protein was prepared for docking. The this compound derivatives were synthesized and their structures were used for docking.

  • Docking Simulation : Molecular docking simulations were performed to predict the binding mode of the derivatives within the active site of Bcl-2. The results indicated that the active compounds could reasonably bind to the active site through intermolecular hydrogen bonds and hydrophobic interactions.

Visualizing the Workflow and Signaling Pathway

To better understand the context of these docking studies, the following diagrams illustrate a typical computational drug design workflow and a relevant signaling pathway.

G cluster_0 Computational Drug Design Workflow Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery (e.g., HTS, Virtual Screening) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (Docking & SAR) Lead_Discovery->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

Caption: A typical workflow for computational drug design and development.

G cluster_1 VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Piperidone This compound Derivatives Piperidone->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Navigating the Pharmacokinetic Landscape of 2-Piperidone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the pharmacokinetic profile of this key heterocycle and its derivatives is paramount for the rational design of novel therapeutics with optimized drug-like properties. This guide provides a comparative analysis of the known pharmacokinetic characteristics of this compound and its analogs, supported by experimental data and detailed methodologies. While comprehensive pharmacokinetic data for this compound itself is limited in publicly available literature, this guide synthesizes the existing knowledge on its metabolism and offers a framework for the comparative evaluation of its analogs.

Key Pharmacokinetic Insights and Comparative Analysis

Currently, a complete pharmacokinetic profile for this compound, including its absorption, distribution, metabolism, and excretion (ADME) parameters, is not well-documented in peer-reviewed literature. However, significant insights into its metabolic fate have been elucidated, providing a crucial anchor for comparing its analogs.

The primary metabolic pathway identified for this compound involves oxidation mediated by the Cytochrome P450 2E1 (CYP2E1) enzyme. This metabolic process results in the formation of 6-hydroxy-2-piperidone. The level of this compound in biological fluids, such as urine and serum, has been shown to be inversely correlated with the activity of CYP2E1. This indicates that the metabolic clearance of this compound is significantly influenced by this enzyme.

For its analogs, substitutions on the piperidone ring can dramatically alter their pharmacokinetic properties. For instance, the introduction of lipophilic groups may enhance membrane permeability and alter distribution, while the addition of groups susceptible to other metabolic enzymes can introduce alternative clearance pathways, thereby reducing the reliance on CYP2E1.

Below is a summary of the known metabolic information for this compound and a hypothetical comparison with its analogs.

Table 1: Comparative Metabolic Profile of this compound and its Hypothetical Analogs

CompoundKey Metabolic PathwayPrimary MetaboliteKnown or Hypothesized Impact of Substituents on Metabolism
This compound CYP2E1-mediated hydroxylation6-hydroxy-2-piperidoneClearance is dependent on CYP2E1 activity.
N-alkyl-2-piperidones N-dealkylation, ring hydroxylationHydroxylated and dealkylated metabolitesAlkyl chain length and branching can influence the rate of N-dealkylation and overall lipophilicity, affecting distribution and clearance.
C-substituted-2-piperidones Ring hydroxylation, oxidation of substituentsHydroxylated and oxidized metabolitesThe position and nature of substituents can create new sites for metabolism by various CYP enzymes or other metabolic pathways, potentially altering the primary clearance mechanism and metabolic rate.

Experimental Protocols

To facilitate further research and a more direct comparison, detailed experimental protocols for key pharmacokinetic experiments are provided below.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of a this compound analog following oral and intravenous administration in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals are fasted overnight before dosing.

2. Drug Formulation and Administration:

  • Intravenous (IV) Formulation: The test compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL.

  • Oral (PO) Formulation: The test compound is suspended in a vehicle such as 0.5% methylcellulose in water to a final concentration of 5 mg/mL.

  • Administration:

    • IV: A single dose of 1 mg/kg is administered via the tail vein.

    • PO: A single dose of 5 mg/kg is administered by oral gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Data Analysis:

  • Pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability) are calculated using non-compartmental analysis of the plasma concentration-time data.

LC-MS/MS Bioanalysis of this compound Analogs in Plasma

This protocol describes a general method for the quantification of a this compound analog in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of a precipitation solution (e.g., acetonitrile containing an appropriate internal standard).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Visualizing Metabolic Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

metabolic_pathway cluster_0 Metabolism of this compound This compound This compound 6-hydroxy-2-piperidone 6-hydroxy-2-piperidone This compound->6-hydroxy-2-piperidone CYP2E1

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_0 In Vivo Pharmacokinetic Study cluster_1 LC-MS/MS Bioanalysis Animal Dosing (IV & PO) Animal Dosing (IV & PO) Blood Sampling Blood Sampling Animal Dosing (IV & PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Pharmacokinetic Parameters Pharmacokinetic Parameters Pharmacokinetic Analysis->Pharmacokinetic Parameters Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Supernatant Evaporation & Reconstitution Supernatant Evaporation & Reconstitution Protein Precipitation->Supernatant Evaporation & Reconstitution LC-MS/MS Quantification LC-MS/MS Quantification Supernatant Evaporation & Reconstitution->LC-MS/MS Quantification

Caption: Experimental workflow for pharmacokinetic studies.

Conclusion

While a comprehensive, direct comparison of the pharmacokinetics of this compound and its analogs is hampered by the limited availability of public data, this guide provides a foundational understanding based on the known metabolic pathway of the parent scaffold. The provided experimental protocols and workflows offer a clear roadmap for researchers to generate the necessary data for a robust comparative analysis. By investigating the ADME properties of novel this compound derivatives, drug development professionals can make more informed decisions in the optimization of leads and the selection of candidates with desirable pharmacokinetic profiles for further development. The interplay between chemical structure and pharmacokinetic behavior is a critical aspect of drug discovery, and a thorough understanding of the principles outlined in this guide will undoubtedly contribute to the successful development of new medicines based on the versatile this compound core.

Safety Operating Guide

Proper Disposal of 2-Piperidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Piperidone waste is to be treated as hazardous chemical waste. On-site chemical neutralization is not recommended without validated protocols and direct oversight from your institution's Environmental Health and Safety (EHS) department. The primary disposal method involves collection by a licensed hazardous waste management service.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard regulations.

Immediate Safety and Handling Precautions

Before and during the disposal process, it is critical to handle this compound with care. The compound is classified as an irritant and may have other uninvestigated toxicological properties.

Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[2]
Body Protection A lab coat and closed-toe shoes.[2]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is crucial to prevent hazardous reactions. Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[2][3]

Experimental Workflow for Waste Collection:

  • Container Selection:

    • Dedicate a specific, compatible waste container for this compound waste. This includes pure this compound, solutions containing it, and contaminated materials.

    • The container must be in good condition, leak-proof, and have a tightly fitting screw cap.[4][5] The original product container is often a suitable choice.[5]

  • Container Labeling:

    • Immediately label the container with the words "Hazardous Waste".[5]

    • Clearly write the full chemical name: "this compound".[4]

    • Indicate the primary hazards (e.g., "Irritant").

    • Maintain a log of the approximate quantities of waste added.

  • Waste Accumulation:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[6][7]

    • This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to manage potential spills.[6]

  • Disposal of Contaminated Materials:

    • Any materials significantly contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a sealed, labeled bag and placed into the designated hazardous waste container.[6]

    • For rinsing empty containers that held pure this compound, the first rinse should be collected as hazardous waste.[4][6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[6]

Disposal Procedure

Waste material must be disposed of in accordance with all applicable national and local regulations.

  • Arrange for Pickup:

    • Once the waste container is full (a general guideline is no more than 90% capacity) or has reached the storage time limit set by your institution (often not exceeding one year), arrange for pickup.[7][8]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule the collection.[6]

  • Documentation:

    • Ensure all required paperwork and waste manifests are completed accurately.[6]

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (liquid, solid, contaminated materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Always start with safety C Select Compatible Container (Good condition, screw cap) B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Place Waste in Container D->E F Store in Designated Satellite Accumulation Area E->F G Is container full or storage time limit reached? F->G G->E No H Contact EHS for Pickup G->H Yes I Complete Waste Manifest H->I J Transfer to Licensed Waste Disposal Service I->J

Caption: Decision workflow for the safe collection and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidone
Reactant of Route 2
2-Piperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.